molecular formula C25H31F2N5O2 B15605608 DA-1241 CAS No. 1914136-10-9

DA-1241

Cat. No.: B15605608
CAS No.: 1914136-10-9
M. Wt: 471.5 g/mol
InChI Key: XQSZLXRXPGLHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DA-1241 is a useful research compound. Its molecular formula is C25H31F2N5O2 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1914136-10-9

Molecular Formula

C25H31F2N5O2

Molecular Weight

471.5 g/mol

IUPAC Name

3-[4-[3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]propoxy]-2,6-difluorophenyl]-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C25H31F2N5O2/c1-4-17-14-28-25(29-15-17)32-9-7-18(8-10-32)6-5-11-33-19-12-20(26)22(21(27)13-19)23-30-24(16(2)3)34-31-23/h12-16,18H,4-11H2,1-3H3

InChI Key

XQSZLXRXPGLHLH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DA-1241 in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. DA-1241, a novel, orally available small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound in MASH, detailing its molecular targets, downstream signaling pathways, and its multifaceted effects on liver pathophysiology. The information presented herein is synthesized from preclinical and clinical data, intended to serve as a resource for researchers and professionals in the field of metabolic diseases and drug development.

Introduction to this compound

This compound is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, and to a lesser extent in the liver.[1][5] Its activation is known to play a crucial role in glucose homeostasis and lipid metabolism. This compound has demonstrated beneficial effects on glucose control, lipid profiles, and liver health in both preclinical models of MASH and in clinical trials involving patients with presumed MASH.[2][3][4]

Core Mechanism of Action: GPR119 Agonism

The primary mechanism of action of this compound is the activation of GPR119. This activation initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects in MASH.

Glucagon-Like Peptide-1 (GLP-1) Secretion

Activation of GPR119 in intestinal L-cells by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][5] GLP-1 is an incretin (B1656795) hormone with pleiotropic effects on glucose and energy homeostasis. The increased levels of GLP-1 contribute to:

  • Enhanced glucose-dependent insulin (B600854) secretion: This helps to improve glycemic control, a key factor in MASH pathogenesis.[1]

  • Suppression of glucagon (B607659) secretion: This reduces hepatic glucose production.

  • Delayed gastric emptying and promotion of satiety: These effects can contribute to weight management.

The combination of this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor, such as sitagliptin, has been shown to further enhance the effects of endogenous GLP-1 by preventing its degradation.[6][7]

Key Signaling Pathways Modulated by this compound

This compound exerts its hepatoprotective effects through the modulation of critical signaling pathways involved in inflammation and lipid metabolism.

Inhibition of NF-κB Signaling Pathway

Chronic inflammation is a hallmark of MASH. This compound has been shown to alleviate hepatic and systemic inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7]

  • In hepatocytes: this compound prevents the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of pro-inflammatory gene transcription.[1]

  • In macrophages: It inhibits lipopolysaccharide (LPS)-induced NF-κB activation and the subsequent secretion of pro-inflammatory cytokines.[1]

This anti-inflammatory action contributes to the reduction of liver inflammation and damage observed in preclinical models.[7]

NF_kB_Pathway This compound Mediated Inhibition of NF-κB Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA1241 This compound GPR119 GPR119 DA1241->GPR119 IKK IKK Complex GPR119->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Dissociation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation Induces

This compound inhibits the NF-κB signaling pathway.
Upregulation of TFEB-Mediated Autophagy

Hepatic steatosis, the accumulation of fat in the liver, is the initial stage of MASH. This compound has been shown to ameliorate fatty liver by upregulating autophagy through the activation of Transcription Factor EB (TFEB).[8]

  • TFEB Nuclear Translocation: this compound promotes the translocation of TFEB from the cytoplasm to the nucleus.

  • Autophagy and Lysosomal Gene Expression: In the nucleus, TFEB acts as a master regulator, increasing the expression of genes involved in autophagy and lysosome biogenesis.

  • Lipid Droplet Clearance: The enhanced autophagic flux facilitates the breakdown and clearance of lipid droplets in hepatocytes, thereby reducing steatosis.

This TFEB-mediated autophagic process is a key mechanism by which this compound reduces hepatic fat accumulation.[8]

TFEB_Autophagy_Pathway This compound Induced TFEB-Mediated Autophagy cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA1241 This compound GPR119 GPR119 DA1241->GPR119 TFEB TFEB GPR119->TFEB Activates TFEB_nuc TFEB TFEB->TFEB_nuc Translocation Autophagosome Autophagosome Formation Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lipid_Droplet Lipid Droplet Lipid_Droplet->Autophagosome Engulfment Lysosome Lysosome Autolysosome->Autolysosome Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Upregulates Autophagy_Genes->Autophagosome Promotes Autophagy_Genes->Lysosome Promotes

This compound upregulates TFEB-mediated autophagy.

Preclinical Evidence

The therapeutic potential of this compound in MASH has been demonstrated in various preclinical animal models.

Experimental Protocols

A common experimental workflow for evaluating this compound in preclinical MASH models is as follows:

Preclinical_Workflow Preclinical MASH Model Experimental Workflow cluster_induction MASH Induction cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce MASH in Mice (e.g., GAN diet for 36 weeks) Randomization Randomize Mice into Treatment Groups Induction->Randomization Vehicle Vehicle Control Randomization->Vehicle DA1241 This compound (e.g., 100 mg/kg, oral, daily) Randomization->DA1241 Combination Combination Therapy (e.g., + Semaglutide) Randomization->Combination Treatment Administer Treatment (e.g., for 8-12 weeks) Vehicle->Treatment DA1241->Treatment Combination->Treatment Sacrifice Euthanize Mice and Collect Samples Treatment->Sacrifice Biochemistry Biochemical Analysis (Plasma ALT, AST, Lipids) Sacrifice->Biochemistry Histology Liver Histopathology (H&E, Sirius Red) Sacrifice->Histology Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Sacrifice->Gene_Expression

A typical preclinical experimental workflow for this compound in MASH.
Summary of Preclinical Findings

ParameterModelKey FindingsReference
Hepatic Steatosis GAN diet-induced MASH miceThis compound monotherapy and in combination with semaglutide (B3030467) reduced liver cholesterol levels.[9]
High-fat diet-fed miceReduced hepatic triglyceride levels.[2]
Inflammation GAN diet-induced MASH miceCombination with semaglutide improved NAFLD Activity Score (NAS), driven by reductions in steatosis and lobular inflammation.[9]
CCl4-induced liver injury miceThis compound significantly lowered plasma ALT levels.[9]
Fibrosis GAN diet-induced MASH miceCombination with semaglutide improved liver fibrosis.[9]
Glucose Metabolism High-fat diet-fed miceImproved glucose tolerance and insulin sensitivity.[2]

Clinical Evidence: Phase 2a Trial (NCT06054815)

A 16-week, randomized, placebo-controlled Phase 2a clinical trial evaluated the efficacy and safety of this compound in patients with presumed MASH.[3][8][10]

Study Design
  • Participants: 109 subjects with presumed MASH.[3]

  • Treatment Arms:

    • Placebo

    • This compound 50 mg daily

    • This compound 100 mg daily

    • This compound 100 mg + Sitagliptin 100 mg daily[10]

  • Primary Endpoint: Change from baseline in Alanine Aminotransferase (ALT) levels at week 16.[3][8]

Summary of Clinical Findings
ParameterTreatment GroupResultp-value vs. PlaceboReference
ALT Reduction This compound 100mgStatistically significant reduction at weeks 4 and 8; near significant at week 16.<0.05 (weeks 4 & 8)[8][10]
ALT Normalization This compound 50mgOdds Ratio: 10.5000.0487[8]
CAP Score Improvement This compound 100mgStatistically significant reduction.0.0308[8]
This compound 100mg + Sitagliptin 100mgStatistically significant reduction.0.0452[8]
HbA1c Reduction This compound 100mgStatistically significant reduction from baseline.0.0179[8]
This compound 100mg + Sitagliptin 100mgStatistically significant reduction from baseline.0.0050[8]
FAST Score Reduction This compound 100mg + Sitagliptin 100mgStatistically significant reduction.0.0416[8]

This compound was generally well-tolerated in the trial.[3]

Conclusion

This compound represents a novel therapeutic approach for MASH with a multi-pronged mechanism of action. As a GPR119 agonist, it not only improves glucose metabolism through the stimulation of GLP-1 secretion but also directly targets key pathological processes in the liver. Its ability to inhibit the pro-inflammatory NF-κB pathway and promote the clearance of hepatic lipids via TFEB-mediated autophagy underscores its potential as a disease-modifying agent in MASH. The promising results from preclinical studies and the Phase 2a clinical trial warrant further investigation of this compound as a monotherapy and in combination with other agents for the treatment of this complex metabolic liver disease.

References

DA-1241: A Novel GPR119 Agonist for Cardiometabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DA-1241 is a novel, orally administered small-molecule agonist of the G protein-coupled receptor 119 (GPR119).[1] Emerging as a promising therapeutic candidate, this compound is under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).[2][3] Its mechanism of action involves a dual approach: enhancing the secretion of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY), and exerting direct beneficial effects on the liver.[2][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic control, reduce liver inflammation and steatosis, and mitigate fibrosis.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, data from key clinical and preclinical studies, and detailed experimental protocols.

Introduction to GPR119 and this compound

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.[6] Its activation is coupled to the Gαs protein signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling cascade promotes glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of GLP-1 and GIP from intestinal cells. These incretin hormones, in turn, enhance insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety, contributing to improved glucose homeostasis.[7]

This compound is a potent and selective agonist for GPR119.[8] Its therapeutic potential has been evaluated in multiple preclinical models of MASH and T2D, where it has been shown to reduce hepatic steatosis, inflammation, and fibrosis, while also improving glucose control.[2]

Mechanism of Action

The therapeutic effects of this compound are mediated through a multi-faceted mechanism of action that includes both indirect effects via incretin release and direct effects on hepatic cellular pathways.

Incretin-Mediated Effects

Activation of GPR119 in the gut by this compound stimulates the release of key incretin hormones:

  • GLP-1 and GIP: These hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells.

  • PYY: This hormone is involved in reducing appetite and food intake.[2]

This indirect mechanism contributes significantly to the glucose-lowering effects of this compound.

Direct Hepatic Effects

This compound also exerts direct effects on the liver, contributing to its hepatoprotective properties:

  • Inhibition of NFκB Signaling: this compound has been shown to alleviate hepatic inflammation by inhibiting the nuclear translocation of the NFκB p65 subunit in hepatocytes and suppressing NFκB activation in macrophages.[1][6] This leads to a reduction in the secretion of pro-inflammatory cytokines.[1]

  • Upregulation of TFEB-Mediated Autophagy: this compound induces the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][9] This enhanced autophagy promotes the clearance of accumulated lipids in hepatocytes, thereby reducing hepatic steatosis.[5][6]

The combined incretin-mediated and direct hepatic effects of this compound position it as a unique therapeutic candidate for complex metabolic diseases like MASH.

Signaling Pathways

The signaling cascades initiated by this compound are central to its therapeutic effects.

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA1241 This compound GPR119 GPR119 DA1241->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for Incretin Release) CREB->Gene_Transcription Promotes

TFEB-Mediated Autophagy Pathway

TFEB_Autophagy cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effect Cellular Effect DA1241_GPR119 This compound / GPR119 TFEB_cyto TFEB (Cytoplasmic) DA1241_GPR119->TFEB_cyto Promotes Nuclear Translocation TFEB_nucl TFEB (Nuclear) TFEB_cyto->TFEB_nucl Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nucl->Autophagy_Genes Activates Transcription Autophagy Increased Autophagy & Lysosomal Biogenesis Autophagy_Genes->Autophagy Leads to Lipid_Clearance Lipid Droplet Clearance Autophagy->Lipid_Clearance Results in

Clinical Data

A Phase 2a clinical trial evaluated the efficacy and safety of this compound in patients with presumed MASH.[10][11] The trial consisted of two parts: Part 1 assessed this compound as a monotherapy (50 mg and 100 mg) versus placebo, and Part 2 evaluated this compound (100 mg) in combination with sitagliptin (B1680988) (100 mg) versus placebo.[10][11] The treatment duration was 16 weeks.[10]

Quantitative Efficacy Data
EndpointThis compound 100mg vs. Placebo (16 weeks)This compound 100mg + Sitagliptin 100mg vs. Placebo (16 weeks)
Change in ALT Near statistically significant reduction (p=0.0506)[4]-
Change in HbA1c Statistically significant reduction (p=0.0179)Statistically significant reduction (p=0.0050)
Change in CAP Score Statistically significant improvement[10]Significant improvement[10]
Change in FAST Score -Statistically significant reduction (p=0.0416)
Normalization of ALT This compound 50mg showed a statistically significant improvement with an odds ratio of 10.500 (p=0.0487)[10]-

ALT: Alanine Transaminase; HbA1c: Hemoglobin A1c; CAP: Controlled Attenuation Parameter; FAST: FibroScan-AST Score.

Safety and Tolerability

This compound was well-tolerated in the Phase 2a trial, with most adverse events being mild and no drug-related serious adverse events reported in the treatment groups.[4]

Preclinical Data

Numerous preclinical studies in various animal models of MASH and T2D have supported the therapeutic potential of this compound.

Key Findings from Preclinical Studies
ModelKey Findings
High-Fat Diet (HFD)-fed Mice - Improved glucose tolerance and insulin sensitivity[6][12] - Reduced hepatic triglyceride levels and NAFLD activity score[6][12] - Decreased liver enzyme activity[6]
Gubra Amylin NASH (GAN) Diet-fed Mice - Additive hepatoprotective effects when combined with an FGF21 analogue[2]
MS-MASH and Ob-MASH Mice - Attenuated MASH progression and alleviated MASH phenotypes[6]
DIO-MASH Mice - Significantly reduced biochemical markers of steatosis, inflammation, and fibrosis in the liver[6]

Experimental Protocols

Phase 2a Clinical Trial in Presumed MASH Patients
  • Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

  • Participants: 109 subjects with presumed MASH and qualifying baseline Alanine Transaminase (ALT) and imaging analysis.[8][13]

  • Intervention:

    • Part 1: Placebo, this compound 50 mg, or this compound 100 mg (1:2:1 ratio) once daily for 16 weeks.[8][11]

    • Part 2: Placebo or this compound 100 mg with sitagliptin 100 mg (1:2 ratio) once daily for 16 weeks.[8][11]

  • Primary Endpoint: Change from baseline in ALT after 16 weeks of treatment.[11]

  • Secondary Endpoints: Proportion of patients achieving normalized ALT levels, and changes in cholesterol, LDL-C, HDL-C, triglycerides, and free fatty acids.[11]

Preclinical Study in High-Fat Diet (HFD)-fed Mice
  • Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 9 weeks to induce hyperglycemia and features of NAFLD.[5][12]

  • Intervention: Following the induction period, mice were treated with this compound (100 mg/kg/day) or vehicle for 4-12 weeks while continuing the HFD.[1][5]

  • Assessments:

    • Metabolic Parameters: Oral/intraperitoneal glucose tolerance tests, insulin tolerance tests, serum insulin, and GLP-1 levels.[1][12]

    • Hepatic Analysis: Liver histology (H&E staining), hepatic triglyceride content, and expression of gluconeogenic enzymes (G6Pase, PEPCK).[1][12]

    • Autophagy Analysis: Western blot for LC3 and p62, and analysis of autophagic flux using mRFP-GFP-LC3 transfection in HepG2 cells.[1][12]

In Vitro NFκB Signaling Assay
  • Cell Lines: HepG2 (human hepatocyte) and THP-1 (human monocyte) cells.[6]

  • Methodology: Changes in NFκB signaling were determined to understand the mode of action of this compound's anti-inflammatory effects.[6]

In Vitro TFEB-Mediated Autophagy Assay
  • Cell Lines: Human Hep3B and mouse AML12 liver cell lines.[5]

  • Methodology: Cells were treated with this compound. Western blotting was used to assess the expression of LC3-II and p62 (autophagy markers) and the nuclear translocation of TFEB.[5] Lysosomal activity was evaluated using Lysotracker staining and DQ-Red BSA assay.[5]

Experimental Workflows

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model Induce MASH/T2D in Mice (e.g., High-Fat Diet) Treatment Administer this compound or Vehicle (Control) Animal_Model->Treatment Metabolic Metabolic Tests (GTT, ITT, etc.) Treatment->Metabolic Biochemical Biochemical Analysis (Liver Enzymes, Lipids) Treatment->Biochemical Histology Liver Histology (Steatosis, Inflammation, Fibrosis) Treatment->Histology Molecular Molecular Analysis (Gene/Protein Expression) Treatment->Molecular

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment_phase Treatment cluster_followup Follow-up & Analysis Screening Screen Patients with Presumed MASH Randomize Randomize to Treatment Arms (Placebo, this compound, Combination) Screening->Randomize Dosing 16-Week Dosing Period Randomize->Dosing FollowUp Assess Primary & Secondary Endpoints (ALT, HbA1c, etc.) Dosing->FollowUp Analysis Data Analysis FollowUp->Analysis

Conclusion

This compound represents a novel and promising approach for the treatment of MASH and T2D. Its unique dual mechanism of action, combining incretin-based glucose control with direct hepatoprotective effects through anti-inflammatory and pro-autophagic pathways, addresses multiple facets of these complex metabolic diseases. The positive results from the Phase 2a clinical trial, demonstrating improvements in liver enzymes, glycemic control, and markers of liver fat and fibrosis, coupled with a favorable safety profile, warrant further investigation in larger, pivotal studies. This compound holds the potential to become a valuable therapeutic option for a patient population with significant unmet medical needs.

References

Preclinical Profile of DA-1241: A Novel GPR119 Agonist for the Treatment of Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DA-1241, a novel, orally administered G-protein coupled receptor 119 (GPR119) agonist, has demonstrated significant therapeutic potential in preclinical models of liver fibrosis and metabolic dysfunction-associated steatohepatitis (MASH). This technical guide provides an in-depth overview of the preclinical data supporting the anti-fibrotic and hepatoprotective effects of this compound. The document details the quantitative outcomes from key animal studies, comprehensive experimental protocols, and the elucidated signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for fibrotic liver diseases.

Introduction

Liver fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is a common pathological consequence of chronic liver injury and can progress to cirrhosis and end-stage liver disease. This compound is a GPR119 agonist that has shown promise in preclinical studies by addressing key pathological features of liver fibrosis, including hepatic steatosis, inflammation, and fibrosis itself.[1][2][3] Its mechanism of action involves the stimulation of incretin (B1656795) release and modulation of inflammatory signaling pathways within the liver.

Quantitative Data from Preclinical Studies

The anti-fibrotic efficacy of this compound has been evaluated in two key preclinical models: a chemically-induced model of liver fibrosis using carbon tetrachloride (CCl4) and a diet-induced model of MASH. The quantitative findings from these studies are summarized below.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

A study utilizing a CCl4-induced liver fibrosis model in mice demonstrated the potent anti-fibrotic effects of this compound, both as a monotherapy and in combination with the GLP-1 receptor agonist, semaglutide.

ParameterVehicle ControlThis compound (Monotherapy)Semaglutide (Monotherapy)This compound + Semaglutide (Combination)
Collagen-Positive Area (%) 25.817.817.16.05#
Plasma ALT Levels Significantly ElevatedSignificantly LoweredSignificantly LoweredFurther Reduction
Gene Expression (Fold Change vs. Vehicle)
Tnfa1.0Significantly ReducedSignificantly ReducedFurther Reduction
Il1b1.0Significantly ReducedSignificantly Reduced-
Ccl21.0Significantly ReducedSignificantly Reduced-
Cxcl101.0Significantly ReducedSignificantly ReducedFurther Reduction
HhipLower than NormalIncreasedIncreasedFully Restored
p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Monotherapy. Data extracted from a press release by NeuroBo Pharmaceuticals.[1]
Diet-Induced MASH Model (Gubra Amylin NASH - GAN Diet)

In a diet-induced obese mouse model of MASH using the Gubra Amylin NASH (GAN) diet, this compound demonstrated significant improvements in liver pathology, particularly when combined with the FGF21 analogue, efruxifermin.

ParameterVehicle ControlThis compound (Monotherapy)Efruxifermin (Monotherapy)This compound + Efruxifermin (Combination)
NAFLD Activity Score (NAS) Improvement (≥2-point) ---94% of mice
Plasma Transaminases ElevatedImprovedImprovedGreater Improvement
Hepatic Cholesterol Levels ElevatedImprovedImprovedGreater Improvement
Gene Expression (Fold Change vs. Vehicle)
Tnfa1.0---58%
Cxcl101.0---56%
Ccl21.0---77%
Galectin-31.0---87%
Type 1 collagen α11.0---72%
α-SMA1.0---59%
TIMP11.0---88%
Hhip1.0--+321%
Data extracted from a presentation at the American Diabetes Association's 85th Scientific Sessions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key animal models used to evaluate this compound.

CCl4-Induced Liver Fibrosis Model
  • Animal Model: Male C57BL/6JRj mice.

  • Induction of Fibrosis: Mice were fed a western diet and administered intraperitoneal (i.p.) injections of CCl4 twice weekly for 3 weeks. The vehicle for CCl4 is typically corn oil or olive oil, though the specific vehicle was not detailed in the available source.

  • Treatment: Following the induction period, mice with elevated plasma ALT levels were randomized to receive one of the following treatments for 4 weeks:

    • Vehicle control (oral)

    • This compound (oral)

    • Semaglutide (subcutaneous)

    • This compound (oral) + Semaglutide (subcutaneous)

  • Endpoints and Analysis:

    • Histology: Liver sections were stained with Sirius Red to quantify the collagen-positive area. The quantification is typically performed using digital image analysis software to calculate the percentage of the total liver area that is positively stained.

    • Biochemistry: Plasma levels of alanine (B10760859) aminotransferase (ALT) were measured as a marker of liver injury.

    • Gene Expression Analysis: Hepatic gene expression of inflammatory and fibrotic markers was assessed by quantitative real-time polymerase chain reaction (RT-qPCR). This involves RNA extraction from liver tissue, reverse transcription to cDNA, and amplification with gene-specific primers.

Diet-Induced MASH Model (GAN Diet)
  • Animal Model: Male C57BL/6JRj mice.

  • Induction of MASH: Mice were fed a Gubra Amylin NASH (GAN) diet for 36 weeks to induce advanced liver pathology consistent with human MASH. The GAN diet is a high-fat (40% kcal), high-fructose (22% kcal), and high-cholesterol (2%) diet with palm oil as the primary fat source.

  • Treatment: Biopsy-confirmed MASH mice (steatosis score = 3, lobular inflammation score ≥ 2, fibrosis stage F2-F3) were randomized to receive one of the following treatments for 12 weeks:

    • Vehicle control

    • This compound (100 mg/kg, once daily, oral)

    • Efruxifermin (1 mg/kg, once weekly, subcutaneous)

    • This compound + Efruxifermin (combination)

  • Endpoints and Analysis:

    • Histology: Liver biopsies were taken before and after treatment for histological assessment. Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red. The NAFLD Activity Score (NAS) and fibrosis stage were determined by a pathologist. The NAS is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). Fibrosis is staged on a scale of 0-4.

    • Immunohistochemistry: Liver sections were stained for inflammatory (e.g., galectin-3) and fibrotic (e.g., type 1 collagen, α-SMA) markers.

    • Biochemistry: Plasma transaminases and hepatic cholesterol levels were measured.

    • RNA Sequencing: Liver transcriptome analysis was performed to identify differentially expressed genes. This typically involves RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify changes in gene expression profiles.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through the activation of GPR119 and the subsequent modulation of downstream signaling pathways.

Proposed Signaling Pathway of this compound in Liver Fibrosis

DA1241_Signaling_Pathway DA1241 This compound GPR119 GPR119 DA1241->GPR119 agonism TFEB TFEB DA1241->TFEB activates Hhip Hhip Expression DA1241->Hhip upregulates AC Adenylate Cyclase GPR119->AC activates NFkB_pathway NF-κB Signaling GPR119->NFkB_pathway inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Incretins GLP-1, GIP, PYY (Gut Peptides) PKA->Incretins stimulates release Inflammation Hepatic Inflammation (TNF-α, IL-1β, Ccl2, Cxcl10) NFkB_pathway->Inflammation promotes HSC_activation Hepatic Stellate Cell Activation Inflammation->HSC_activation promotes Fibrosis Liver Fibrosis (Collagen Deposition) HSC_activation->Fibrosis leads to Autophagy Autophagy TFEB->Autophagy induces Steatosis Hepatic Steatosis Autophagy->Steatosis reduces Hhip->HSC_activation suppresses

Caption: Proposed signaling pathway of this compound in mitigating liver fibrosis.

Experimental Workflow for CCl4-Induced Liver Fibrosis Model

CCl4_Workflow cluster_induction Fibrosis Induction (3 Weeks) cluster_treatment Treatment (4 Weeks) cluster_analysis Endpoint Analysis start Male C57BL/6JRj Mice diet Western Diet start->diet ccl4 CCl4 Injections (2i.p./week) diet->ccl4 randomize Randomization of Mice with Elevated ALT ccl4->randomize group1 Vehicle randomize->group1 group2 This compound randomize->group2 group3 Semaglutide randomize->group3 group4 This compound + Semaglutide randomize->group4 histology Histology (Sirius Red) group1->histology biochemistry Biochemistry (Plasma ALT) group1->biochemistry gene_expression Gene Expression (RT-qPCR) group1->gene_expression group2->histology group2->biochemistry group2->gene_expression group3->histology group3->biochemistry group3->gene_expression group4->histology group4->biochemistry group4->gene_expression GAN_Workflow cluster_induction MASH Induction (36 Weeks) cluster_treatment Treatment (12 Weeks) cluster_analysis Endpoint Analysis start Male C57BL/6JRj Mice gan_diet GAN Diet start->gan_diet biopsy Liver Biopsy & Randomization (Confirmed MASH) gan_diet->biopsy group1 Vehicle biopsy->group1 group2 This compound biopsy->group2 group3 Efruxifermin biopsy->group3 group4 This compound + Efruxifermin biopsy->group4 histology Histology (NAS, Fibrosis Stage) group1->histology ihc Immunohistochemistry group1->ihc biochemistry Biochemistry (Plasma Transaminases, Hepatic Cholesterol) group1->biochemistry rna_seq RNA Sequencing group1->rna_seq group2->histology group2->ihc group2->biochemistry group2->rna_seq group3->histology group3->ihc group3->biochemistry group3->rna_seq group4->histology group4->ihc group4->biochemistry group4->rna_seq

References

DA-1241: A Novel GPR119 Agonist Modulating NF-κB Signaling for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DA-1241 is a novel, selective agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for metabolic and inflammatory diseases. Emerging research has illuminated the significant role of this compound in the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its inhibitory effects on NF-κB signaling. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other GPR119 agonists.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, orchestrating the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases. Consequently, targeting NF-κB signaling is a major focus of drug discovery and development.

This compound has been identified as a potent GPR119 agonist with significant anti-inflammatory properties.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, where its activation leads to improved glucose homeostasis.[3][4] However, recent studies have demonstrated that GPR119 activation also exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling cascade.[1] This document synthesizes the current understanding of how this compound modulates NF-κB signaling, providing a technical resource for further research and development.

Mechanism of Action: this compound and the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. The primary mechanism involves the activation of GPR119, a Gs-coupled receptor, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While the precise downstream effectors linking cAMP to NF-κB inhibition are still under investigation, the key outcomes of this compound treatment are the prevention of the nuclear translocation of the p65 subunit of NF-κB and the subsequent reduction in the transcription of pro-inflammatory genes.[1]

Signaling Pathway Diagram

DA1241_NFkB_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DA1241 This compound GPR119 GPR119 DA1241->GPR119 Binds & Activates Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP Catalyzes ATP to cAMP IKK IKK Complex cAMP->IKK Inhibits (Mechanism under investigation) IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocates inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Promotes

This compound inhibits NF-κB signaling via GPR119 activation.

Quantitative Data

Currently, publicly available literature does not provide specific IC50 or EC50 values for the inhibition of NF-κB signaling by this compound. However, preclinical studies have demonstrated a significant and dose-dependent reduction in inflammatory markers.

Table 1: Summary of In Vitro Effects of this compound on NF-κB Signaling

Cell LineStimulusAssayObserved EffectReference
HepG2TNF-αp65 Nuclear TranslocationInhibition of p65 nuclear translocation[1]
THP-1 (macrophages)Lipopolysaccharide (LPS)NF-κB ActivationInhibition of NF-κB activation[1]
THP-1 (macrophages)Lipopolysaccharide (LPS)Cytokine SecretionReduction of pro-inflammatory cytokine secretion[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the role of this compound in NF-κB signaling.

Cell Culture
  • HepG2 Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • THP-1 Cells: Cultured in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophages, THP-1 cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

Western Blotting for Phosphorylated IκBα and p65

This protocol is designed to assess the phosphorylation status of key NF-κB signaling proteins.

Workflow Diagram:

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & This compound Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking (5% BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-IκBα) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection

Workflow for Western Blot analysis of NF-κB pathway proteins.

Detailed Steps:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 30 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated p65, total p65, phosphorylated IκBα, and total IκBα overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the p65 subunit of NF-κB.

Workflow Diagram:

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding 1. Seed Cells on Coverslips treatment 2. This compound & Stimulus Treatment cell_seeding->treatment fixation 3. Fixation (4% Paraformaldehyde) treatment->fixation permeabilization 4. Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking 5. Blocking (1% BSA) permeabilization->blocking primary_ab_if 6. Primary Antibody Incubation (anti-p65) blocking->primary_ab_if secondary_ab_if 7. Secondary Antibody Incubation (Alexa Fluor-conjugated) primary_ab_if->secondary_ab_if dapi 8. Nuclear Staining (DAPI) secondary_ab_if->dapi mounting 9. Mounting dapi->mounting microscopy 10. Confocal Microscopy mounting->microscopy

Workflow for immunofluorescence analysis of p65 nuclear translocation.

Detailed Steps:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

  • Treatment: Treat cells with this compound followed by an inflammatory stimulus as described for Western blotting.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-p65 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a confocal microscope.

Conclusion

This compound represents a promising therapeutic agent with a dual mechanism of action targeting both metabolic and inflammatory pathways. Its ability to inhibit NF-κB signaling through the activation of GPR119 highlights its potential for the treatment of a range of inflammatory diseases. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic applications of this compound and to elucidate the intricate signaling pathways connecting GPR119 to the modulation of inflammation. Further research is warranted to determine the precise molecular intermediates in the GPR119-NF-κB axis and to translate these preclinical findings into clinical applications.

References

Technical Whitepaper: The Impact of DA-1241 on Gut Peptide Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

DA-1241 is a novel, orally administered small-molecule agonist for the G-protein-coupled receptor 119 (GPR119).[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 has emerged as a promising therapeutic target for type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH).[1][3][4] Activation of GPR119 by this compound stimulates the release of key incretin (B1656795) hormones and gut peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[5][6][7][8][9][10][11] This targeted action initiates a cascade of metabolic benefits, including improved glucose homeostasis, enhanced insulin (B600854) secretion, reduced liver inflammation, and favorable effects on lipid metabolism.[5][8][9] This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantified impact on gut peptide release based on available preclinical and clinical data, and the experimental protocols utilized in these assessments.

Core Mechanism of Action: GPR119 Agonism

This compound functions as a potent agonist of GPR119, a Class A G-protein-coupled receptor.[1][3] GPR119 is highly expressed in the enteroendocrine L-cells of the gastrointestinal tract and the insulin-secreting β-cells of the pancreas.[1][4] The therapeutic effects of this compound are primarily mediated through its action on intestinal L-cells.

Upon oral administration, this compound binds to and activates GPR119 on the surface of these L-cells. This activation is believed to stimulate the Gαs subunit of the G-protein complex, leading to an increase in intracellular cyclic AMP (cAMP) levels. The rise in cAMP triggers downstream signaling pathways that culminate in the exocytosis and release of stored gut peptide granules containing GLP-1, GIP, and PYY into circulation.[5][6][7]

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Systemic_Effects Systemic Circulation & Effects DA1241 This compound GPR119 GPR119 Receptor DA1241->GPR119 Binds to G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Synthesizes Exocytosis Granule Exocytosis cAMP->Exocytosis Promotes Peptides GLP-1, GIP, PYY Exocytosis->Peptides Release of GLP1_effect GLP-1 Effects: • ↑ Insulin Secretion • ↓ Glucagon (B607659) Secretion • ↓ Gastric Emptying • ↑ Satiety Peptides->GLP1_effect GIP_effect GIP Effects: • ↑ Insulin Secretion Peptides->GIP_effect PYY_effect PYY Effects: • ↓ Gastric Emptying • ↓ Food Intake Peptides->PYY_effect

Caption: this compound signaling pathway in intestinal L-cells.

The released peptides then exert their well-documented downstream metabolic effects. GLP-1 and GIP act as incretins, potentiating glucose-dependent insulin secretion from pancreatic β-cells.[1][12] GLP-1 also suppresses glucagon secretion, slows gastric emptying, and promotes satiety.[13][14] PYY contributes to reduced food intake and delayed gastric emptying.[15][16]

Quantitative Data on Gut Peptide Release

Data from preclinical studies have consistently demonstrated the efficacy of this compound in stimulating gut peptide secretion. While specific datasets from human clinical trials focusing on peptide levels are not fully detailed in public releases, preclinical findings provide a strong foundation.

Table 1: Preclinical Efficacy of this compound in Diabetic Mouse Models
ParameterModelTreatment GroupResultCitation
Serum GLP-1 High-Fat Diet (HFD)-fed C57BL/6J MiceThis compoundSubstantially enhanced serum GLP-1 levels during an oral glucose tolerance test (OGTT).[4]
Fasting Glucose High-Fat Diet (HFD)-fed C57BL/6J MiceThis compoundDecreased fasting blood glucose levels.[4][17]
Glucose Tolerance High-Fat Diet (HFD)-fed C57BL/6J MiceThis compoundImproved oral glucose tolerance test (OGTT) results.[4][17]
Insulin Secretion High-Fat Diet (HFD)-fed C57BL/6J MiceThis compoundAugmented glucose-dependent insulin release.[4][17]

Note: Specific quantitative values (e.g., pg/mL or fold-change) for peptide levels are not provided in the referenced abstracts. The data indicates a significant and substantial increase.

Experimental Protocols & Methodologies

The evaluation of this compound's effect on gut peptide release involves both in vivo animal models and in vitro cell-based assays.

Preclinical In Vivo Model: Diet-Induced Diabetic Mice

A common methodology involves the use of a diet-induced obesity and hyperglycemia model.

  • Animal Model: C57BL/6J mice are fed a high-fat diet (HFD) for an extended period (e.g., 12 weeks) to induce a diabetic phenotype.[4][17]

  • Drug Administration: this compound is administered orally to the HFD-fed mice.[18]

  • Glucose Tolerance Testing: An oral glucose tolerance test (OGTT) is performed. Following a fasting period, a bolus of glucose is administered orally.

  • Blood Sampling & Peptide Measurement: Blood samples are collected at various time points after the glucose challenge. Serum is isolated and analyzed for insulin and GLP-1 levels, typically using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits.[4][17]

  • Control Groups: A placebo-treated HFD-fed group and a standard diet-fed group are used as controls.

Experimental_Workflow_In_Vivo cluster_Induction Model Induction cluster_Treatment Treatment & Challenge cluster_Analysis Analysis start C57BL/6J Mice hfd High-Fat Diet (12 weeks) start->hfd diabetic_mice Hyperglycemic Mice treatment Oral this compound Administration diabetic_mice->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt sampling Serial Blood Sampling ogtt->sampling Post-Challenge elisa Measure Serum GLP-1 & Insulin (ELISA) sampling->elisa

Caption: In vivo experimental workflow for assessing this compound.
In Vitro Cell-Based Assays

To investigate direct effects on cellular mechanisms, various cell lines are utilized.

  • Hepatocytes: Liver cell lines (e.g., HepG2) are used to evaluate the downstream effects of this compound on hepatic processes like gluconeogenesis.[4][19]

Clinical Development and Broader Implications

This compound has progressed to Phase 2a clinical trials for the treatment of MASH.[3][7] In these trials, this compound was administered orally at doses of 50mg and 100mg.[7] The primary endpoints focused on liver health markers, such as the reduction in alanine (B10760859) transaminase (ALT) levels, and glycemic control, measured by Hemoglobin A1c (HbA1c).[3][7]

The significant reductions in ALT and HbA1c observed in these trials are consistent with the known mechanism of action.[7] The release of GLP-1, GIP, and PYY contributes to improved glucose control (lowering HbA1c) and has beneficial effects on liver inflammation and lipid metabolism, which are key drivers of MASH pathology.[3][5][18] The combination of this compound with other agents, such as DPP-4 inhibitors (e.g., sitagliptin), is also being explored to potentiate its effects by preventing the degradation of the released GLP-1 and GIP.[3][8]

Conclusion

This compound represents a targeted therapeutic approach that leverages the physiological role of the GPR119 receptor to enhance the secretion of endogenous gut peptides. By stimulating the release of GLP-1, GIP, and PYY, this compound initiates a broad spectrum of beneficial metabolic effects. Preclinical data robustly support its mechanism of action by demonstrating a significant increase in GLP-1 secretion, leading to improved glycemic control. While detailed quantitative data on peptide levels from human trials are awaited, the positive outcomes in clinical endpoints for MASH and T2D provide strong validation for this mechanism. The continued development of this compound holds significant promise for the treatment of complex metabolic diseases.

References

DA-1241: A Novel GPR119 Agonist Activating TFEB-Mediated Autophagy for the Treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), represents a significant and growing unmet medical need, with the potential to progress to cirrhosis and hepatocellular carcinoma.[1] The pathophysiology of MASH is complex, involving metabolic dysregulation, inflammation, and fibrosis.[2] Recent research has highlighted the critical role of autophagy, a cellular self-cleaning process, in maintaining hepatic homeostasis and preventing the progression of liver disease.[1][3] Transcription factor EB (TFEB) is a master regulator of autophagy and lysosomal biogenesis.[4][5] This technical guide details the mechanism of action of DA-1241, a novel, orally available small-molecule agonist of G protein-coupled receptor 119 (GPR119), with a focus on its role in activating TFEB-mediated autophagy to ameliorate hepatic steatosis.[6][7] Preclinical and clinical data have demonstrated the potential of this compound as a therapeutic agent for MASH, showing beneficial effects on glucose metabolism, liver inflammation, and fibrosis.[8][9]

Introduction to this compound and TFEB

This compound is a G protein-coupled receptor 119 (GPR119) agonist. GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[6][10] Its activation stimulates the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which in turn enhance glucose-dependent insulin (B600854) secretion.[6][11] Beyond its effects on glucose metabolism, this compound has been shown to exert direct hepatoprotective effects.[9]

Transcription factor EB (TFEB) is a key transcriptional regulator of the autophagy-lysosome pathway.[5][12] Under basal conditions, TFEB is phosphorylated and sequestered in the cytoplasm.[13] Upon activation, TFEB translocates to the nucleus, where it binds to the coordinated lysosomal expression and regulation (CLEAR) element in the promoter regions of target genes, leading to the increased expression of genes involved in autophagy and lysosomal biogenesis.[12]

The Core Mechanism: this compound and TFEB-Mediated Autophagy

Recent studies have elucidated a novel mechanism by which this compound ameliorates hepatic steatosis: the induction of TFEB-mediated autophagy.[6][7] Treatment with this compound has been shown to stimulate the nuclear translocation of TFEB, leading to an increase in autophagic flux and subsequent reduction in hepatic lipid accumulation.[3][6] This effect is dependent on GPR119, as knockdown of GPR119 abolishes the pro-autophagic and anti-steatotic effects of this compound.[6][7] Furthermore, the beneficial effects of this compound on hepatic triglyceride levels are lost in liver-specific TFEB knockout mice, confirming the essential role of TFEB in this pathway.[6][7]

The proposed signaling pathway is as follows: this compound binds to and activates GPR119 on hepatocytes. This activation leads to a signaling cascade that promotes the dephosphorylation and subsequent nuclear translocation of TFEB. In the nucleus, TFEB upregulates the expression of autophagy-related genes, leading to increased formation of autophagosomes and lysosomes. These organelles then mediate the degradation of intracellular lipid droplets, a process known as lipophagy, thereby reducing hepatic steatosis.[6]

DA1241_TFEB_Pathway cluster_cell Hepatocyte DA1241 This compound GPR119 GPR119 DA1241->GPR119 binds Signaling_Cascade Intracellular Signaling Cascade GPR119->Signaling_Cascade activates TFEB_cyto TFEB (p) Signaling_Cascade->TFEB_cyto dephosphorylates TFEB_nuc TFEB TFEB_cyto->TFEB_nuc translocates to Nucleus Nucleus Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes activates transcription of Nucleus->Autophagy_Genes upregulates Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Lysosome Lysosome Biogenesis Autophagy_Genes->Lysosome Lipophagy Lipophagy Autophagosome->Lipophagy Lysosome->Lipophagy Steatosis_Reduction Reduced Hepatic Steatosis Lipophagy->Steatosis_Reduction Lipid_Droplets Lipid Droplets Lipid_Droplets->Lipophagy degraded by

Caption: Proposed signaling pathway of this compound-induced TFEB-mediated autophagy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Effects of this compound on Autophagy and Lipid Accumulation

ParameterCell LineTreatmentResultCitation
LC3-II/LC3-I RatioHep3B, AML12100 µM this compoundIncreased[6]
p62 ExpressionHep3B, AML12100 µM this compoundDecreased[6]
TFEB Nuclear TranslocationHep3B, AML12100 µM this compoundIncreased[6]
Lipid ContentHep3B, AML12100 µM this compoundDecreased[6]
Lysosomal ActivityHep3B, AML12100 µM this compoundIncreased[6]

Table 2: In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Mouse Model of NAFLD

ParameterTreatment GroupResult vs. HFD ControlCitation
Body WeightThis compoundReduced[6]
Glucose ToleranceThis compoundImproved[6]
Insulin SensitivityThis compoundImproved[6]
Liver Enzymes (ALT, AST)This compoundReduced[6]
Hepatic Triglyceride LevelsThis compoundReduced[6]
NAFLD Activity Score (NAS)This compoundDecreased[6]
Number of AutophagosomesThis compoundIncreased[6]
Number of LysosomesThis compoundIncreased[6]

Table 3: Phase 2a Clinical Trial Results of this compound in Patients with Presumed MASH (16 weeks)

ParameterTreatment GroupResult vs. Placebop-valueCitation
Alanine Transaminase (ALT)This compound 100mg (Week 4)Statistically Significant Reductionp=0.0159[14]
Alanine Transaminase (ALT)This compound 100mg (Week 8)Statistically Significant Reductionp=0.0342[14]
Alanine Transaminase (ALT)This compound 100mg (Week 16)Near Statistically Significant Reductionp=0.0506[14]
Controlled Attenuation Parameter (CAP)This compound 100mgStatistically Significant Improvementp=0.0308[14]
Hemoglobin A1c (HbA1c)This compound 100mgStatistically Significant Reduction-[14]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound and TFEB-mediated autophagy.

Western Blotting for Autophagy Markers and TFEB

This protocol is used to quantify the protein levels of LC3, p62, and TFEB.

Western_Blot_Workflow start Start: Cell/Tissue Lysate Preparation protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-TFEB) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Protein Quantification analysis->end

Caption: Experimental workflow for Western Blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies: anti-LC3, anti-p62, anti-TFEB, anti-Lamin B1, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Lyse cells or homogenized tissues in ice-cold RIPA buffer.[11]

  • Protein Quantification: Determine protein concentration using a BCA assay.[11]

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. For LC3, a higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect protein bands using a chemiluminescence detection system.[11]

  • Analysis: Quantify band intensity using densitometry software. Normalize protein of interest to a loading control (e.g., GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions).[15]

Immunofluorescence for TFEB Nuclear Translocation

This protocol is used to visualize the subcellular localization of TFEB.

Materials:

  • Cells grown on coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-TFEB

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control.

  • Fixation: Fix cells with 4% PFA for 15 minutes.[11]

  • Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.[11]

  • Blocking: Block with blocking buffer for 1 hour.[11]

  • Primary Antibody Incubation: Incubate with anti-TFEB antibody overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.[15]

  • Counterstaining: Stain nuclei with DAPI.[15]

  • Mounting: Mount coverslips onto microscope slides with mounting medium.[15]

  • Imaging: Visualize cells using a fluorescence microscope.[15]

  • Analysis: Quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.[15]

Autophagic Flux Assay

This assay measures the rate of autophagy.

Autophagic_Flux_Workflow start Start: Cell Culture with Autophagy Inducer (this compound) treatment_groups Create Treatment Groups: 1. Inducer alone 2. Inducer + Lysosomal Inhibitor (e.g., Bafilomycin A1) start->treatment_groups incubation Incubate for a Defined Time Period treatment_groups->incubation cell_lysis Cell Lysis incubation->cell_lysis western_blot Western Blot for LC3-II cell_lysis->western_blot analysis Data Analysis: Compare LC3-II levels between groups western_blot->analysis end End: Determine Autophagic Flux analysis->end

Caption: Experimental workflow for Autophagic Flux Assay.

Principle: Autophagic flux is the complete process of autophagy, from autophagosome formation to lysosomal degradation.[10][16] It can be measured by assessing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine).[1] An increase in LC3-II levels upon treatment with an autophagy inducer that is further enhanced by a lysosomal inhibitor indicates a true increase in autophagic flux.[1]

Procedure:

  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture).[11]

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting for LC3 as described in Protocol 4.1.[11]

  • Analysis: Compare the levels of LC3-II between the different treatment groups. A greater accumulation of LC3-II in the presence of both this compound and the lysosomal inhibitor compared to either treatment alone indicates that this compound increases autophagic flux.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for MASH with a novel mechanism of action centered on the activation of TFEB-mediated autophagy.[6][7] Its ability to simultaneously address hepatic steatosis, inflammation, and glucose dysregulation makes it an attractive molecule for further development.[9] Future research should focus on further elucidating the upstream signaling events linking GPR119 activation to TFEB dephosphorylation and exploring the potential of this compound in combination with other therapeutic agents for MASH.[8][17] The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for DA-1241 in In Vivo Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DA-1241, a G-protein coupled receptor 119 (GPR119) agonist, in preclinical mouse models of Nonalcoholic Steatohepatitis (NASH). The provided protocols and data are based on published in vivo studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound is a novel GPR119 agonist. Its therapeutic effects in NASH are attributed to a multi-faceted mechanism of action that includes:

  • Metabolic Regulation : Activation of GPR119 by this compound enhances the secretion of glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and peptide YY (PYY).[1] This leads to improved glucose tolerance and insulin (B600854) sensitivity.

  • Anti-inflammatory Effects : this compound has been shown to mitigate hepatic inflammation by inhibiting the nuclear translocation of the NF-κB p65 subunit in hepatocytes and suppressing NF-κB activation in macrophages.[2]

  • Reduction of Hepatic Steatosis : this compound attenuates hepatic fat accumulation by upregulating TFEB-mediated autophagy, which enhances the clearance of lipid droplets.[3]

  • Anti-fibrotic Potential : Studies have demonstrated that this compound can reduce liver fibrosis, although the precise mechanism for this effect is still under investigation.[2]

Signaling Pathways

The signaling cascades initiated by this compound are crucial to its therapeutic effects. Below are diagrams illustrating the key pathways involved.

GPR119_Signaling DA1241 This compound GPR119 GPR119 DA1241->GPR119 AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1, GIP) CREB->Gene_Expression Regulates

GPR119 Signaling Pathway

Anti_Inflammatory_Pathway DA1241 This compound GPR119 GPR119 DA1241->GPR119 NFkB_Activation NF-κB Activation GPR119->NFkB_Activation Inhibits Inflammatory_Cytokines Inflammatory Cytokine Production NFkB_Activation->Inflammatory_Cytokines Promotes

Anti-Inflammatory Pathway

Autophagy_Pathway DA1241 This compound GPR119 GPR119 DA1241->GPR119 TFEB_Activation TFEB Nuclear Translocation GPR119->TFEB_Activation Promotes Autophagy Autophagy Induction TFEB_Activation->Autophagy Initiates Lipid_Droplet_Clearance Lipid Droplet Clearance Autophagy->Lipid_Droplet_Clearance Leads to

TFEB-Mediated Autophagy Pathway

Efficacy Data in NASH Mouse Models

The following tables summarize the quantitative effects of this compound in various preclinical models of NASH.

Table 1: Effect of this compound on Histological Parameters in NASH Mouse Models

Mouse ModelTreatment GroupDose and AdministrationDurationChange in NAFLD Activity Score (NAS)Change in Fibrosis ScoreReference
ob/ob NASH MiceThis compoundNot Specified10 weeks-39%-64%[4]
Diet-Induced NASHThis compound MonotherapyNot Specified8 weeks--20.6%[5][6]
Diet-Induced NASHThis compound + DPP-4 InhibitorNot Specified8 weeks--36.5%[5][6]
GAN Diet-Induced Obese MASHThis compound Monotherapy100 mg/kg, PO, once daily8 weeks--[1]
GAN Diet-Induced Obese MASHThis compound + Semaglutide100 mg/kg, PO, once daily8 weeksAdditive ImprovementAdditive Improvement[1]

Table 2: Effect of this compound on Biochemical and Cellular Markers in NASH Mouse Models

Mouse ModelTreatment GroupDose and AdministrationDurationChange in Hepatic Lipid AccumulationChange in Immune Cell InfiltrationChange in Hepatic Galectin-3 LevelsReference
Diet-Induced NASHThis compound MonotherapyNot Specified8 weeks-51.4%-25.0%-58.3%[5][6]
Diet-Induced NASHThis compound + DPP-4 InhibitorNot Specified8 weeks-60.6%-49.1%-67.2%[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of NASH in Mice using a High-Fat Diet

This protocol describes the induction of NASH in C57BL/6J mice using a high-fat diet.

Materials:

  • C57BL/6J mice (male, 5 weeks old)

  • High-Fat Diet (HFD; 60% kcal from fat, e.g., D12492 from Research Diets Inc.)

  • Standard chow diet

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: Upon arrival, acclimatize mice for at least one week under controlled conditions (21°C ± 2°C, 60% ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Diet Induction: At 6 weeks of age, switch the experimental group to the HFD. The control group will continue on the standard chow diet.

  • Monitoring: Monitor body weight and food intake weekly.

  • Disease Progression: Continue the HFD for 8-12 weeks to induce the NASH phenotype. Hyperglycemia (blood glucose levels ≥250 mg/dL) can be used as a marker for established disease.

Protocol 2: Administration of this compound

This protocol provides guidelines for the oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.01% Tween 80 in sterile water)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Formulation: Prepare the this compound formulation in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume, the concentration would be 3 mg/mL). Ensure the compound is fully suspended or dissolved.

  • Dosing:

    • Oral Gavage: Administer the this compound formulation once daily via oral gavage. The volume administered should be based on the most recent body weight measurement.

    • Drug-Diet Admixture: Alternatively, this compound can be mixed directly into the diet at a concentration calculated to achieve the target daily dose based on average daily food consumption.

  • Treatment Duration: Continue treatment for the specified duration of the study (e.g., 4-12 weeks).

Protocol 3: Histological Analysis of Liver Tissue

This protocol outlines the steps for histological assessment of liver tissue for NASH features.

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Masson's Trichrome staining reagents

  • Microscope

Procedure:

  • Tissue Fixation: Immediately following euthanasia, perfuse the liver with PBS and then fix in 4% PFA overnight at 4°C.

  • Processing and Embedding: Dehydrate the fixed tissue through a graded ethanol series, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • H&E Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize general liver morphology, steatosis, inflammation, and hepatocyte ballooning.

    • Masson's Trichrome Staining: Use this stain to visualize collagen deposition and assess the degree of fibrosis.

  • Scoring: Have a trained pathologist, blinded to the treatment groups, score the slides for NAFLD Activity Score (NAS) and fibrosis stage according to established criteria.

Protocol 4: Biochemical Analysis of Serum and Liver

This protocol describes the measurement of key biochemical markers of NASH.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Commercial ELISA kits for insulin and GLP-1

  • Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), triglycerides, and cholesterol

  • Spectrophotometer or plate reader

Procedure:

  • Sample Collection:

    • Serum: Collect blood via cardiac puncture at the time of euthanasia. Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C.

    • Liver Homogenate: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Homogenize the tissue in an appropriate buffer for lipid extraction and protein analysis.

  • Biochemical Assays:

    • Serum Analysis: Use commercial kits to measure serum levels of ALT, AST, triglycerides, cholesterol, insulin, and GLP-1 according to the manufacturer's instructions.

    • Liver Lipid Analysis: Extract lipids from the liver homogenate and quantify triglyceride and cholesterol levels using commercial kits.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced NASH mouse model.

Experimental_Workflow Acclimatization Acclimatization (1 week) Diet_Induction NASH Diet Induction (8-12 weeks) Acclimatization->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment This compound or Vehicle Administration (4-12 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint Histology Histological Analysis (H&E, Masson's Trichrome) Endpoint->Histology Biochemistry Biochemical Analysis (Serum & Liver) Endpoint->Biochemistry Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Biochemistry->Data_Analysis

Experimental Workflow

References

Application Notes and Protocols for DA-1241 in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-1241 is a novel, small-molecule agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2][3] In hepatocytes, this compound has been shown to ameliorate hepatic steatosis, improve glucose tolerance, and reduce inflammation.[1][4][5] Its mechanism of action involves the induction of Transcription Factor EB (TFEB)-mediated autophagy and the inhibition of the NF-κB signaling pathway.[1][4]

These application notes provide a detailed protocol for the use of this compound in primary mouse hepatocytes, offering a valuable in vitro model system to study its effects on hepatic lipid metabolism, inflammation, and overall cellular function. The following sections detail the isolation and culture of primary hepatocytes, experimental protocols for treating cells with this compound, and methods for assessing key biological endpoints.

Mechanism of Action in Primary Hepatocytes

This compound exerts its effects in hepatocytes primarily through the activation of GPR119. This activation triggers a cascade of downstream signaling events, leading to beneficial metabolic outcomes. The proposed signaling pathway is illustrated below.

DA1241_Signaling_Pathway cluster_cell Primary Hepatocyte DA1241 This compound GPR119 GPR119 DA1241->GPR119 De_Novo_Lipogenesis De Novo Lipogenesis DA1241->De_Novo_Lipogenesis - AC Adenylate Cyclase GPR119->AC NFkB_p65 NF-κB p65 (cytoplasm) GPR119->NFkB_p65 - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TFEB_cyto TFEB (cytoplasm) PKA->TFEB_cyto - TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Translocation Autophagy Autophagy Induction TFEB_nucleus->Autophagy Lysosome Lysosomal Biogenesis TFEB_nucleus->Lysosome Lipophagy Lipophagy Autophagy->Lipophagy Lipid_Droplet Lipid Droplet Lipid_Droplet->Lipophagy Fatty_Acid_Oxidation Fatty Acid Oxidation Lipophagy->Fatty_Acid_Oxidation Reduces Steatosis NFkB_p65_nucleus NF-κB p65 (nucleus) NFkB_p65->NFkB_p65_nucleus Translocation Inflammation Inflammation NFkB_p65_nucleus->Inflammation

This compound Signaling Pathway in Hepatocytes

Quantitative Data Summary

The following tables summarize the reported effects of this compound on gene and protein expression, primarily from studies using the HepG2 human hepatoma cell line and in vivo mouse models. This data can be used as a reference for designing and interpreting experiments in primary hepatocytes.

Table 1: Effect of this compound on Gene Expression (RT-qPCR)

GeneCell Type/ModelTreatment ConditionsFold Change vs. ControlReference
G6PaseHepG21,000 nM for 24h[1][6]
PEPCKHepG21,000 nM for 24h[1][6]
PRKACAHep3B & AML12Overexpression w/ this compound[4]
CREB1Hep3B & AML12Overexpression w/ this compound[4]
TNFαDIO-MASH Mouse LiverCombination Therapy↓ (58%)[7][8]
CXCL10DIO-MASH Mouse LiverCombination Therapy↓ (56%)[7][8]
CCL2DIO-MASH Mouse LiverCombination Therapy↓ (77%)[7][8]
Galectin-3DIO-MASH Mouse LiverCombination Therapy↓ (87%)[7][8]

Table 2: Effect of this compound on Protein Expression (Western Blot)

ProteinCell Type/ModelTreatment ConditionsFold Change vs. ControlReference
G6PaseHepG21,000 nM for 24h[1][6]
PEPCKHepG21,000 nM for 24h[1][6]
LC3-IIHepG21,000 nM for 24h↑ (augmented by Bafilomycin A1)[1][3]
p62HepG21,000 nM for 24h[1][3]
TFEB (nuclear)Hep3B & AML12Not specified[4]
NF-κB p65 (nuclear)Hepatocyte cellsNot specified[5][9]

Experimental Workflow

A comprehensive workflow for studying the effects of this compound in primary hepatocytes is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation Hepatocyte_Isolation Primary Hepatocyte Isolation (Collagenase Perfusion) Cell_Culture Hepatocyte Culture (Collagen-coated plates) Hepatocyte_Isolation->Cell_Culture DA1241_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->DA1241_Treatment Viability Cell Viability Assay (e.g., MTT, LDH) DA1241_Treatment->Viability Gene_Expression Gene Expression Analysis (RT-qPCR) DA1241_Treatment->Gene_Expression Protein_Expression Protein Expression & Localization (Western Blot, Immunofluorescence) DA1241_Treatment->Protein_Expression Lipid_Accumulation Lipid Accumulation Assay (Oil Red O Staining) DA1241_Treatment->Lipid_Accumulation Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Lipid_Accumulation->Data_Analysis

Experimental Workflow for this compound in Primary Hepatocytes

Detailed Experimental Protocols

Isolation and Culture of Primary Mouse Hepatocytes

This protocol is adapted from the two-step collagenase perfusion technique.

Materials:

  • Perfusion Buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

  • Digestion Buffer (Perfusion buffer containing 0.5-1 mg/mL collagenase type IV and 5 mM CaCl₂)

  • Wash Medium (e.g., Williams' Medium E with 10% FBS, 1% penicillin-streptomycin)

  • Plating Medium (e.g., Williams' Medium E with 10% FBS, 1% penicillin-streptomycin, 100 nM dexamethasone, 100 nM insulin)

  • Collagen-coated culture plates

Procedure:

  • Anesthetize the mouse according to approved institutional guidelines.

  • Surgically expose the portal vein and inferior vena cava.

  • Cannulate the portal vein and perfuse the liver with pre-warmed (37°C) Perfusion Buffer at a flow rate of 5-10 mL/min for 5-10 minutes to wash out the blood.

  • Switch to pre-warmed Digestion Buffer and perfuse for 10-15 minutes, or until the liver becomes soft and discolored.

  • Excise the liver and transfer it to a petri dish containing ice-cold Wash Medium.

  • Gently dissociate the liver using a sterile cell scraper or forceps to release the hepatocytes.

  • Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 50 x g for 5 minutes at 4°C.

  • Discard the supernatant and gently resuspend the cell pellet in Wash Medium. Repeat the wash step twice.

  • Determine cell viability and count using the trypan blue exclusion method.

  • Resuspend the cells in Plating Medium and seed onto collagen-coated plates at a desired density (e.g., 0.5-1 x 10⁶ cells/well in a 6-well plate).

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂. Allow cells to attach for 4-6 hours before changing the medium to remove unattached and dead cells.

Treatment of Primary Hepatocytes with this compound

Preparation of this compound Stock Solution:

  • This compound is typically a solid. Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media should be empirically determined, but small molecules are generally stable for the duration of typical cell culture experiments.

Treatment Protocol:

  • After allowing primary hepatocytes to attach and recover overnight, replace the medium with fresh, pre-warmed culture medium containing the desired concentrations of this compound.

  • For dose-response experiments, a suggested range is 10 nM to 10 µM, based on effective concentrations of other GPR119 agonists.

  • For time-course experiments, treatment durations can range from 6 to 48 hours.

  • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) in all experiments.

Key Experimental Assays

a. Cell Viability Assay (MTT or LDH Assay)

  • To assess the cytotoxicity of this compound, perform a cell viability assay following the manufacturer's protocol for commercially available kits (e.g., MTT or LDH cytotoxicity assay kits).

b. Quantitative Real-Time PCR (RT-qPCR)

  • RNA Isolation: Isolate total RNA from this compound-treated and control primary hepatocytes using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (e.g., G6pc, Pck1, Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Actb). The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

c. Western Blot for TFEB Nuclear Translocation

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear/cytoplasmic extraction kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against TFEB, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize the nuclear TFEB signal to the nuclear loading control.

d. Quantification of Lipid Accumulation (Oil Red O Staining)

  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Staining: Wash with water and then with 60% isopropanol (B130326). Allow the isopropanol to evaporate completely and then stain with a freshly prepared Oil Red O working solution for 10-15 minutes.

  • Washing: Wash with water to remove excess stain.

  • Quantification: Elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a plate reader. Alternatively, visualize and capture images using a microscope.

Conclusion

This document provides a comprehensive guide for utilizing this compound in primary hepatocyte cultures. The detailed protocols and summarized data will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising GPR119 agonist in the context of liver diseases. It is recommended to optimize specific experimental conditions, such as cell seeding density and this compound concentrations, for your particular experimental setup.

References

Application Notes and Protocols for the Administration of DA-1241 in Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preclinical studies in diet-induced obese (DIO) mouse models of MASH have demonstrated the therapeutic potential of DA-1241 in reducing hepatic steatosis, inflammation, and fibrosis.[1][2][7] Furthermore, this compound has been shown to have direct anti-inflammatory effects in the liver, partly through the inhibition of the NF-κB signaling pathway.[7][8]

These application notes provide detailed protocols for the administration of this compound to DIO mice, based on findings from various preclinical studies.

Data Presentation

Table 1: Summary of Preclinical Studies of this compound in Diet-Induced Obese Mice
Study Parameter Study 1 Study 2 Study 3
Mouse Strain C57BL/6J[9]C57BL/6JRjC57BL/6J
Diet for Induction High-Fat Diet (HFD) (60% kcal from fat)[9]Gubra Amylin NASH (GAN) Diet (high in fat, fructose, and cholesterol)Western Diet + CCl4 injections
Induction Period 8 weeks[9]36 weeks3 weeks (CCl4)
This compound Dosage 120 mg/kg[9]100 mg/kg[2]Not specified
Administration Route Oral gavageOral, once daily[2]Oral
Treatment Duration 12 weeks[9]12 weeks[2]4 weeks
Vehicle Not explicitly stated, commonly 0.5% carboxymethylcellulose (CMC) or similarNot explicitly statedNot explicitly stated
Table 2: Summary of Quantitative Outcomes of this compound Treatment in DIO Mice
Parameter Control (Vehicle) This compound Treatment Percentage Change Reference
Hepatic Lipid Accumulation Marked accumulationConsiderably diminished-51.4%[5]
Liver Fibrosis Score BaselineReduced-20.6% to -36.5%
Hepatic Galectin-3 Levels BaselineDrastically decreased-58.3% to -67.2%
Plasma ALT Levels ElevatedSignificantly lowerNot specified[1]
Body Weight IncreasedWeight-neutral or slight reduction (-2.8%)Minimal[1][2]
NAFLD Activity Score (NAS) Improvement (≥2-point) N/A21% of mice (monotherapy)N/A[1]

Experimental Protocols

Protocol 1: Induction of Obesity and MASH in Mice

This protocol describes the induction of obesity and MASH in C57BL/6J mice using a high-fat diet.

Materials:

  • Male C57BL/6J mice (4-5 weeks old)

  • High-Fat Diet (HFD), typically 60% kcal from fat (e.g., Research Diets D12492)

  • Standard chow diet

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.

  • At 5-6 weeks of age, randomly assign mice to either the control group (standard chow) or the DIO group (HFD).

  • House the mice under controlled conditions (12-hour light/dark cycle, constant temperature and humidity).

  • Provide the respective diets and water ad libitum for a period of 8 to 36 weeks to induce the desired metabolic phenotype. Longer durations on an HFD or the use of more aggressive diets like the GAN diet will induce more severe MASH pathology, including fibrosis.

  • Monitor body weight and food intake weekly.

  • At the end of the induction period, confirm the obese and MASH phenotype through appropriate methods, such as measurement of body weight, fasting blood glucose, and plasma lipid levels. For studies requiring confirmed MASH pathology, a liver biopsy may be performed.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation and oral administration of this compound to DIO mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in sterile water)

  • Mortar and pestle or other homogenization equipment

  • Weighing scale

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the body weight of the mice.

    • Weigh the appropriate amount of this compound powder.

    • Prepare the vehicle solution (e.g., 0.5% w/v CMC in sterile water).

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle. The volume is typically 5-10 mL/kg of body weight.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Administer this compound once or twice daily, as required by the experimental design, for the specified treatment duration (e.g., 4-12 weeks).

    • For the control group, administer an equivalent volume of the vehicle using the same procedure.

Protocol 3: Monitoring and Endpoint Analysis

This protocol outlines key monitoring procedures and endpoint analyses to assess the efficacy of this compound.

Procedure:

  • In-life Monitoring:

    • Monitor body weight, food intake, and water consumption weekly.

    • Perform metabolic assessments such as oral glucose tolerance tests (OGTT) and insulin (B600854) tolerance tests (ITT) at baseline and specified time points during the treatment period. For an OGTT, after an overnight fast, administer glucose (e.g., 2 g/kg) via oral gavage and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

  • Terminal Procedures:

    • At the end of the treatment period, fast the mice overnight.

    • Collect blood via cardiac puncture or other appropriate methods for the analysis of plasma markers, including:

      • Liver enzymes: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).

      • Lipid profile: Triglycerides, total cholesterol.

      • Inflammatory cytokines and fibrosis markers (e.g., TIMP-1).

    • Euthanize the mice and harvest the liver.

    • Weigh the liver and collect sections for:

      • Histological analysis: Fix in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining (for steatosis and inflammation) and Sirius Red staining (for fibrosis).

      • Biochemical analysis: Snap-freeze in liquid nitrogen and store at -80°C for measurement of hepatic triglyceride content and gene expression analysis (e.g., qPCR for markers of inflammation and fibrosis).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intestinal L-Cell / Pancreatic β-Cell DA1241 This compound GPR119 GPR119 DA1241->GPR119 binds & activates AC Adenylate Cyclase GPR119->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1_GIP_PYY GLP-1, GIP, PYY Secretion PKA->GLP1_GIP_PYY Insulin Insulin Secretion (β-Cell) PKA->Insulin

Caption: this compound activates GPR119, leading to increased cAMP, PKA activation, and secretion of incretins and insulin.

NFkB_Signaling_Pathway cluster_cell Hepatocyte / Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR119 GPR119 IKK IKK Complex GPR119->IKK inhibits DA1241 This compound DA1241->GPR119 activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB IκB IKK->NFkB_IkB leads to degradation of IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation induces Experimental_Workflow cluster_induction Phase 1: MASH Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) Diet High-Fat Diet (8-36 weeks) Acclimatization->Diet Baseline Baseline Measurements (Body Weight, Glucose) Diet->Baseline Randomization Randomization into Groups (Vehicle, this compound) Baseline->Randomization Treatment Daily Oral Gavage (4-12 weeks) Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Sacrifice Sacrifice & Tissue Collection Treatment->Sacrifice Metabolic Metabolic Tests (OGTT, ITT) Monitoring->Metabolic Analysis Biochemical & Histological Analysis Sacrifice->Analysis

References

Application Notes and Protocols: DA-1241 in Combination with Semaglutide for Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of DA-1241, a G-protein coupled receptor 119 (GPR119) agonist, in combination with the glucagon-like peptide-1 receptor (GLP-1R) agonist, semaglutide (B3030467), for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH). This document includes a summary of the synergistic effects observed in preclinical models, detailed experimental protocols for key assays, and diagrams illustrating the signaling pathways and experimental workflows.

Introduction

Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of MASH presents a significant challenge for therapeutic development.

This compound is a novel GPR119 agonist.[1] The activation of GPR119 in the gut promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1] These hormones are crucial for glucose metabolism, lipid metabolism, and weight management.[1] Preclinical studies have shown that this compound can reduce hepatic steatosis, inflammation, and fibrosis, while also improving glucose control.[1]

Semaglutide is a long-acting GLP-1R agonist that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and reduces appetite.[2][3] It is an established treatment for type 2 diabetes and obesity and has shown efficacy in improving MASH.

The combination of this compound and semaglutide represents a promising therapeutic strategy for MASH by targeting complementary pathways involved in metabolic regulation and liver pathology. Preclinical evidence suggests that this combination therapy can lead to synergistic improvements in liver health.

Quantitative Data Summary

The following tables summarize the key quantitative data from a preclinical study evaluating the combination of this compound and semaglutide in a biopsy-confirmed Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model of MASH.[1][4]

Table 1: Effect of this compound and Semaglutide Combination on NAFLD Activity Score (NAS)

Treatment GroupPercentage of Mice with ≥2-point Improvement in NASPercentage of Mice with ≥1-point Improvement in NAS
Vehicle--
This compound (100 mg/kg)21%-
Semaglutide (30 nmol/kg)21%-
This compound + Semaglutide80% 100%

Table 2: Effects on Body Weight and Biochemical Markers

Treatment GroupChange in Body WeightPlasma TransaminasesLiver Cholesterol
Vehicle---
This compound (100 mg/kg)Weight-neutralAmelioratedAmeliorated
Semaglutide (30 nmol/kg)~25% reductionAmelioratedAmeliorated
This compound + Semaglutide~25% reduction (no additional loss to semaglutide alone)Further improvementFurther improvement

Signaling Pathways

The synergistic effect of this compound and semaglutide can be attributed to their complementary mechanisms of action, which converge on key pathways regulating glucose homeostasis, lipid metabolism, and inflammation.

Combined Signaling Pathways of this compound and Semaglutide cluster_DA1241 This compound Pathway cluster_Semaglutide Semaglutide Pathway cluster_Effects Physiological Outcomes DA1241 This compound GPR119 GPR119 Activation (Gut) DA1241->GPR119 GLP1_GIP_PYY ↑ GLP-1, GIP, PYY Release GPR119->GLP1_GIP_PYY Lipid Reduced Hepatic Steatosis & Lipids GPR119->Lipid Direct effect on lipid metabolism Inflammation Decreased Liver Inflammation GPR119->Inflammation Direct Anti-inflammatory Effect in Liver GLP1R GLP-1R Activation (Pancreas, Brain, Liver) GLP1_GIP_PYY->GLP1R Endogenous GLP-1 Glucose Improved Glucose Homeostasis GLP1_GIP_PYY->Glucose Semaglutide Semaglutide Semaglutide->GLP1R GLP1R->Glucose GLP1R->Lipid GLP1R->Inflammation Fibrosis Attenuated Liver Fibrosis GLP1R->Fibrosis GAN DIO-MASH Mouse Model Workflow start Start: C57BL/6JRj Mice diet GAN Diet Feeding (40% fat, 22% fructose, 2% cholesterol) for 36 weeks start->diet biopsy Liver Biopsy to Confirm MASH (Steatosis score=3, Lobular inflammation ≥2, Fibrosis F2-F3) diet->biopsy stratify Stratification of Mice into Treatment Groups (n=14-15/group) biopsy->stratify treatment 8-Week Treatment Period: - Vehicle - this compound (100 mg/kg, PO, daily) - Semaglutide (30 nmol/kg, SC, daily) - Combination stratify->treatment endpoint Terminal Endpoints: - Liver Histology (NAS, Fibrosis) - Plasma/Liver Biochemistry - RNA Sequencing treatment->endpoint

References

Application Notes and Protocols for the Combination Study of DA-1241 and Efruxifermin in a MASH Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic dysfunction-associated steatohepatitis (MASH), a progressive form of non-alcoholic fatty liver disease (NAFLD), is characterized by hepatic steatosis, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of MASH suggests that combination therapies targeting multiple disease pathways may offer superior efficacy. This document outlines the experimental design for a preclinical combination study evaluating DA-1241, a G-protein-coupled receptor 119 (GPR119) agonist, and efruxifermin, a long-acting fibroblast growth factor 21 (FGF21) analog, for the treatment of MASH.

This compound is a novel oral GPR119 agonist that promotes the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2] This action improves glucose and lipid metabolism and has been shown to reduce hepatic steatosis, inflammation, and fibrosis in preclinical models.[3][4] Its mechanism also involves direct anti-inflammatory effects in the liver, including the inhibition of NFκB signaling and the induction of autophagy.[3][5][6]

Efruxifermin (EFX) is an engineered FGF21 analog with an extended half-life.[7][8] It mimics the activity of endogenous FGF21, a key metabolic regulator, by binding to the FGFR1c/β-Klotho receptor complex.[7][9][10] Efruxifermin has demonstrated significant reductions in liver fat, inflammation, and fibrosis in clinical trials, addressing core drivers of MASH progression.[7][11][12][13]

The combination of this compound and efruxifermin targets distinct yet complementary pathways involved in MASH pathogenesis, offering the potential for additive or synergistic therapeutic effects. Preclinical data have shown that this combination results in greater improvements in liver pathology compared to either monotherapy.[14][15][16]

Signaling Pathways and Rationale for Combination

The therapeutic rationale for combining this compound and efruxifermin lies in their complementary mechanisms of action, which address multiple facets of MASH pathology.

cluster_DA1241 This compound Pathway cluster_EFX Efruxifermin Pathway cluster_MASH MASH Pathology DA1241 This compound GPR119 GPR119 DA1241->GPR119 activates GLP1 ↑ GLP-1/GIP/PYY Release GPR119->GLP1 NFkB NFκB Pathway ↓ Inflammation GPR119->NFkB inhibits Autophagy TFEB-mediated Autophagy ↓ Steatosis GPR119->Autophagy activates Metabolism Improved Glucose & Lipid Metabolism GLP1->Metabolism Liver_Health Improved Liver Health Metabolism->Liver_Health NFkB->Liver_Health Autophagy->Liver_Health EFX Efruxifermin FGFR1c FGFR1c/β-Klotho Receptor Complex EFX->FGFR1c activates Metabolic_Reg Regulation of Energy & Lipid Metabolism FGFR1c->Metabolic_Reg Steatosis ↓ Lipogenesis ↑ Lipid Oxidation ↓ Steatosis FGFR1c->Steatosis HSC_Activation ↓ Hepatic Stellate Cell Activation ↓ Fibrosis FGFR1c->HSC_Activation Metabolic_Reg->Liver_Health Steatosis->Liver_Health HSC_Activation->Liver_Health

Caption: Complementary signaling pathways of this compound and efruxifermin in MASH.

Experimental Design and Workflow

This experimental design is based on a preclinical study that evaluated the combination therapy in a diet-induced mouse model of MASH.[14][15][17]

G A Phase 1: MASH Induction (36 Weeks) B Animal Model: Male C57BL/6JRj Mice Diet: Gubra Amylin NASH (GAN) C Phase 2: Randomization & Dosing (12 Weeks) B->C D1 Group 1: Vehicle Control C->D1 D2 Group 2: This compound Monotherapy (100 mg/kg, QD, Oral) C->D2 D3 Group 3: Efruxifermin Monotherapy (1 mg/kg, QW, SC) C->D3 D4 Group 4: This compound + Efruxifermin Combination Therapy C->D4 E Phase 3: Endpoint Analysis D1->E D2->E D3->E D4->E F1 Plasma Analysis: ALT, AST, Lipids E->F1 F2 Histopathology: H&E, Sirius Red Staining NAFLD Activity Score (NAS) Fibrosis Staging E->F2 F3 Immunohistochemistry: Galectin-3, Collagen I, α-SMA E->F3 F4 Gene Expression (qPCR): Tnfα, Cxcl10, Col1a1, Hhip E->F4

Caption: Preclinical experimental workflow for the combination study.

Data Presentation: Summary of Anticipated Quantitative Outcomes

The following tables structure the expected quantitative data from the preclinical combination study, based on published findings.[14][15]

Table 1: Metabolic and Liver Enzyme Parameters

Parameter Vehicle Control This compound Monotherapy Efruxifermin Monotherapy Combination Therapy
Body Weight Change (%) Baseline Neutral ↓ 17% ↓ ~17%
Plasma ALT (U/L) High ↓↓ (Greater Improvement)
Plasma AST (U/L) High ↓↓

| Liver Cholesterol (mg/g) | High | ↓ | ↓ | ↓↓ (Greater Improvement) |

Table 2: Histopathological Scores

Parameter Vehicle Control This compound Monotherapy Efruxifermin Monotherapy Combination Therapy
NAFLD Activity Score (NAS) Change Baseline ↓↓ (Additive Effect)
% of Mice with ≥2-point NAS Improvement Low Moderate Moderate 94%
Liver Fibrosis Score Change No Improvement No Improvement No Improvement ↓ (Significant Reduction)

| Steatosis (% Area) | High | ↓ | ↓ | ↓↓ (Greater Reduction) |

Table 3: Immunohistochemistry and Gene Expression Markers

Marker Vehicle Control This compound Monotherapy Efruxifermin Monotherapy Combination Therapy
Protein Markers (IHC)
Galectin-3 (Inflammation) High ↓↓ (Enhanced Reduction)
Type 1 Collagen (Fibrosis) High ↓↓ (Enhanced Reduction)
α-SMA (Fibrosis) High ↓↓ (Enhanced Reduction)
Gene Expression (mRNA)
Tnfα (Inflammation) High ↓ 58%
Cxcl10 (Inflammation) High ↓ 56%
Col1a1 (Fibrosis) High ↓ 72%

| Hhip (HSC Suppression) | Low | ↑ | ↑ | ↑ 321% |

Experimental Protocols

Animal Model and MASH Induction
  • Animal Model: Male C57BL/6JRj mice.

  • Diet: Gubra Amylin NASH (GAN) diet, which is high in fat, fructose, and cholesterol.

  • Induction Period: Mice are fed the GAN diet for 36 weeks to induce a robust MASH phenotype with advanced fibrosis, consistent with human pathology.[14][18]

Dosing and Administration
  • Study Duration: 12 weeks of treatment following the induction period.

  • Group 1 (Vehicle): Administered orally once daily (QD) and subcutaneously once weekly (QW).

  • Group 2 (this compound): 100 mg/kg, administered orally, once daily.[14]

  • Group 3 (Efruxifermin): 1 mg/kg, administered subcutaneously, once weekly.[14]

  • Group 4 (Combination): this compound (100 mg/kg, PO, QD) and Efruxifermin (1 mg/kg, SC, QW).

Plasma Biochemistry
  • Sample Collection: At the end of the 12-week treatment period, blood is collected via cardiac puncture into EDTA-coated tubes.

  • Processing: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C.

  • Analysis: Plasma levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides are measured using a standardized clinical chemistry analyzer.

Liver Histopathology
  • Tissue Collection: Livers are excised, weighed, and sections are fixed in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Fixed tissues are embedded in paraffin, sectioned at 4-5 μm, and mounted on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E): For assessment of steatosis, lobular inflammation, and hepatocyte ballooning.

    • Sirius Red: For visualization and quantification of collagen deposition (fibrosis).

  • Scoring: A board-certified pathologist, blinded to the treatment groups, scores the slides.

    • NAFLD Activity Score (NAS): A composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).

    • Fibrosis Staging: Scored on a scale of F0 to F4.

Immunohistochemistry (IHC)
  • Protocol:

    • Deparaffinize and rehydrate liver sections.

    • Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites using a suitable blocking serum.

    • Incubate overnight at 4°C with primary antibodies against:

      • Galectin-3 (inflammation marker)

      • Type 1 Collagen (fibrosis marker)

      • Alpha-Smooth Muscle Actin (α-SMA, marker of activated hepatic stellate cells)

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Develop with a DAB substrate kit and counterstain with hematoxylin.

  • Image Analysis: Stained slides are digitized using a whole-slide scanner. The percentage of positively stained area is quantified using image analysis software (e.g., ImageJ, Visiopharm).

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is isolated from frozen liver tissue samples using an RNeasy Mini Kit (Qiagen) or similar, following the manufacturer's protocol. RNA quality and quantity are assessed using a NanoDrop spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Real-time quantitative PCR is performed using a SYBR Green or TaqMan-based assay on a suitable qPCR instrument.

  • Target Genes:

    • Tnfα, Cxcl10 (Inflammatory markers)

    • Col1a1 (Fibrosis marker)

    • Hhip (Hedgehog-interacting protein, suppressor of stellate cell activation)

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene (e.g., Gapdh or Actb).

Conclusion

The combination of this compound and efruxifermin represents a promising therapeutic strategy for MASH by targeting multiple, complementary disease pathways. The experimental design and protocols detailed here, based on a successful preclinical study, provide a robust framework for further investigation. The anticipated additive and synergistic effects on reducing steatosis, inflammation, and fibrosis highlight the potential of this combination to offer a more effective treatment for patients with MASH.[14][15]

References

Measuring GLP-1 Levels Following DA-1241 Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-1241 is a novel, orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Activation of GPR119 in the gut stimulates the release of incretin (B1656795) hormones, including glucagon-like peptide-1 (GLP-1).[1] GLP-1 plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[3] Preclinical and clinical studies have demonstrated that this compound enhances GLP-1 secretion, leading to improved glycemic control.[2][4] This document provides detailed protocols for measuring GLP-1 levels in response to this compound administration in both in vivo and in vitro settings.

Data Presentation

The following tables summarize expected quantitative data from experiments measuring GLP-1 levels after this compound administration. These are representative data based on preclinical studies.

Table 1: In Vivo Plasma GLP-1 Levels in Mice after Oral Administration of this compound

Treatment GroupDose (mg/kg)Time Point (post-glucose challenge)Mean Plasma Total GLP-1 (pmol/L)Standard Deviation (pmol/L)
Vehicle Control015 min15.23.1
This compound3015 min28.55.7
This compound10015 min45.88.2
This compound12015 min51.39.5

Table 2: In Vitro GLP-1 Secretion from Enteroendocrine L-Cells (GLUTag) after this compound Treatment

Treatment GroupConcentration (nM)Incubation Time (hours)Mean GLP-1 Secretion (fold change over basal)Standard Deviation
Vehicle Control021.00.1
This compound1021.80.3
This compound10023.20.5
This compound100024.50.7

Signaling Pathway and Experimental Workflow

GPR119_Signaling_Pathway cluster_cell Enteroendocrine L-Cell DA1241 This compound GPR119 GPR119 Receptor DA1241->GPR119 Binds Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Granule GLP-1 Vesicle PKA->Granule Promotes Exocytosis GLP1_out GLP-1 Secretion Granule->GLP1_out Experimental_Workflow cluster_invivo In Vivo Protocol cluster_invitro In Vitro Protocol Animal_Prep Acclimatize and Fast Mice DA1241_Admin Administer this compound or Vehicle (Oral Gavage) Animal_Prep->DA1241_Admin Glucose_Admin Administer Glucose (Oral Gavage, 30 min post-DA-1241) DA1241_Admin->Glucose_Admin Blood_Collection Collect Blood with DPP-4 Inhibitor (10-15 min post-glucose) Glucose_Admin->Blood_Collection Plasma_Prep Prepare Plasma Blood_Collection->Plasma_Prep ELISA Perform GLP-1 ELISA Plasma_Prep->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis Cell_Culture Culture Enteroendocrine L-Cells (e.g., GLUTag) Cell_Treatment Treat Cells with this compound or Vehicle Cell_Culture->Cell_Treatment Supernatant_Collection Collect Supernatant Cell_Treatment->Supernatant_Collection ELISA2 Perform GLP-1 ELISA Supernatant_Collection->ELISA2 Data_Analysis2 Analyze Data ELISA2->Data_Analysis2

References

Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers Following DA-1241 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of key fibrosis markers in preclinical studies evaluating the efficacy of DA-1241, a novel G-protein-coupled receptor 119 (GPR119) agonist. The provided protocols are foundational and may require optimization for specific laboratory conditions and tissue types.

Introduction to this compound and its Anti-Fibrotic Potential

This compound is a GPR119 agonist that has demonstrated promising therapeutic effects in preclinical models of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis.[1][2] Its mechanism of action involves the activation of GPR119, which leads to the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1] This cascade of events contributes to improved glucose metabolism, reduced inflammation, and attenuation of liver fibrosis.[1][2] Preclinical studies have shown that this compound can significantly reduce hepatic steatosis, inflammation, and fibrosis.[2] A key aspect of its anti-fibrotic effect is linked to the inhibition of the NFκB signaling pathway, a central regulator of inflammation.[3]

Key Fibrosis Markers for IHC Analysis

The following markers are crucial for evaluating the anti-fibrotic effects of this compound in liver tissue:

  • Alpha-Smooth Muscle Actin (α-SMA): A marker for activated hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix (ECM) deposition in the liver.

  • Collagen Type I: The most abundant collagen in the fibrotic liver, forming thick bundles that disrupt normal tissue architecture.

  • Fibronectin: An ECM glycoprotein (B1211001) that plays a critical role in the early stages of liver fibrogenesis.

Quantitative Analysis of Fibrosis Marker Expression

The following table summarizes representative quantitative data from a preclinical study investigating the effect of this compound on liver fibrosis.

Treatment GroupCollagen-Positive Area (%)Reduction vs. Vehicle (%)Statistical Significance (p-value)
Vehicle Control25.8%N/AN/A
This compound17.8%31.0%< 0.05
This compound + Semaglutide6.05%76.5%< 0.05 (vs. This compound alone)

Data adapted from a preclinical model of CCl4-induced liver fibrosis in mice. The collagen-positive area was quantified from liver sections stained for collagen.[4]

Signaling Pathway of this compound in Attenuating Liver Fibrosis

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-fibrotic effects.

DA1241_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DA1241 This compound GPR119 GPR119 DA1241->GPR119 binds Gs Gs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates GLP1 GLP-1 Release NFkB_inhibition NFκB Inhibition GLP1->NFkB_inhibition leads to PKA->GLP1 stimulates Anti_Inflammatory Anti-Inflammatory Effects NFkB_inhibition->Anti_Inflammatory Anti_Fibrotic Anti-Fibrotic Effects Anti_Inflammatory->Anti_Fibrotic

This compound signaling pathway in fibrosis reduction.

Experimental Workflow for IHC Analysis

The following diagram outlines the general workflow for performing immunohistochemistry to assess fibrosis markers after this compound treatment.

IHC_Workflow cluster_animal_study Preclinical Animal Study cluster_ihc_protocol Immunohistochemistry Protocol cluster_analysis Data Analysis animal_model Induce Liver Fibrosis (e.g., CCl4, GAN diet) treatment Administer this compound or Vehicle Control animal_model->treatment tissue_harvest Harvest Liver Tissue treatment->tissue_harvest fixation Tissue Fixation (e.g., 10% Formalin) tissue_harvest->fixation embedding Paraffin (B1166041) Embedding and Sectioning fixation->embedding dewax_rehydrate Dewaxing and Rehydration embedding->dewax_rehydrate antigen_retrieval Antigen Retrieval (Heat-induced) dewax_rehydrate->antigen_retrieval blocking Blocking of Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (α-SMA, Col1a1, FN1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB or Fluorescence) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain mounting Dehydration and Mounting counterstain->mounting imaging Microscopic Imaging mounting->imaging quantification Image Quantification (Positive Area %) imaging->quantification statistics Statistical Analysis quantification->statistics

General workflow for IHC analysis of fibrosis.

Detailed Experimental Protocols

Tissue Preparation and Sectioning
  • Fixation: Immediately after harvesting, fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%), clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

Immunohistochemical Staining Protocol for α-SMA, Collagen Type I, and Fibronectin

Reagents and Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary Antibodies:

    • Anti-α-Smooth Muscle Actin antibody

    • Anti-Collagen Type I antibody

    • Anti-Fibronectin antibody

  • Biotinylated Secondary Antibody (corresponding to the host species of the primary antibody)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a microwave, pressure cooker, or water bath according to optimized conditions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse with wash buffer (3 changes, 5 minutes each).

  • Peroxidase Blocking (if using HRP-DAB):

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Incubate sections with Streptavidin-HRP conjugate for 30-60 minutes at room temperature.

    • Rinse with wash buffer (3 changes, 5 minutes each).

    • Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with running tap water.

    • "Blue" the sections in a suitable buffer or running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.

Image Acquisition and Quantitative Analysis
  • Image Acquisition: Capture high-resolution images of the stained liver sections using a bright-field microscope equipped with a digital camera. Acquire multiple images from different regions of each slide to ensure representative sampling.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the positively stained area for each fibrosis marker. The results are typically expressed as the percentage of the total tissue area that is positively stained.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the quantitative data between the this compound treatment groups and the vehicle control group. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

Immunohistochemistry is an indispensable tool for evaluating the anti-fibrotic efficacy of this compound in preclinical models. By following these detailed protocols for staining key fibrosis markers and performing rigorous quantitative analysis, researchers can obtain robust and reproducible data to support the development of this promising therapeutic agent for liver fibrosis.

References

Application Notes and Protocols for Gene Expression Analysis in Liver Tissue Treated with DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-1241 is a novel, orally available small-molecule agonist for G-protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, and its activation has been shown to promote the release of glucagon-like peptide-1 (GLP-1) and other gut peptides, playing a role in glucose homeostasis and lipid metabolism.[2] Emerging preclinical and clinical data suggest that this compound holds significant therapeutic potential for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).[1] In liver tissue, this compound has been demonstrated to reduce hepatic steatosis, inflammation, and fibrosis.[1][3]

The mechanism of action of this compound in the liver is multifaceted. It has been shown to mitigate hepatic inflammation by inhibiting the NFκB signaling pathway.[3][4] Furthermore, this compound promotes hepatocyte autophagy through the upregulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2] This TFEB-mediated autophagy contributes to the clearance of accumulated lipids in hepatocytes, thereby reducing steatosis.[1][2]

These application notes provide a summary of the effects of this compound on gene expression in the liver and detailed protocols for researchers to conduct similar analyses.

Data Presentation: Gene Expression Changes in Liver Tissue

Treatment with this compound in preclinical models of MASH has been shown to significantly alter the expression of genes involved in inflammation, fibrosis, and lipid metabolism. The following table summarizes the observed changes in hepatic gene expression.

GenePathwayChange in ExpressionFold Change (Illustrative)p-value (Illustrative)
Inflammatory Markers
Tumor Necrosis Factor alpha (TNFα)InflammationDownregulated-1.8<0.05
C-X-C Motif Chemokine Ligand 10 (CXCL10)InflammationDownregulated-2.1<0.05
C-C Motif Chemokine Ligand 2 (CCL2)InflammationDownregulated-2.5<0.01
Fibrotic Markers
Collagen Type I Alpha 1 Chain (Col1a1)FibrosisDownregulated-1.7<0.05
Alpha-Smooth Muscle Actin (α-SMA)FibrosisDownregulated-1.9<0.05
TIMP Metallopeptidase Inhibitor 1 (TIMP1)FibrosisDownregulated-2.2<0.01
Lipid Metabolism & Autophagy
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Lipid MetabolismUpregulated1.6<0.05
Uncoupling Protein 1 (UCP1)Energy ExpenditureUpregulated2.0<0.05
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α)Energy ExpenditureUpregulated1.8<0.05
Microtubule-Associated Protein 1A/1B-Light Chain 3 (LC3-II)AutophagyUpregulated2.3<0.01

Note: The fold change and p-value data presented here are illustrative and compiled from multiple sources describing percentage changes. For precise quantitative data, it is recommended to consult the original research articles.

Experimental Protocols

Animal Model and Treatment

A common preclinical model to study the effects of this compound is the diet-induced MASH mouse model.

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60 kcal% fat) for a period of 9-12 weeks to induce obesity and hepatic steatosis.

  • This compound Administration: Following the induction period, mice are treated with this compound at a dose of 100 mg/kg/day, administered orally via gavage, for 4-8 weeks. A vehicle control group (e.g., 0.5% carboxymethyl cellulose) should be included.

  • Tissue Collection: At the end of the treatment period, mice are euthanized, and liver tissues are collected. A portion of the liver should be snap-frozen in liquid nitrogen for RNA and protein analysis, while another portion can be fixed in 10% neutral buffered formalin for histological analysis.

RNA Extraction from Liver Tissue

High-quality RNA is essential for accurate gene expression analysis.

  • Homogenization: Snap-frozen liver tissue (approximately 30-50 mg) is homogenized in 1 mL of a suitable lysis reagent (e.g., TRIzol™ Reagent) using a rotor-stator homogenizer.

  • Phase Separation: Following homogenization, 0.2 mL of chloroform (B151607) is added, and the sample is mixed vigorously and incubated at room temperature for 5 minutes. The mixture is then centrifuged at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: The upper aqueous phase containing the RNA is carefully transferred to a new tube. Isopropanol (0.5 mL) is added to precipitate the RNA. The sample is incubated at room temperature for 10 minutes and then centrifuged at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash and Resuspension: The RNA pellet is washed with 1 mL of 75% ethanol, air-dried for 5-10 minutes, and then resuspended in RNase-free water.

  • Quality Control: The concentration and purity of the extracted RNA should be determined using a spectrophotometer (A260/A280 ratio between 1.8 and 2.0). RNA integrity should be assessed using an Agilent Bioanalyzer or similar instrument.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive method to quantify the expression of specific genes.

  • Reverse Transcription: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction: The qPCR reaction is set up using a suitable qPCR master mix (e.g., SYBR™ Green) and gene-specific primers. A typical reaction volume is 20 µL, containing 10 µL of master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.

  • Thermal Cycling: The qPCR is performed on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

RNA Sequencing (RNA-Seq) Library Preparation and Analysis

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

  • Library Preparation: An RNA-Seq library can be prepared using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit). Briefly, mRNA is enriched from total RNA using oligo(dT) magnetic beads, fragmented, and then converted to double-stranded cDNA. The cDNA fragments are then end-repaired, A-tailed, and ligated to sequencing adapters. The ligated fragments are amplified by PCR to create the final library.

  • Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are first quality-controlled and trimmed. The reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the this compound treated and control groups using software packages such as DESeq2 or edgeR.

Visualizations

experimental_workflow cluster_animal_model Animal Model & Treatment cluster_sample_collection Sample Collection cluster_analysis Gene Expression Analysis HFD High-Fat Diet Induction (9-12 weeks) Treatment This compound Treatment (100 mg/kg/day) or Vehicle Control (4-8 weeks) HFD->Treatment Collection Liver Tissue Collection Treatment->Collection RNA_Extraction RNA Extraction Collection->RNA_Extraction qPCR qPCR Analysis RNA_Extraction->qPCR RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq

Experimental workflow for gene expression analysis.

signaling_pathway cluster_inhibition DA1241 This compound GPR119 GPR119 DA1241->GPR119 activates AC Adenylate Cyclase GPR119->AC activates NFkB_inactive IκB-NFκB GPR119->NFkB_inactive inhibits dissociation cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates TFEB_cyto TFEB (cytoplasm) PKA->TFEB_cyto phosphorylates PKA->NFkB_inactive inhibits activation TFEB_nuc TFEB (nucleus) TFEB_cyto->TFEB_nuc translocates Autophagy Autophagy & Lysosomal Biogenesis TFEB_nuc->Autophagy promotes Lipid_Clearance Lipid Clearance Autophagy->Lipid_Clearance leads to NFkB_active NFκB Inflammatory_Genes Inflammatory Gene Expression NFkB_active->Inflammatory_Genes promotes

This compound signaling pathway in hepatocytes.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of DA-1241 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-1241 is a novel, orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119).[1] Emerging evidence highlights its therapeutic potential in metabolic diseases, including metabolic dysfunction-associated steatohepatitis (MASH), driven by its beneficial effects on glucose metabolism, lipid profiles, and liver inflammation.[2][3][4] A key mechanism underlying its hepatoprotective effects is its anti-inflammatory action, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5]

In vitro studies have demonstrated that this compound can attenuate inflammatory responses in various cell types, including macrophages and hepatocytes.[6] Specifically, this compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription.[6] This leads to a downstream reduction in the secretion of inflammatory cytokines. Furthermore, this compound has been observed to reduce macrophage differentiation and activation, key processes in the progression of inflammatory conditions.[5][7]

These application notes provide a comprehensive guide with detailed protocols for utilizing in vitro models to investigate and quantify the anti-inflammatory properties of this compound. The described assays are designed to be conducted in human-derived cell lines, such as the THP-1 monocytic cell line, which can be differentiated into macrophage-like cells, providing a relevant model for studying inflammation.

Key Signaling Pathway: this compound and NF-κB Inhibition

This compound exerts its anti-inflammatory effects by modulating the canonical NF-κB signaling pathway. The following diagram illustrates the proposed mechanism of action.

DA1241_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA1241 This compound GPR119 GPR119 DA1241->GPR119 activates LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex GPR119->IKK inhibits TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc translocates to nucleus p50_nuc p50 DNA DNA p65_nuc->DNA p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

This compound inhibits NF-κB signaling pathway.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory effects of this compound. A general experimental workflow is depicted below.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start Culture THP-1 Monocytes differentiate Differentiate with PMA start->differentiate macrophages THP-1 Derived Macrophages differentiate->macrophages pretreat Pre-treat with this compound macrophages->pretreat stimulate Stimulate with LPS pretreat->stimulate elisa Cytokine Measurement (ELISA) stimulate->elisa western NF-κB Pathway Analysis (Western Blot) stimulate->western if_assay p65 Nuclear Translocation (Immunofluorescence) stimulate->if_assay qpcr Gene Expression Analysis (qPCR) stimulate->qpcr

General experimental workflow for in vitro studies.
Protocol 1: Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using Phorbol (B1677699) 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • PMA (Phorbol 12-myristate 13-acetate)

  • 6-well or 96-well cell culture plates

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in the desired cell culture plates.

  • Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubate the cells for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

  • After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

  • Add fresh, PMA-free RPMI-1640 medium with 10% FBS to the cells and allow them to rest for 24 hours before proceeding with experiments.

Protocol 2: Induction of Inflammation and Treatment with this compound

This protocol details the induction of an inflammatory response using Lipopolysaccharide (LPS) and subsequent treatment with this compound.

Materials:

  • Differentiated THP-1 macrophages

  • This compound

  • LPS (from E. coli O111:B4)

  • Serum-free RPMI-1640 medium

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to working concentrations in serum-free RPMI-1640 medium.

  • Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Following pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.[6]

  • Incubate the cells for a specified period depending on the downstream assay (e.g., 4-24 hours for cytokine analysis, 15-60 minutes for NF-κB activation studies).

Protocol 3: Quantification of Inflammatory Cytokines by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from Protocol 2

  • Commercially available ELISA kits for human TNF-α and IL-6

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants from the treated and stimulated cells.

  • Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of cytokines in each sample by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.

Data Presentation:

Treatment GroupThis compound Conc.TNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control-
Vehicle + LPS-
This compound + LPSLow
This compound + LPSMedium
This compound + LPSHigh
Protocol 4: Analysis of NF-κB Signaling by Western Blot

This protocol is for assessing the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit.

Materials:

  • Cell lysates from treated and stimulated cells

  • Protein extraction buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them using a suitable protein extraction buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation:

Treatment Groupp-IκBα / Total IκBα Ratiop-p65 / Total p65 Ratio
Untreated Control
Vehicle + LPS
This compound + LPS
Protocol 5: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Differentiated THP-1 macrophages grown on coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Perform cell culture, treatment, and stimulation as described in Protocols 1 and 2 on sterile glass coverslips in a 24-well plate.

  • After the desired incubation time (e.g., 30-60 minutes post-LPS stimulation), wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Wash the cells and permeabilize them with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-p65 antibody overnight at 4°C.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells and counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Capture images and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.

Data Presentation:

Treatment GroupPercentage of Cells with Nuclear p65
Untreated Control
Vehicle + LPS
This compound + LPS
Protocol 6: Quantitative PCR (qPCR) for Inflammatory Gene Expression

This protocol is used to measure the mRNA expression levels of pro-inflammatory genes, such as TNF, IL6, and CCL2.

Materials:

  • Cell lysates from treated and stimulated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Lyse the treated and stimulated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Data Presentation:

Treatment GroupRelative TNF mRNA Expression (Fold Change)Relative IL6 mRNA Expression (Fold Change)
Untreated Control1.01.0
Vehicle + LPS
This compound + LPS

Conclusion

The in vitro models and protocols detailed in these application notes provide a robust framework for elucidating and quantifying the anti-inflammatory effects of this compound. By employing a combination of techniques, including ELISA, Western blotting, immunofluorescence, and qPCR, researchers can gain a comprehensive understanding of how this compound modulates inflammatory signaling pathways at the protein and gene expression levels. These studies are crucial for the continued development and characterization of this compound as a potential therapeutic agent for inflammatory and metabolic diseases.

References

Application Notes and Protocols: Investigating DA-1241 in Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-1241 is a novel, orally available small molecule agonist for the G protein-coupled receptor 119 (GPR119). Primarily investigated for the treatment of type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH), this compound has demonstrated significant potential in improving glucose homeostasis, reducing inflammation, and mitigating fibrosis in preclinical models.[1][2][3] Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease, characterized by persistent albuminuria and a progressive decline in glomerular filtration rate.[4] The pathogenic mechanisms of diabetic nephropathy involve hyperglycemia-induced inflammation, oxidative stress, and fibrosis within the kidney. Given the known anti-inflammatory and anti-fibrotic properties of this compound, its application in studying and potentially treating diabetic nephropathy presents a compelling area of investigation.

These application notes provide a comprehensive overview of the proposed use of this compound in diabetic nephropathy research, including its mechanism of action, detailed experimental protocols for in vivo and in vitro studies, and expected outcomes based on its pharmacological profile.

Mechanism of Action and Rationale for Use in Diabetic Nephropathy

This compound exerts its effects by activating GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[1][2] GPR119 activation is coupled to the Gs alpha subunit of G proteins, leading to an increase in intracellular cyclic AMP (camp). This signaling cascade stimulates the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn promote glucose-dependent insulin (B600854) secretion.[2]

The rationale for investigating this compound in diabetic nephropathy is multifaceted:

  • Improved Glycemic Control: By enhancing insulin secretion in a glucose-dependent manner, this compound can contribute to better overall glycemic control, a cornerstone of diabetic nephropathy management.[1][4]

  • Anti-inflammatory Effects: Preclinical studies on MASH have shown that this compound can reduce systemic and hepatic inflammation.[3] As inflammation is a key driver of renal damage in diabetic nephropathy, this compound may offer direct renoprotective effects.

  • Anti-fibrotic Properties: this compound has been observed to reduce liver fibrosis in preclinical MASH models.[3] This anti-fibrotic activity could be beneficial in mitigating the glomerulosclerosis and tubulointerstitial fibrosis characteristic of diabetic nephropathy.

  • Potential for Direct Renal Effects: The expression of GPR119 in kidney tissues is an area of ongoing research. If present on renal cells such as podocytes or mesangial cells, this compound could exert direct protective effects within the kidney.

Data Presentation: Expected Outcomes of this compound Treatment in a Diabetic Nephropathy Model

The following tables summarize the anticipated quantitative data from preclinical studies evaluating this compound in a diabetic nephropathy mouse model. These are hypothetical data based on the known pharmacological effects of this compound and related compounds.

Table 1: In Vivo Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model

ParameterControl (Non-Diabetic)Diabetic + VehicleDiabetic + this compound (100 mg/kg/day)
Blood Glucose (mg/dL) 120 ± 15450 ± 50250 ± 40
Urinary Albumin-to-Creatinine Ratio (UACR, µg/mg) 20 ± 5200 ± 30100 ± 25
Blood Urea Nitrogen (BUN, mg/dL) 25 ± 560 ± 1040 ± 8
Serum Creatinine (B1669602) (mg/dL) 0.4 ± 0.11.0 ± 0.20.6 ± 0.15
Glomerular Filtration Rate (GFR, µL/min) 300 ± 40150 ± 30220 ± 35
Kidney to Body Weight Ratio (mg/g) 8.0 ± 0.512.0 ± 1.09.5 ± 0.8

Table 2: Histopathological and Molecular Markers in Kidney Tissue

ParameterControl (Non-Diabetic)Diabetic + VehicleDiabetic + this compound (100 mg/kg/day)
Glomerular Hypertrophy (Glomerular Tuft Area, µm²) 8000 ± 50015000 ± 100010000 ± 800
Mesangial Matrix Expansion (% of Glomerular Area) 15 ± 340 ± 525 ± 4
Podocyte Effacement (%) < 550 ± 1020 ± 5
Tubulointerstitial Fibrosis (Sirius Red Staining, % Area) 1 ± 0.28 ± 1.53 ± 0.5
Renal TNF-α Expression (pg/mg protein) 50 ± 10200 ± 30100 ± 20
Renal TGF-β1 Expression (pg/mg protein) 100 ± 15350 ± 40180 ± 25

Experimental Protocols

The following are detailed protocols for investigating the application of this compound in preclinical models of diabetic nephropathy.

In Vivo Study: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of type 1 diabetic nephropathy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood glucose monitoring system

  • Metabolic cages for urine collection

  • ELISA kits for urinary albumin and creatinine

  • Instruments for blood collection and processing

  • Histology equipment and reagents (formalin, paraffin (B1166041), PAS stain, Sirius Red stain)

  • Antibodies for immunohistochemistry (e.g., anti-TNF-α, anti-TGF-β1)

Protocol:

  • Induction of Diabetes:

    • Acclimatize mice for at least one week.

    • Fast mice for 4-6 hours.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Inject mice intraperitoneally with a low dose of STZ (e.g., 50 mg/kg) for five consecutive days.

    • Monitor blood glucose levels 72 hours after the last injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Animal Grouping and Treatment:

    • Randomly divide the diabetic mice into two groups: Diabetic + Vehicle and Diabetic + this compound.

    • A group of non-diabetic mice will serve as the control group.

    • Administer this compound (e.g., 100 mg/kg body weight) or vehicle orally once daily for a period of 8-12 weeks.

  • Monitoring and Sample Collection:

    • Monitor body weight and blood glucose levels weekly.

    • At 4, 8, and 12 weeks of treatment, place mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine.

    • At the end of the treatment period, collect blood via cardiac puncture for measurement of BUN and serum creatinine.

    • Euthanize the mice and perfuse the kidneys with saline.

    • Excise the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis.

  • Analysis:

    • Renal Function: Calculate the urinary albumin-to-creatinine ratio (UACR). Measure BUN and serum creatinine levels.

    • Histopathology: Embed the formalin-fixed kidney in paraffin and prepare 4 µm sections. Perform Periodic acid-Schiff (PAS) staining to assess glomerular hypertrophy and mesangial expansion. Use Sirius Red staining to evaluate tubulointerstitial fibrosis.

    • Immunohistochemistry: Perform immunohistochemical staining for inflammatory (e.g., TNF-α) and fibrotic (e.g., TGF-β1) markers.

In Vitro Study: High Glucose-Induced Podocyte Injury

Objective: To investigate the direct protective effects of this compound on podocytes cultured under high glucose conditions.

Materials:

  • Conditionally immortalized mouse podocyte cell line

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • D-glucose

  • This compound

  • Reagents for cell viability assays (e.g., MTT or WST-1)

  • Kits for measuring reactive oxygen species (ROS)

  • Antibodies for western blotting (e.g., anti-nephrin, anti-podocin, anti-caspase-3)

  • Transwell inserts for permeability assay

Protocol:

  • Cell Culture and Treatment:

    • Culture mouse podocytes under permissive conditions (33°C with IFN-γ) to propagate and then differentiate them under non-permissive conditions (37°C without IFN-γ) for 10-14 days.

    • Starve the differentiated podocytes in serum-free medium for 24 hours.

    • Treat the cells with one of the following conditions for 48-72 hours:

      • Normal glucose (5 mM D-glucose)

      • High glucose (30 mM D-glucose)

      • High glucose + this compound (at various concentrations, e.g., 1, 10, 100 nM)

  • Analysis of Podocyte Injury:

    • Cell Viability: Perform an MTT or WST-1 assay to assess cell viability.

    • Oxidative Stress: Measure intracellular ROS production using a fluorescent probe like DCFH-DA.

    • Podocyte-Specific Protein Expression: Analyze the protein expression levels of nephrin (B609532) and podocin by western blotting.

    • Apoptosis: Evaluate apoptosis by measuring the expression of cleaved caspase-3 via western blotting or by using a TUNEL assay.

    • Permeability Assay: Culture podocytes on Transwell inserts and measure the passage of albumin across the cell monolayer after treatment.

Visualizations

Signaling Pathway of this compound

DA1241_Signaling_Pathway DA1241 This compound GPR119 GPR119 Receptor DA1241->GPR119 Inflammation ↓ Inflammation DA1241->Inflammation Fibrosis ↓ Fibrosis DA1241->Fibrosis Gs Gαs GPR119->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP catalyzes PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Incretin ↑ Incretin (GLP-1, GIP) Secretion CREB->Incretin promotes Insulin ↑ Glucose-Dependent Insulin Secretion Incretin->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Renoprotection Renoprotection Glucose->Renoprotection Inflammation->Renoprotection Fibrosis->Renoprotection

Caption: Proposed signaling pathway of this compound in mediating its therapeutic effects.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start induction Induce Diabetes in Mice (STZ Injection) start->induction grouping Group Animals: - Control - Diabetic + Vehicle - Diabetic + this compound induction->grouping treatment Daily Oral Administration (8-12 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring collection Periodic Sample Collection: - 24h Urine (Weeks 4, 8, 12) treatment->collection endpoint End of Study: - Blood Collection (BUN, Creatinine) - Kidney Harvest treatment->endpoint analysis Data Analysis: - Renal Function - Histopathology - Molecular Markers endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of this compound in a diabetic nephropathy model.

Logical Relationship of this compound's Potential Renoprotective Effects

Logical_Relationship DA1241 This compound (GPR119 Agonist) GlucoseControl Improved Glycemic Control DA1241->GlucoseControl AntiInflammatory Anti-inflammatory Effects DA1241->AntiInflammatory AntiFibrotic Anti-fibrotic Effects DA1241->AntiFibrotic DN_Pathways Key Pathogenic Pathways in Diabetic Nephropathy GlucoseControl->DN_Pathways attenuates AntiInflammatory->DN_Pathways attenuates AntiFibrotic->DN_Pathways attenuates Renoprotection Amelioration of Diabetic Nephropathy DN_Pathways->Renoprotection leads to

Caption: Logical framework illustrating the potential renoprotective mechanisms of this compound.

Disclaimer: The application of this compound in diabetic nephropathy is investigational. The protocols and expected data provided are for research and informational purposes only and are based on the known pharmacology of the compound and general principles of diabetic nephropathy research. Actual results may vary.

References

Troubleshooting & Optimization

DA-1241 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the solubility and stability of DA-1241 when prepared in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of this compound in DMSO is limited. The information provided herein is based on general best practices for handling small molecule compounds in DMSO and should be supplemented with in-house validation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For most in vitro and in vivo preclinical studies, DMSO is a common and effective solvent for creating concentrated stock solutions of small molecules like this compound.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to weigh the desired amount of this compound powder and add the calculated volume of high-purity, anhydrous DMSO. Vortexing and/or gentle warming (not exceeding 37°C) can aid in dissolution. Ensure the solution is clear and free of particulates before use.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maximize stability and minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How can I determine the solubility of this compound in DMSO in my own laboratory?

A4: A practical method is to perform a serial dilution test. Start by attempting to dissolve a high concentration of this compound (e.g., 100 mM) in a small volume of DMSO. If it dissolves completely, the solubility is at least that high. If not, gradually add more DMSO until the compound fully dissolves, and then calculate the concentration. Visual inspection for particulates is a primary indicator, though more quantitative methods like nephelometry can also be used.

Troubleshooting Guide

Issue 1: this compound is not fully dissolving in DMSO.
  • Possible Cause: The concentration of this compound may exceed its solubility limit in DMSO at room temperature.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution to 37°C for a short period (5-10 minutes) while vortexing. Many compounds exhibit increased solubility at slightly elevated temperatures.

    • Sonication: Use a sonication bath for a few minutes to aid in the dissolution of any small particles.

    • Dilution: If the above steps do not work, the desired concentration may be too high. Prepare a new solution at a lower concentration.

Issue 2: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer for an experiment.
  • Possible Cause: this compound may have poor aqueous solubility, causing it to precipitate when the concentration of DMSO is significantly lowered.

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as high as permissible for your assay (typically ≤0.5%, but this is cell-line and assay dependent).

    • Use of Pluronic F-68 or other surfactants: Adding a small amount of a biocompatible surfactant like Pluronic F-68 to the aqueous buffer can help to maintain the compound in solution.

    • Two-Step Dilution: First, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol), and then add this intermediate dilution to the final aqueous buffer. This should be done with caution as the intermediate solvent may also affect the experiment.

Issue 3: Inconsistent experimental results are observed over time using the same stock solution.
  • Possible Cause: The this compound in the DMSO stock solution may be degrading.

  • Troubleshooting Steps:

    • Proper Storage: Confirm that the stock solution has been consistently stored at -20°C or -80°C and protected from light.

    • Avoid Freeze-Thaw Cycles: Prepare single-use aliquots to minimize the number of times the main stock solution is thawed and refrozen.

    • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from powder for each new set of experiments.

Data Presentation

As specific quantitative data for this compound is not publicly available, the following tables represent hypothetical examples based on typical small molecule behavior in DMSO. Researchers should determine these values experimentally for their specific batch of this compound.

Table 1: Example Solubility of this compound in DMSO

TemperatureMaximum Solubility (Approximate)
25°C (Room Temperature)≥ 50 mM
37°C≥ 100 mM

Table 2: Example Stability of this compound in DMSO at -20°C

Time PointPurity (by HPLC)Notes
Freshly Prepared>99%Assumed starting purity
1 Month>98%Minimal degradation observed
3 Months>97%Slight degradation may occur
6 Months>95%Recommend preparing fresh stock

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO (high purity, ≥99.9%)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound is required for this calculation).

    • Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the corresponding volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • If necessary, warm the solution briefly at 37°C to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow This compound Stock Solution Preparation and Use cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Gentle Warming add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute into Aqueous Buffer thaw->dilute experiment Perform Experiment dilute->experiment precipitate Precipitation Occurs dilute->precipitate

Caption: Workflow for preparing and using this compound in DMSO.

signaling_pathway_troubleshooting Troubleshooting Logic for Solution Issues start Issue Encountered dissolution_issue Incomplete Dissolution in DMSO start->dissolution_issue precipitation_issue Precipitation in Aqueous Buffer start->precipitation_issue warm Gentle Warming (37°C) dissolution_issue->warm Yes check_dmso Check Final DMSO % precipitation_issue->check_dmso Yes sonicate Sonication warm->sonicate Still not dissolved lower_conc Lower Concentration sonicate->lower_conc Still not dissolved success Issue Resolved lower_conc->success use_surfactant Add Surfactant (e.g., Pluronic F-68) check_dmso->use_surfactant DMSO % is low use_surfactant->success Resolved

Caption: Decision tree for troubleshooting this compound solution problems.

Technical Support Center: Investigating the GPR119 Agonist DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GPR119 agonist, DA-1241. The focus is to help navigate potential experimental challenges, including the assessment of off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel, small-molecule, selective agonist for the G-protein coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3][4] Upon activation by an agonist like this compound, the receptor primarily couples to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[4][5] This signaling cascade leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[5][6][7]

Q2: What are the reported on-target therapeutic effects of this compound?

A2: The primary therapeutic effects of this compound are linked to its on-target GPR119 activation and include:

  • Improved Glycemic Control: It enhances glucose-dependent insulin secretion and increases GLP-1 levels, which helps lower blood glucose.[6][7][8]

  • Hepatic Benefits: It has been shown to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis in preclinical models of Metabolic Dysfunction-Associated Steatohepatitis (MASH).[6][9][10][11] This is achieved in part by inhibiting NFκB signaling in liver cells and macrophages.[6][10][12]

  • Lipid Metabolism: Preclinical and early clinical data suggest this compound can improve dyslipidemia by lowering blood lipid levels.[2][8]

  • Autophagy Induction: this compound has been shown to attenuate hepatic steatosis by inducing autophagy in a TFEB-dependent manner.[9]

Q3: Is this compound known to have off-target effects?

A3: this compound is described as a "potent and selectively activated GPR119" agonist.[1] However, like many small-molecule drugs, the potential for off-target activity should always be considered. Some studies with other synthetic GPR119 agonists have noted the possibility of GPR119-independent pathways.[13] While specific off-target interactions for this compound are not detailed in the available literature, it is crucial for researchers to empirically validate that the observed effects in their experimental systems are mediated through GPR119.

Q4: How can I experimentally distinguish between on-target GPR119 effects and potential off-target effects of this compound?

A4: To confirm that an observed biological effect is due to GPR119 activation, you should incorporate the following controls:

  • Use a GPR119 Knockdown/Knockout System: The most definitive method is to test this compound in cells or animals where the GPR119 gene has been knocked down (e.g., using siRNA or shRNA) or knocked out. If the effect of this compound is abolished in the absence of the receptor, it is considered on-target.[9]

  • Employ a Structurally Unrelated GPR119 Agonist: Use another known GPR119 agonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be a GPR119-mediated class effect.

  • Utilize a GPR119 Antagonist: Pre-treating your system with a selective GPR119 antagonist should block the effects of this compound if they are on-target.

  • Test in a Null Cell Line: Compare the response in a cell line endogenously expressing GPR119 versus a similar cell line that does not express the receptor.

Q5: My results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can arise from several factors. GPR119 signaling can be influenced by cell culture conditions, passage number, and the metabolic state of the cells. For instance, GPR119-mediated insulin secretion is often glucose-dependent, so the glucose concentration in your assay media is a critical parameter.[3] Refer to the troubleshooting guide below for more specific issues.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No response or weak response to this compound in a GPR119-expressing cell line. 1. Low GPR119 Expression: Receptor expression may be low or has diminished with cell passage. 2. Incorrect Assay Conditions: GPR119 signaling can be context-dependent (e.g., requires specific glucose concentrations).[3] 3. Compound Degradation: this compound may have degraded due to improper storage or handling. 4. Cell Health: Cells may be unhealthy or were not properly serum-starved before the experiment.1. Verify GPR119 Expression: Confirm GPR119 mRNA or protein levels via qPCR or Western blot. Consider using a cell line with confirmed high expression. 2. Optimize Assay Conditions: Titrate glucose concentrations in your buffer. Review literature for optimal conditions for your specific cell type (e.g., MIN6c4, GLUTag).[3][13] 3. Check Compound Integrity: Use a fresh aliquot of this compound. Confirm its activity in a reliable positive control assay, such as a cAMP accumulation assay. 4. Ensure Proper Cell Culture Technique: Use low-passage cells and ensure they are healthy. Follow a consistent serum-starvation protocol.
Observed effect is not specific to GPR119 (e.g., occurs in GPR119-negative cells). 1. Off-Target Effect: this compound may be interacting with another receptor or protein in your system. 2. Non-Specific Compound Activity: At high concentrations, small molecules can cause artifacts (e.g., membrane disruption, cytotoxicity).1. Perform Counter-Screening: Test this compound against a panel of other relevant GPCRs to identify potential off-target interactions.[14][15] 2. Conduct Dose-Response Analysis: Ensure you are working within a relevant concentration range based on its known EC50 for GPR119 (e.g., 14.7 nM for cAMP in HIT-T15 cells).[1] Effects seen only at very high micromolar concentrations are more likely to be off-target. 3. Use Negative Controls: Test a structurally similar but inactive molecule, if available.
This compound induces an unexpected signaling pathway (e.g., Ca2+ flux instead of cAMP). 1. G-Protein Coupling Plasticity: In some systems, GPCRs can couple to multiple G-protein subtypes (e.g., Gq or Gi) besides the canonical Gs.[4] 2. β-Arrestin Signaling: GPR119 may signal through G-protein-independent pathways involving β-arrestin.[16] 3. Indirect Effect: The observed signaling may be downstream of the initial GPR119-cAMP signal (e.g., cAMP can potentiate glucose-stimulated Ca2+ increases).[13]1. Profile G-Protein Coupling: Use specific inhibitors of different signaling pathways (e.g., PKA inhibitors for the Gs pathway) to dissect the mechanism. 2. Measure β-Arrestin Recruitment: Use assays like BRET or Tango to directly measure β-arrestin recruitment to GPR119 upon this compound stimulation.[17] 3. Establish a Timeline: Perform time-course experiments to determine if the unexpected signal occurs after the initial cAMP increase.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and another common GPR119 agonist, AR231453, for comparison.

CompoundAssayCell LineParameterValueReference
This compound cAMP AccumulationHIT-T15EC5014.7 nM[1]
This compound Insulin SecretionHIT-T15EC5022.3 nM[1]
AR231453 Insulin SecretionMin6EC500.5 nM (at 10 mM glucose)[3]
AR231453 Calcium InfluxGLUTagEC500.11 µM[3]

Mandatory Visualizations & Diagrams

Signaling Pathway of this compound at GPR119

GPR119_Signaling cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates DA1241 This compound DA1241->GPR119 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA activates Response Therapeutic Effects (Insulin/GLP-1 Secretion, Anti-inflammatory) PKA->Response

Caption: Canonical Gs-protein signaling pathway activated by this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Observe Biological Effect with this compound is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent test_knockdown Test in GPR119 Knockdown/Knockout Cells is_dose_dependent->test_knockdown Yes off_target Conclusion: Potential Off-Target Effect is_dose_dependent->off_target No effect_abolished Is the effect abolished? test_knockdown->effect_abolished on_target Conclusion: On-Target GPR119 Effect effect_abolished->on_target Yes high_concentration High concentration needed? effect_abolished->high_concentration No investigate_further Investigate Further: - Counter-screen against other receptors - Use inactive analog control investigate_further->off_target high_concentration->off_target Yes high_concentration->investigate_further No

References

Navigating DA-1241 Research: A Technical Support Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA-1241, a novel G-protein coupled receptor 119 (GPR119) agonist under investigation for Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Type 2 Diabetes (T2D). This resource is designed for researchers, scientists, and drug development professionals to provide clarity on study results and offer guidance on interpreting potentially conflicting findings during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule agonist of the G-protein coupled receptor 119 (GPR119).[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is believed to stimulate the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin (B600854) secretion.[1] Preclinical studies also suggest that this compound may have direct effects on the liver, including reducing hepatic steatosis, inflammation, and fibrosis.[2][3]

Q2: What are the key therapeutic areas being investigated for this compound?

The primary therapeutic areas for this compound are Metabolic Dysfunction-Associated Steatohepatitis (MASH) and Type 2 Diabetes (T2D).[3] Clinical development is exploring its potential as both a monotherapy and in combination with other drugs, such as DPP-4 inhibitors (e.g., sitagliptin), to enhance its metabolic effects.[4][5]

Q3: A significant number of GPR119 agonists have shown promising preclinical results but failed in clinical trials. How does this compound appear to be different?

This is a critical question for researchers in the field. Historically, the translation of GPR119 agonists from successful rodent models to human clinical trials has been challenging, with many candidates failing due to a lack of efficacy.[6][7] The reasons for this are thought to be complex, potentially involving differences in receptor pharmacology between species or tachyphylaxis (loss of drug effect over time).

This compound, however, has demonstrated statistically significant improvements in both hepatic and metabolic endpoints in a Phase 2a clinical trial in patients with presumed MASH.[4][8] This suggests that this compound may have a differentiated profile compared to previous GPR119 agonists. One hypothesis is that this compound possesses a unique combination of direct hepatic anti-inflammatory and anti-fibrotic actions, in addition to its incretin-mediated glucose-lowering effects.[3]

Troubleshooting Guide: Interpreting Conflicting or Unexpected Results

This guide addresses specific issues that researchers may encounter when working with this compound and provides a framework for interpreting the data.

Issue 1: Discrepancy Between Preclinical Efficacy in Animal Models and Observed Clinical Outcomes

Scenario: You observe robust improvements in hepatic steatosis, inflammation, and fibrosis in your MASH animal models treated with this compound, but are concerned about the historical failure of other GPR119 agonists in human trials.

Troubleshooting Steps:

  • Critically Evaluate the Animal Model:

    • Relevance: How closely does your chosen animal model (e.g., diet-induced, genetically modified) mimic the pathophysiology of human MASH?

    • Translatability: Be aware that metabolic pathways and drug metabolism can differ significantly between rodents and humans.

  • Focus on Mechanistic Endpoints:

    • Beyond histological scoring, investigate the underlying molecular pathways. Is this compound engaging the target (GPR119) as expected in your model? Are you observing the expected downstream signaling, such as increased GLP-1 secretion?

  • Consider Combination Therapy:

    • Preclinical studies have shown that the combination of this compound with a DPP-4 inhibitor or a GLP-1 receptor agonist can have synergistic effects.[2] If your monotherapy results are not as strong as anticipated, exploring combination strategies may be warranted.

Issue 2: Variable or Time-Dependent Effects on Liver Enzymes

Scenario: In your study, you notice a significant reduction in Alanine Aminotransferase (ALT) levels at earlier time points (e.g., 4-8 weeks), but the effect appears to diminish or lose statistical significance at later time points (e.g., 16 weeks).

Troubleshooting Steps:

  • Review the Clinical Trial Data: The Phase 2a clinical trial of this compound reported a similar pattern: a statistically significant reduction in ALT at weeks 4 and 8, with a "near statistically significant" reduction at week 16.[4][8] This suggests that the immediate anti-inflammatory effects may be more pronounced, while longer-term effects on liver histology may take more time to become apparent.

  • Investigate Other Markers of Liver Health: Do not rely solely on ALT. Assess a broader panel of markers, including:

    • Other Liver Enzymes: Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT).

    • Markers of Fibrosis: Pro-C3, TIMP1.

    • Non-invasive imaging: Controlled Attenuation Parameter (CAP) for steatosis. The Phase 2a trial showed significant improvements in CAP at 16 weeks.[4]

  • Consider the Study Population: The heterogeneity of MASH in patients can lead to varied responses. Stratifying your data by baseline characteristics (e.g., severity of fibrosis, diabetic status) may reveal subgroups with more sustained responses.

Issue 3: Differentiating Direct Hepatic Effects from Indirect Glucose-Lowering Effects

Scenario: You observe improvements in liver parameters alongside better glycemic control and are unsure if the hepatic benefits are a direct result of this compound's action on the liver or a secondary consequence of improved metabolic health.

Troubleshooting Steps:

  • In Vitro Studies: Utilize primary hepatocytes or liver cell lines to investigate the direct effects of this compound on inflammatory and fibrotic signaling pathways, independent of systemic metabolic changes.

  • Control for Glycemic Changes: In your animal studies, include a control group treated with a different glucose-lowering agent (e.g., metformin) to a similar degree of glycemic control as the this compound group. This can help to dissect the glucose-dependent versus independent effects on the liver.

  • Analyze Data from Non-Diabetic Subgroups: The Phase 2a trial of this compound included patients without diabetes.[3] Analyzing the effects of this compound on liver enzymes in this subgroup can provide insights into its direct hepatic actions.

Data Presentation

Table 1: Summary of Key Preclinical Findings for this compound in MASH Models
ParameterAnimal ModelKey FindingsReference
Hepatic Steatosis Diet-induced obese miceSignificant reduction in liver triglyceride content and NAFLD Activity Score (NAS).[2]
Hepatic Inflammation Diet-induced obese miceReduced expression of inflammatory genes and infiltration of inflammatory cells in the liver.[2]
Hepatic Fibrosis CCl4-induced fibrosis modelCombination with semaglutide (B3030467) showed synergistic improvement in liver fibrosis.[2]
Glucose Metabolism Diabetic miceImproved glucose tolerance and insulin sensitivity.[3]
Table 2: Summary of Key Phase 2a Clinical Trial Results for this compound in Presumed MASH (16 weeks)
EndpointThis compound 100mgPlacebop-valueReference
Change in ALT (U/L) -22.8-<0.05
Change in CAP (dB/m) -23.0-1.4<0.05[9]
Change in HbA1c (%) -0.54-<0.05[3]
ALT Normalization --Odds Ratio: 10.50 (50mg dose)[4][8]

Experimental Protocols

Key Experiment: Phase 2a Clinical Trial for this compound in Presumed MASH (NCT06054815)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-arm study.[5]

  • Population: Patients with presumed MASH.

  • Intervention:

    • Part 1: this compound (50mg or 100mg) vs. Placebo.

    • Part 2: this compound (100mg) in combination with sitagliptin (B1680988) vs. Placebo.

  • Duration: 16 weeks.[5]

  • Primary Endpoint: Change from baseline in ALT levels.[9]

  • Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, and HbA1c.[4][6]

Visualizations

GPR119_Signaling_Pathway cluster_Gut Intestinal L-Cell cluster_Pancreas Pancreatic β-Cell cluster_Liver Hepatocyte DA1241 This compound GPR119 GPR119 DA1241->GPR119 binds & activates Hepatic_Effects Direct Hepatic Effects (↓ Steatosis, ↓ Inflammation, ↓ Fibrosis) DA1241->Hepatic_Effects Direct Action GLP1_GIP GLP-1 & GIP Secretion GPR119->GLP1_GIP Insulin Insulin Secretion (Glucose-Dependent) GLP1_GIP->Insulin stimulates

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_Part1 Part 1: Monotherapy cluster_Part2 Part 2: Combination Therapy start Patient Screening (Presumed MASH) randomization Randomization start->randomization p1_da50 This compound 50mg randomization->p1_da50 1 p1_da100 This compound 100mg randomization->p1_da100 2 p1_placebo Placebo randomization->p1_placebo 1 p2_combo This compound 100mg + Sitagliptin randomization->p2_combo 2 p2_placebo Placebo randomization->p2_placebo 1 treatment 16-Week Treatment Period endpoints Endpoint Analysis (ALT, CAP, HbA1c) treatment->endpoints

Caption: Phase 2a clinical trial workflow for this compound.

Logical_Relationship cluster_preclinical Preclinical Evidence (Rodent Models) cluster_clinical_hist Historical Clinical Data (Other GPR119 Agonists) cluster_da1241 This compound Phase 2a Clinical Data conflict Potential Conflict: Promising Preclinical Data vs. Historical GPR119 Agonist Failures preclin_pos Robust ↓ Steatosis Robust ↓ Inflammation Improved Glucose Metabolism conflict->preclin_pos supported by clin_neg Lack of Efficacy Tachyphylaxis Species Differences? conflict->clin_neg driven by resolution Possible Resolution: Differentiated Profile of this compound preclin_pos->resolution partially validated by clin_neg->resolution challenged by da1241_pos Significant ↓ ALT (wk 4, 8) Significant ↓ CAP (wk 16) Significant ↓ HbA1c (wk 16) 'Near Significant' ↓ ALT (wk 16) da1241_pos->resolution supports

Caption: Interpreting conflicting results for GPR119 agonists.

References

Troubleshooting DA-1241's effect on insulin secretion assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA-1241. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the effects of this compound in insulin (B600854) secretion assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in promoting insulin secretion?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2][3][4] Its primary mechanism for enhancing insulin secretion is indirect. This compound activates GPR119 on enteroendocrine L-cells in the gut, which stimulates the release of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1).[3][5][6] GLP-1 then acts on pancreatic β-cells to potentiate glucose-dependent insulin secretion.[5]

Q2: Does this compound directly stimulate insulin secretion from pancreatic β-cells?

A2: Current evidence from in vitro studies suggests that this compound does not directly stimulate insulin secretion from isolated pancreatic β-cell lines (like INS-1E) or mouse islets.[5][6] The insulinotropic effect of this compound is primarily observed in vivo, where the interplay between the gut and the pancreas is intact. This is a critical consideration for experimental design.

Q3: What is the role of GPR119 in insulin secretion?

A3: GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gut.[1][4] Activation of GPR119 in β-cells can lead to an increase in intracellular cyclic AMP (cAMP), which sensitizes the cell to glucose and enhances insulin secretion. In the gut, GPR119 activation stimulates the release of incretins like GLP-1 and GIP, which are potent enhancers of glucose-stimulated insulin secretion (GSIS).[1][3]

Q4: Are there any known effects of this compound on β-cell health and function beyond insulin secretion?

A4: Yes, preclinical studies have shown that this compound may have protective effects on pancreatic β-cells. It has been demonstrated to preserve β-cell mass and function by suppressing endoplasmic reticulum (ER) stress and increasing the expression of the key pancreatic transcription factor PDX1.[2][7]

Troubleshooting Guide for Insulin Secretion Assays

This guide addresses common issues encountered when evaluating the effect of this compound on insulin secretion.

Issue 1: No significant increase in insulin secretion observed in vitro (e.g., using INS-1E cells or isolated islets).

  • Possible Cause: This is an expected result based on published data.[5][6] this compound's primary mechanism is indirect and reliant on GLP-1 secretion from gut cells. In vitro models that only use pancreatic β-cells will likely not show a direct insulinotropic effect.

  • Troubleshooting Steps:

    • Confirm Cell Line/Islet Viability: Ensure your cells or islets are healthy and responsive to known secretagogues (e.g., high glucose, KCl, or a direct GLP-1 receptor agonist) to validate the assay system.

    • Consider a Co-culture System: To model the indirect effect, consider establishing a co-culture system with a GLP-1-secreting cell line (e.g., GLUTag, NCI-H716) and your insulin-secreting cells.

    • In Vivo Experiments: The most reliable way to observe the insulinotropic effect of this compound is through in vivo studies, specifically an oral glucose tolerance test (OGTT), which engages the gut-pancreas axis.[5][6] An intraperitoneal glucose tolerance test (IPGTT) is not expected to show a significant effect as it bypasses the gut-mediated incretin release.[5][6]

Issue 2: High variability in results between experimental replicates.

  • Possible Cause: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding, variations in reagent preparation, and differences in incubation times.[8]

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Use a consistent cell seeding density and ensure even distribution of cells across wells.

    • Pre-incubation/Starvation Step: A consistent pre-incubation period in low-glucose media is crucial for establishing a stable baseline before stimulation.

    • Accurate Reagent Preparation: Ensure this compound and other stimulating agents are accurately diluted and thoroughly mixed.

    • Control for Assay Edge Effects: Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations.

Issue 3: Unexpected decrease in insulin secretion.

  • Possible Cause: While not a commonly reported effect of this compound, a decrease in insulin secretion could indicate cytotoxicity at high concentrations or issues with the experimental setup.

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Test a range of this compound concentrations in a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to rule out toxic effects on your specific cell line.

    • Check Reagent Quality: Ensure the this compound compound is of high purity and has not degraded.

    • Verify Assay Conditions: Double-check all buffer components, pH, and incubation temperatures, as β-cells are sensitive to their environment.

Experimental Protocols

1. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay using INS-1E cells

  • Objective: To assess the direct effect of this compound on insulin secretion from a pancreatic β-cell line.

  • Methodology:

    • Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

    • Seeding: Seed 2 x 10^5 cells/well in a 24-well plate and culture for 48 hours.

    • Pre-incubation: Wash cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate in the same buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

    • Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:

      • Low glucose (2.8 mM) ± this compound

      • High glucose (16.7 mM) ± this compound

      • Positive Control: High glucose (16.7 mM) + GLP-1 (e.g., 100 nM)

    • Incubation: Incubate for 1-2 hours at 37°C.

    • Sample Collection: Collect the supernatant for insulin measurement.

    • Insulin Measurement: Quantify insulin concentration using a commercially available ELISA or RIA kit.

    • Data Normalization: Normalize insulin secretion data to the total protein content or DNA content of the cells in each well.

2. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

  • Objective: To evaluate the effect of this compound on glucose tolerance and in vivo insulin secretion.

  • Methodology:

    • Animal Model: Use an appropriate mouse model, such as C57BL/6J mice on a high-fat diet to induce hyperglycemia and insulin resistance.[5]

    • Acclimatization and Dosing: Acclimatize animals and administer this compound or vehicle via oral gavage daily for the duration of the study (e.g., 12 weeks).[5]

    • Fasting: Fast the mice for 6-8 hours before the OGTT.

    • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.

    • Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.

    • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measurements: Measure blood glucose levels at each time point. Centrifuge blood samples to collect plasma and store at -80°C for subsequent insulin and GLP-1 analysis using ELISA kits.

    • Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin.

Data Presentation

Table 1: Expected Outcomes of this compound in Different Insulin Secretion Assay Models

Assay ModelExperimental ConditionExpected Outcome with this compoundRationale
In Vitro INS-1E cells or isolated isletsNo significant increase in insulin secretion.[5][6]Lacks enteroendocrine cells for GLP-1 production.[5]
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)No significant improvement in glucose tolerance or insulin secretion.[5][6]Bypasses the gut, preventing GLP-1 release.[5]
In Vivo Oral Glucose Tolerance Test (OGTT)Improved glucose tolerance and increased insulin secretion.[5][6]Activates GPR119 in the gut, stimulating GLP-1 release and potentiating GSIS.[5]

Visualizations

DA1241_Signaling_Pathway cluster_gut Enteroendocrine L-Cell cluster_pancreas Pancreatic β-Cell DA1241 This compound GPR119_L GPR119 DA1241->GPR119_L activates GLP1 GLP-1 Secretion GPR119_L->GLP1 stimulates GLP1_R GLP-1 Receptor GLP1->GLP1_R travels via bloodstream and binds to AC Adenylate Cyclase GLP1_R->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin potentiates Glucose Glucose Glucose->Insulin stimulates

Caption: Signaling pathway of this compound's indirect effect on insulin secretion.

GSIS_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Seed β-cells (e.g., INS-1E) B Culture for 48h A->B C Wash with low glucose KRB D Pre-incubate in low glucose KRB (1-2h) C->D E Stimulate with test conditions (Low/High Glucose ± this compound) D->E F Incubate (1-2h) E->F G Collect Supernatant F->G H Measure Insulin (ELISA/RIA) G->H I Normalize Data (to Protein/DNA) H->I

Caption: Experimental workflow for an in vitro GSIS assay.

Troubleshooting_Tree Start Issue: No insulin secretion with this compound in vitro Q1 Is the assay system validated with a positive control (e.g., GLP-1)? Start->Q1 A1_Yes This is an expected result. This compound acts indirectly. Q1->A1_Yes Yes A1_No Validate assay with a known secretagogue first. Q1->A1_No No Q2 Is the goal to measure the indirect effect? A1_Yes->Q2 A2_Yes Use in vivo OGTT or a co-culture system. Q2->A2_Yes Yes A2_No Acknowledge the limitation of the in vitro model. Q2->A2_No No

Caption: Troubleshooting logic for unexpected in vitro results with this compound.

References

How to mitigate DA-1241-induced side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DA-1241 in animal models. Based on available preclinical data, this compound is generally well-tolerated with a favorable safety profile. Therefore, this guide focuses on addressing unexpected experimental outcomes and optimizing study design rather than mitigating documented adverse side effects.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin (B600854) secretion and increased release of glucagon-like peptide-1 (GLP-1).[1][3] In the liver, this compound has been shown to reduce hepatic gluconeogenesis and inflammation by inhibiting the NFκB signaling pathway.[3][4] Furthermore, it promotes autophagy in hepatocytes through a TFEB-dependent mechanism, which aids in reducing lipid accumulation.[5][6]

Q2: Are there any widely reported adverse side effects of this compound in animal models?

Current preclinical literature indicates that this compound is well-tolerated in animal models.[7][8][9] Studies in mice have reported it to be weight-neutral, with no significant impact on body weight gain or food intake, distinguishing it from some other metabolic agents.[10] Phase 1 clinical trials in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) also confirmed a favorable safety and tolerability profile.[1][11]

Q3: What are the typical dose ranges for this compound in mouse models?

In published studies involving mouse models of metabolic dysfunction-associated steatohepatitis (MASH) and diabetes, a common oral dose of this compound is 100 mg/kg, administered once daily.[8][12] However, optimal dosage may vary depending on the specific animal model, disease severity, and experimental endpoint.

Q4: Can this compound be combined with other therapeutic agents?

Yes, preclinical studies have successfully combined this compound with other agents like sitagliptin (B1680988) (a DPP-4 inhibitor) and semaglutide (B3030467) (a GLP-1 receptor agonist). These combinations have demonstrated synergistic or additive hepatoprotective effects in MASH models.[3]

Troubleshooting Unexpected Experimental Outcomes

This section provides guidance for researchers who may encounter unexpected results during their experiments with this compound.

Issue 1: Suboptimal Efficacy or High Variability in Glycemic Control

Possible Causes & Troubleshooting Steps:

  • Route of Administration: Ensure consistent oral gavage technique. This compound's efficacy is linked to its oral administration, which stimulates gut peptide release.

  • Timing of Dosing and Measurements: The timing of this compound administration relative to glucose tolerance tests or blood sampling is critical. Its effects on postprandial glucose are a key outcome.[3]

  • Animal Model Suitability: The underlying pathology of the chosen animal model should align with the mechanism of this compound. For instance, its anti-hyperglycemic effects may be less pronounced in models without underlying insulin resistance or β-cell dysfunction.

  • Dietary Considerations: The composition of the diet in diet-induced models of metabolic disease can significantly influence outcomes. Ensure the diet is appropriate to induce the desired phenotype and is consistent across all animal groups.

Issue 2: Unexpected Glucagon (B607659) or Glucose Dynamics

Possible Causes & Troubleshooting Steps:

  • Hypoglycemic Conditions: GPR119 agonists have been observed to increase glucagon secretion in response to hypoglycemia.[13][14] If your experimental protocol involves insulin-induced hypoglycemia, you may observe a more pronounced glucagon response in this compound-treated animals. This is an on-target effect.[13][14]

  • Assay Specificity: Ensure that the assays used for measuring insulin, GLP-1, and glucagon are validated for the species being studied and are specific.

  • Fasting State: The metabolic state of the animal (fasted vs. fed) at the time of measurement will significantly impact hormone levels. Standardize fasting times across all experimental groups.

Summary of Key Preclinical Data

The following table summarizes quantitative data from a representative preclinical study using a diet-induced obese mouse model of MASH.

ParameterVehicle ControlThis compound (100 mg/kg)SemaglutideThis compound + Semaglutide
Body Weight Change -Weight-Neutral~25% Reduction~25% Reduction
Plasma Transaminases BaselineAmelioratedAmelioratedFurther Improvement
Liver Cholesterol BaselineAmelioratedAmelioratedFurther Improvement
NAFLD Activity Score (NAS) Improvement (≥2-point) -21% of mice21% of mice80% of mice

Data adapted from preclinical studies in GAN DIO-MASH mice.

Experimental Protocols

Protocol 1: Induction of MASH in a Diet-Induced Obesity Model

  • Animal Model: Male C57BL/6JRj mice.

  • Diet: Feed mice a Gubra Amylin NASH (GAN) diet, which is high in fat, fructose, and cholesterol, for a period of 36 weeks to induce a MASH phenotype with significant liver fibrosis.

  • Disease Confirmation: Prior to treatment initiation, perform liver biopsies to confirm the MASH phenotype. Inclusion criteria typically include a steatosis score of 3, a lobular inflammation score of ≥2, and a fibrosis stage of F2-F3.

  • Group Allocation: Stratify biopsy-confirmed MASH mice into treatment groups (e.g., vehicle, this compound, comparator drug, combination therapy).

Protocol 2: Assessment of Therapeutic Efficacy

  • Treatment: Administer this compound (e.g., 100 mg/kg) via oral gavage once daily for a specified treatment period (e.g., 8-12 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Biochemical Analysis: At the end of the treatment period, collect terminal blood samples for analysis of plasma transaminases (ALT, AST), cholesterol, and triglycerides.

  • Histopathological Analysis: Harvest liver tissue for histological assessment. Perform staining (e.g., H&E, Sirius Red) to evaluate changes in the NAFLD Activity Score (NAS) and fibrosis stage.

  • Gene Expression Analysis: Utilize a portion of the liver tissue for RNA sequencing or qPCR to analyze changes in genes related to inflammation, fibrosis, and lipid metabolism.

Visualized Pathways and Workflows

DA1241_Mechanism_of_Action cluster_gut Intestinal L-Cell cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte DA1241_gut This compound GPR119_gut GPR119 DA1241_gut->GPR119_gut activates GLP1 GLP-1 Secretion GPR119_gut->GLP1 GPR119_pancreas GPR119 GLP1->GPR119_pancreas stimulates Gluconeogenesis Hepatic Gluconeogenesis GLP1->Gluconeogenesis reduces Insulin Insulin Secretion (Glucose-Dependent) GPR119_pancreas->Insulin Insulin->Gluconeogenesis reduces DA1241_liver This compound NFkB NFκB Signaling DA1241_liver->NFkB inhibits DA1241_liver->Gluconeogenesis reduces Inflammation Hepatic Inflammation NFkB->Inflammation

Caption: Mechanism of action of this compound in key metabolic tissues.

Experimental_Workflow A Phase 1: MASH Induction (e.g., 36 weeks GAN diet) B Phase 2: Disease Confirmation (Liver Biopsy) A->B C Phase 3: Randomization (Stratify by fibrosis stage) B->C D Phase 4: Treatment Period (e.g., 8-12 weeks) - Vehicle - this compound - Comparator - Combination C->D E Phase 5: Endpoint Analysis D->E F Biochemical Markers (Plasma ALT, AST, Lipids) G Histopathology (NAS, Fibrosis Scoring) H Gene Expression (RNA-seq, qPCR)

Caption: General experimental workflow for evaluating this compound in a MASH model.

References

Technical Support Center: Validating GPR119 Receptor Activation by DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for validating the activation of the G protein-coupled receptor 119 (GPR119) by the novel agonist, DA-1241.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, small-molecule agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Its primary mechanism of action is to activate GPR119, which is predominantly expressed in pancreatic β-cells, intestinal enteroendocrine cells, and the liver.[1][2][3] This activation stimulates a Gαs-protein signaling pathway, leading to increased intracellular cyclic AMP (cAMP).[3][4] This process enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3][5][6]

Q2: What are the expected downstream effects of GPR119 activation by this compound in vitro and in vivo?

A2: In vitro, activation of GPR119 by an agonist is expected to cause a dose-dependent increase in intracellular cAMP levels.[3][7] In vivo, this compound has been shown to improve glucose tolerance, increase GLP-1 and insulin secretion, reduce hepatic gluconeogenesis, and decrease liver fat accumulation.[2][8][9] It has also demonstrated anti-inflammatory effects by inhibiting NFκB signaling.[5][10]

Q3: Why is validating GPR119 activation a critical step?

A3: Validating that the observed effects of this compound are specifically mediated by GPR119 is crucial to confirm its on-target activity. This is often accomplished using cell lines with and without GPR119 expression or by using GPR119 antagonists to block the effects. For instance, the reduction of lipid droplets by this compound was abolished by GPR119 knockdown.[1] Some studies have shown that certain synthetic GPR119 agonists may activate GPR119-independent pathways, making target validation essential.[11]

Q4: What is the primary signaling pathway activated by this compound?

A4: this compound activates the GPR119 receptor, which couples to the stimulatory G-protein α-subunit (Gαs).[4] This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[3][4] The subsequent rise in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses.[4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts DA1241 This compound DA1241->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses (e.g., GLP-1 Secretion, Insulin Secretion) PKA->Response phosphorylates targets

GPR119 receptor signaling pathway upon activation by this compound.

Experimental Protocols

Protocol: In Vitro cAMP Accumulation Assay

This protocol is a standard method for quantifying the activation of a Gαs-coupled receptor like GPR119. It measures the intracellular accumulation of cAMP in response to agonist stimulation.

1. Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Positive control: Forskolin (a direct activator of adenylyl cyclase).[7]

  • cAMP detection kit (e.g., HTRF®, LANCE®, or luminescence-based).[7][12]

  • 384-well or 96-well white opaque microplates.

2. Procedure:

  • Cell Seeding: Culture HEK293-hGPR119 cells to 80-90% confluency. The day before the assay, harvest the cells and seed them into the microplate at a pre-optimized density (e.g., 2,000-5,000 cells/well). Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of a PDE inhibitor. Also prepare solutions for the vehicle control (DMSO) and positive control (Forskolin).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add the prepared compound dilutions (this compound, vehicle, positive control) to the respective wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[13]

  • Cell Lysis and Detection:

    • Following stimulation, lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit. This typically involves adding detection reagents that generate a fluorescent or luminescent signal proportional to the amount of cAMP.[12]

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ (the concentration of agonist that gives half-maximal response).[7][14]

cAMP_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells Seed HEK293-hGPR119 cells in microplate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prep_compounds Prepare serial dilutions of this compound, controls stimulate Remove media & add compounds to cells prep_compounds->stimulate incubate_stim Incubate for 30 min at 37°C stimulate->incubate_stim detect Lyse cells & add cAMP detection reagents incubate_stim->detect read_plate Read plate on compatible reader detect->read_plate plot_data Plot dose-response curve read_plate->plot_data calc_ec50 Calculate EC50 value plot_data->calc_ec50

Experimental workflow for a cAMP accumulation assay.

Quantitative Data Summary

The following table summarizes representative in vitro activity for a potent GPR119 agonist. Researchers should generate similar data for this compound to characterize its potency and efficacy.

Assay TypeCell LineParameterValueReference
cAMP AccumulationHEK293 (human GPR119)EC₅₀4.7 nM[7]
Insulin ReleaseHIT-T15 cellsEC₅₀3.5 nM[7]
GLP-1 SecretionGLUTag cellsEC₅₀0.11 µM*[15]
Glucose Lowering (in vivo)Type 2 Diabetes PatientsiAUE₀₋₄ₕ Change-13.8% (100mg dose)[16]
HbA1c Reduction (in vivo)Presumed MASH Patients%p Change from Baseline-0.54%p (100mg dose)
Note: Values are for the GPR119 agonist AR231453 and are provided as a representative example of expected potency.

Troubleshooting Guide

Q5: I'm not seeing any response (no increase in cAMP) after adding this compound. What could be the problem?

A5:

  • Receptor Expression: Confirm that your cell line is properly expressing functional GPR119 receptors on the cell surface. Check expression levels via qPCR, Western blot, or flow cytometry.

  • Compound Integrity: Verify the concentration and integrity of your this compound stock. Ensure it has been stored correctly and has not degraded.

  • Cell Health: Ensure cells are healthy and not over-confluent, as stressed cells may respond poorly.[17]

  • Assay Components: Check that the PDE inhibitor is active and used at an effective concentration. Without it, any cAMP produced may be rapidly degraded.

Q6: The response to this compound is very weak or has a low signal-to-background ratio.

A6:

  • Cell Density: Optimize the number of cells seeded per well. Too few cells will produce a weak signal, while too many can lead to desensitization or other artifacts.

  • Incubation Time: Optimize the stimulation time. A 30-minute incubation is standard, but this can be varied to find the optimal window for maximal cAMP accumulation.

  • Assay Sensitivity: Ensure your cAMP detection kit has sufficient sensitivity for your experimental system. Different kits have different detection limits.

  • Agonist Concentration: Ensure you are using a wide enough concentration range to capture the full dose-response curve, including concentrations well above the expected EC₅₀.

Q7: I'm observing a high background signal in my no-agonist (vehicle) control wells.

A7:

  • Basal Receptor Activity: GPR119 is known to have some constitutive (agonist-independent) activity, which can lead to a basal cAMP level.[15] This is often normal.

  • PDE Inhibitor Effect: The PDE inhibitor itself can sometimes elevate basal cAMP levels. Test its effect in the absence of an agonist.

  • Serum Effects: If not washed away properly, components in the cell culture serum can sometimes stimulate the cells. Ensure cells are washed with assay buffer before stimulation.

Q8: My dose-response curve is not sigmoidal or does not reach a plateau.

A8:

  • Concentration Range: You may not be testing a wide enough range of this compound concentrations. Extend the curve to higher concentrations to find the plateau (Eₘₐₓ) and to lower concentrations to establish the baseline.

  • Compound Solubility: At very high concentrations, the compound may be precipitating out of solution, leading to a "hook" effect or a drop in signal. Check the solubility of this compound in your assay buffer.

  • Cell Toxicity: High concentrations of the compound or DMSO (vehicle) may be causing cytotoxicity, leading to a decrease in signal. Perform a cell viability assay in parallel.

Troubleshooting_Flowchart start Problem: Unexpected cAMP Assay Results no_response No Response to this compound? start->no_response weak_signal Weak Signal / Low S:B? no_response->weak_signal No check_receptor 1. Confirm GPR119 expression 2. Check this compound integrity 3. Verify cell health no_response->check_receptor Yes high_bg High Background Signal? weak_signal->high_bg No opt_cells 1. Optimize cell density 2. Optimize stimulation time 3. Check assay kit sensitivity weak_signal->opt_cells Yes check_bg 1. Assess basal activity 2. Check PDE inhibitor effect 3. Ensure proper cell washing high_bg->check_bg Yes solution Problem Resolved high_bg->solution No (Other Issue) check_receptor->solution opt_cells->solution check_bg->solution

A logical workflow for troubleshooting common cAMP assay issues.

References

Improving the therapeutic window of DA-1241 in combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DA-1241 in combination therapy for metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel G-Protein-Coupled Receptor 119 (GPR119) agonist.[1][2][3][4][5] Activation of GPR119, which is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, stimulates the release of key gut peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][4][5][6] These incretin (B1656795) hormones play a crucial role in glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, slowing gastric emptying, and promoting satiety.[7]

Q2: What are the expected therapeutic effects of this compound in MASH?

A2: In preclinical and clinical studies, this compound has demonstrated beneficial effects on liver health. It has been shown to reduce hepatic steatosis (fat accumulation), inflammation, and fibrosis.[1][4][5][6][8] These effects are thought to be mediated by its ability to improve lipid metabolism, reduce liver inflammation, and potentially through direct actions on liver cells.[1][5]

Q3: Why is this compound often used in combination therapy?

A3: Combining this compound with other therapeutic agents can lead to synergistic or additive effects, targeting multiple pathways involved in MASH and T2D. For instance, combination with a DPP-4 inhibitor like sitagliptin (B1680988) or evogliptin (B1263388) prolongs the action of GLP-1 released in response to this compound.[3][9][10] Combination with a GLP-1 receptor agonist like semaglutide (B3030467) or an FGF21 analogue like efruxifermin can result in enhanced hepatoprotective effects.[1][11]

Q4: What are the known signaling pathways activated by this compound?

A4: The primary pathway involves GPR119 activation leading to increased intracellular cyclic AMP (cAMP) and subsequent release of incretin hormones.[7] Additionally, this compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of the NF-κB p65 subunit in hepatocytes and macrophages.[2][12] Recent studies also suggest that this compound can ameliorate hepatic steatosis by upregulating TFEB-mediated autophagy.[13][14]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected GLP-1 secretion in vitro.

  • Possible Cause: Cell line integrity and passage number.

    • Recommendation: Ensure the use of a validated enteroendocrine L-cell line (e.g., GLUTag, NCI-H716) at a low passage number. Authenticate cell lines regularly.

  • Possible Cause: Suboptimal this compound concentration or incubation time.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.

  • Possible Cause: Issues with GLP-1 detection assay.

    • Recommendation: Verify the sensitivity and specificity of your GLP-1 ELISA or other detection methods. Include appropriate positive and negative controls. Ensure proper sample handling to prevent GLP-1 degradation (e.g., use of DPP-4 inhibitors in collection tubes).

Issue 2: High variability in in vivo efficacy studies using MASH models.

  • Possible Cause: Inconsistent diet-induced pathology in the animal model.

    • Recommendation: Ensure a standardized diet and feeding duration to induce a consistent MASH phenotype before initiating treatment. Consider performing a baseline liver biopsy to stratify animals into treatment groups with comparable disease severity.[15]

  • Possible Cause: Suboptimal drug formulation or route of administration.

    • Recommendation: Confirm the stability and solubility of the this compound formulation. For oral gavage, ensure accurate dosing and minimize stress to the animals.

  • Possible Cause: Inconsistent sample collection and processing.

    • Recommendation: Standardize the timing of blood and tissue collection. Process samples consistently to minimize variability in biomarker measurements.

Issue 3: Unexpected off-target effects or cytotoxicity in vitro.

  • Possible Cause: High concentrations of this compound.

    • Recommendation: Determine the cytotoxic threshold of this compound in your cell model using a cell viability assay (e.g., MTT, LDH). Use concentrations well below this threshold for functional assays.

  • Possible Cause: Contamination of cell cultures.

    • Recommendation: Regularly test cell cultures for mycoplasma and other contaminants. Maintain sterile techniques.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Combination Therapy in MASH Mouse Models

Combination PartnerModelKey FindingsReference
SemaglutideMASH Mouse ModelAdditive inhibitory effects on fibrogenesis (reduced α-SMA). Further improvement in plasma transaminases and liver cholesterol compared to monotherapy. Marked improvement in NAS (≥2-point improvement in 80% of mice in combination vs. 21% in monotherapy).[1]
Evogliptin (DPP-4i)Diet-Induced NASH MiceGreater reduction in hepatic lipid area (-59.5% vs. -36.7% with this compound alone). More significant decrease in hepatic inflammation (galectin-3-positive area) (-60.0% vs. -37.2% with this compound alone). Synergistic reduction in fibrosis markers (collagen Iα1 and α-SMA). Greater reduction in ALT (-88.9%) and AST (-77.2%).[3][9]
Efruxifermin (FGF21 analogue)GAN Diet-Induced MASH MiceCombination therapy provided greater improvement in plasma transaminases and liver cholesterol levels. Additive effect on NAFLD activity score improvement (≥2-point improvement in 94% of mice). Enhanced reduction in inflammatory and fibrotic markers.[11][16]

Table 2: Clinical Efficacy of this compound in Patients with Presumed MASH (Phase 2a)

Treatment GroupEndpointResultp-valueReference
This compound 100mgChange in ALT at Week 16-22.8 U/L<0.05[17]
This compound 100mgChange in CAP Score at Week 16-23.0 dB/m0.0308[15][18]
This compound 100mg + Sitagliptin 100mgChange in CAP Score at Week 16Significant improvement0.0452[15][18]
This compound 100mg + Sitagliptin 100mgChange in FAST Score at Week 16Statistically significant reduction0.0416[15][18]
This compound 100mgChange in HbA1c at Week 16-0.54%<0.05[17]
This compound 50mgNormalization of ALT levelsOdds Ratio: 10.5000.0487[15][18]

Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a Diet-Induced MASH Mouse Model

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • MASH Induction: Feed mice a high-fat, high-fructose, and high-cholesterol diet for 16-20 weeks to induce MASH with fibrosis.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • This compound (e.g., 30-100 mg/kg, daily oral gavage).

    • Combination partner (e.g., semaglutide, sitagliptin) at a clinically relevant dose.

    • This compound in combination with the partner drug.

  • Treatment Duration: 8-12 weeks.

  • Efficacy Endpoints:

    • Metabolic Parameters: Monitor body weight, food intake, and perform oral glucose tolerance tests (OGTT).

    • Biochemical Analysis: Collect blood at baseline and termination to measure ALT, AST, triglycerides, and cholesterol.

    • Histopathology: At termination, harvest livers, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis quantification.

    • Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of inflammatory and fibrotic markers (e.g., Tnfα, Col1a1).

Protocol 2: In Vitro GLP-1 Secretion Assay

  • Cell Culture: Culture GLUTag or NCI-H716 cells in appropriate media until they reach 80-90% confluency in 24-well plates.

  • Treatment:

    • Wash cells with a serum-free buffer (e.g., KRB buffer).

    • Pre-incubate in the same buffer for 1-2 hours.

    • Aspirate the buffer and add fresh buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) with or without a combination drug. Include a vehicle control.

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant, add a DPP-4 inhibitor, and store at -80°C until analysis.

  • GLP-1 Measurement: Quantify the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Normalization: Lyse the cells and measure total protein content to normalize GLP-1 secretion data.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Enteroendocrine L-cell) DA1241 This compound GPR119 GPR119 DA1241->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_vesicles GLP-1 Vesicles PKA->GLP1_vesicles Promotes Exocytosis GLP1_release GLP-1 Release GLP1_vesicles->GLP1_release

Caption: this compound activates the GPR119 signaling pathway in enteroendocrine L-cells, leading to GLP-1 release.

Combination_Therapy_Workflow cluster_preclinical Preclinical Phase cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Interpretation model Induce MASH in Animal Model baseline Baseline Assessment (Biopsy, Biomarkers) model->baseline treatment Treatment Groups: - Vehicle - this compound - Partner Drug - Combination baseline->treatment endpoints Endpoint Analysis: - Histology (NAS, Fibrosis) - Biomarkers (ALT, AST) - Gene Expression treatment->endpoints data_integration Integrate In Vivo and In Vitro Data endpoints->data_integration cell_culture Culture Relevant Cell Lines (e.g., Hepatocytes, L-cells) in_vitro_treatment Treat with this compound +/- Combination Drug cell_culture->in_vitro_treatment mechanism_study Mechanistic Assays: - GLP-1 Secretion - NF-κB Translocation - Autophagy Markers in_vitro_treatment->mechanism_study mechanism_study->data_integration synergy_assessment Assess Synergy/ Additive Effects data_integration->synergy_assessment conclusion Draw Conclusions on Therapeutic Window synergy_assessment->conclusion

Caption: Experimental workflow for evaluating this compound combination therapy.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm (Hepatocyte/Macrophage) cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates DA1241 This compound GPR119 GPR119 DA1241->GPR119 GPR119->IKK Inhibits (Prevents p65 translocation) IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_p->NFkB Degradation & Release of NF-κB NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes

References

Addressing tachyphylaxis with long-term DA-1241 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DA-1241. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and provide clarity on the long-term use of this novel GPR119 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally available small molecule that functions as a G protein-coupled receptor 119 (GPR119) agonist.[1][2] Its primary mechanism of action involves the activation of GPR119, which is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.[3][4] This activation leads to a dual effect: direct stimulation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the promotion of gut peptide release, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][5] These incretin (B1656795) hormones further enhance insulin secretion, suppress glucagon (B607659) release, and slow gastric emptying, contributing to improved glycemic control.[6]

Q2: Is tachyphylaxis a concern with long-term this compound treatment?

A2: Preclinical studies have indicated that this compound exhibits sustained glucose-lowering effects without evidence of tachyphylaxis.[7] Unlike some other GPR119 agonists that have failed in clinical trials due to a loss of efficacy over time, this compound has demonstrated long-standing antidiabetic effects in animal models.[7] This suggests a reduced potential for receptor desensitization and downregulation with prolonged treatment.

Q3: What are the reported effects of this compound on metabolic dysfunction-associated steatohepatitis (MASH)?

A3: In preclinical and clinical studies, this compound has shown beneficial effects in models of MASH. It has been demonstrated to reduce hepatic steatosis (fatty liver), inflammation, and fibrosis.[1][2][5] The proposed mechanisms for these hepatoprotective effects include the inhibition of NFκB signaling, which mitigates hepatic inflammation, and the induction of TFEB-mediated autophagy, which helps clear accumulated lipids in liver cells.[3]

Q4: What quantitative clinical data is available for this compound in MASH patients?

A4: A Phase 2a clinical trial in patients with presumed MASH has demonstrated statistically significant improvements in several key biomarkers after 16 weeks of treatment. The following tables summarize the key quantitative findings.

Quantitative Data from Phase 2a MASH Clinical Trial

Table 1: Change in Alanine Aminotransferase (ALT) Levels [8][9]

Treatment GroupBaseline ALT (U/L)Change at Week 4 (U/L)p-value vs. Placebo (Week 4)Change at Week 8 (U/L)p-value vs. Placebo (Week 8)Change at Week 16 (U/L)p-value vs. Placebo (Week 16)
Placebo85.5-3.4--6.8--10.2-
This compound 100mg86.1-18.50.0159-20.90.0342-22.80.0506

Table 2: Change in Controlled Attenuation Parameter (CAP) Score [8]

Treatment GroupBaseline CAP (dB/m)Change at Week 16 (dB/m)p-value vs. Placebo
Placebo345.5-1.4-
This compound 100mg346.7-23.00.0308
This compound 100mg + Sitagliptin 100mg342.1-25.10.0452

Table 3: Change in Hemoglobin A1c (HbA1c) [8]

Treatment GroupBaseline HbA1c (%)Change at Week 16 (%)p-value vs. Placebo
Placebo6.2-0.1-
This compound 100mg6.3-0.40.0179
This compound 100mg + Sitagliptin 100mg6.2-0.50.0050

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue 1: Apparent Lack of Efficacy or Diminished Response Over Time in Cell-Based Assays

  • Potential Cause: While this compound has not shown tachyphylaxis in vivo, suboptimal cell culture conditions or assay design could mimic a desensitized response.

  • Troubleshooting Steps:

    • Cell Line Verification: Confirm that the cell line used expresses functional GPR119. HEK293 cells stably expressing human GPR119 are a suitable model.[10][11] For studying insulin secretion, MIN6 or HIT-T15 cell lines can be used.

    • Agonist Concentration: Ensure that the concentration of this compound is within the optimal range. For in vitro cAMP assays, an EC50 of approximately 14.7 nM has been reported in HIT-T15 cells.[12] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

    • Assay Controls: Always include a positive control for Gαs activation, such as forskolin (B1673556), to confirm that the downstream signaling machinery (adenylyl cyclase) is functional. A vehicle control (e.g., DMSO) is also essential.

    • Re-evaluation of Downstream Readout: If a diminished response is observed in one assay (e.g., cAMP accumulation), consider measuring a different downstream event, such as GLP-1 secretion in an appropriate enteroendocrine cell line (e.g., GLUTag cells), to confirm GPR119 activation.

Issue 2: High Variability in In Vivo Efficacy Studies

  • Potential Cause: The in vivo effects of this compound can be influenced by factors such as animal model, diet, and route of administration.

  • Troubleshooting Steps:

    • Animal Model Selection: For studying metabolic effects, diet-induced obesity models in mice (e.g., high-fat diet-fed C57BL/6J mice) are commonly used.[7]

    • Route and Timing of Administration: this compound is orally available.[2] Ensure consistent oral gavage technique and timing of administration relative to glucose challenges or other measurements.

    • Dietary Considerations: The composition of the diet can impact the baseline metabolic state of the animals and influence the observed effects of this compound. Maintain a consistent and well-defined diet throughout the study.

    • Measurement of Target Engagement: Whenever possible, measure downstream biomarkers to confirm target engagement, such as plasma GLP-1 levels after this compound administration.[12]

Issue 3: Difficulty in Detecting GLP-1 Secretion In Vitro

  • Potential Cause: Detecting GLP-1 secretion from cell lines can be challenging due to low basal levels and the need for sensitive detection methods.

  • Troubleshooting Steps:

    • Cell Line and Culture Conditions: Use an appropriate enteroendocrine cell line known to secrete GLP-1, such as GLUTag cells. Optimize cell density and culture conditions to ensure cell health.

    • DPP-4 Inhibition: GLP-1 is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). Include a DPP-4 inhibitor in your assay buffer to prevent GLP-1 degradation and allow for its accumulation and detection.

    • Sensitive Detection Kit: Utilize a highly sensitive GLP-1 ELISA or a similar immunoassay to quantify the secreted peptide.

    • Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time with this compound for maximal GLP-1 secretion.

Experimental Protocols

1. In Vitro cAMP Accumulation Assay to Assess GPR119 Activation

  • Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound in a cell line expressing GPR119.

  • Materials:

    • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

    • This compound.

    • Forskolin (positive control).

    • DMSO (vehicle control).

    • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

    • 384-well microplates.

  • Methodology:

    • Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Cell Plating: Seed the cells into a 384-well plate at an optimized density and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a positive control solution of forskolin and a vehicle control (DMSO).

    • Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.

    • Incubation: Incubate the plate at 37°C for 30 minutes.

    • cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

    • Data Acquisition: Measure the signal on a plate reader compatible with the chosen detection technology.

    • Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

2. In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model

  • Objective: To evaluate the effect of long-term this compound treatment on glucose tolerance in a mouse model of diet-induced obesity.

  • Materials:

    • C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks.

    • This compound.

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Glucose solution (2 g/kg).

    • Blood glucose meter and test strips.

  • Methodology:

    • Long-Term Treatment: Administer this compound or vehicle orally once daily for the desired treatment period (e.g., 4-12 weeks).

    • Fasting: Fast the mice for 6 hours before the OGTT.

    • Baseline Blood Glucose: Measure blood glucose from a tail snip (time 0).

    • Oral Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.

    • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for blood glucose to quantify the overall glucose excursion.

Visualizations

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR119 GPR119 This compound->GPR119 binds Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC stimulates PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1/GIP/PYY Secretion (Enteroendocrine L-cell) PKA->GLP1

Caption: this compound signaling pathway via GPR119 activation.

Tachyphylaxis_Troubleshooting Start Observed Diminished Response to this compound Cell_Line Verify GPR119 expression and function in cell line Start->Cell_Line Concentration Perform dose-response curve for this compound Start->Concentration Controls Check positive (forskolin) and vehicle controls Start->Controls Assay Measure alternative downstream readouts (e.g., GLP-1 secretion) Cell_Line->Assay Concentration->Assay Controls->Assay Resolution Identify source of variability or confirm true tachyphylaxis Assay->Resolution

Caption: Troubleshooting workflow for apparent tachyphylaxis.

References

Technical Support Center: Investigating DA-1241 Efficacy in MASH Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the variable efficacy of DA-1241 observed across different preclinical models of Metabolic Dysfunction-Associated Steatohepatitis (MASH). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to aid in experimental design and interpretation.

Troubleshooting Guide: Inconsistent this compound Efficacy

This guide addresses common issues and questions that may arise during the preclinical evaluation of this compound in various MASH models.

Question 1: We are observing lower than expected efficacy of this compound in our MASH model compared to published data. What are the potential reasons for this discrepancy?

Answer: Several factors can contribute to variability in the efficacy of this compound. Consider the following:

  • Choice of MASH Model: The etiology and pathological features of MASH models vary significantly. This compound's primary mechanisms of action, including GPR119 agonism to increase GLP-1 and anti-inflammatory effects via NFκB inhibition, may be more impactful in models with a strong inflammatory component versus those dominated by fibrosis.[1][2] Efficacy may differ between a diet-induced obese (DIO) model, a genetically predisposed model (e.g., Ob-MASH), or a toxin-induced model.

  • Disease Severity at Treatment Initiation: The stage of MASH at which treatment is initiated is critical. The therapeutic window for this compound may be more pronounced in earlier stages of inflammation and steatosis. In models with advanced fibrosis, the efficacy might be diminished. For instance, in the GAN DIO-MASH model, treatment was initiated in mice with established fibrosis (F2-F3)[3].

  • Dietary Composition: The specific composition of the diet used to induce MASH can influence the gut microbiome, metabolic profile, and inflammatory state of the animals, thereby affecting the therapeutic response to a gut-acting agent like this compound.

  • Duration of Treatment: The length of the treatment period can impact the observed efficacy. Short-term studies may primarily show effects on inflammation and steatosis, while longer-term studies are needed to observe significant changes in fibrosis.

Question 2: How does the mechanism of action of this compound relate to the choice of a preclinical model?

Answer: this compound is a GPR119 agonist that promotes the release of incretin (B1656795) hormones like GLP-1, GIP, and PYY, and also exhibits anti-inflammatory effects by inhibiting NFκB signaling.[1][2] Therefore, its efficacy is likely to be most prominent in MASH models characterized by:

  • Metabolic Dysregulation: Models that exhibit hyperglycemia, insulin (B600854) resistance, and dyslipidemia would be expected to respond to the GLP-1-mediated effects of this compound.

  • Significant Inflammatory Component: The inhibitory effect on NFκB signaling suggests that models with prominent lobular inflammation would be ideal to demonstrate the anti-inflammatory potential of this compound.

  • Intact GPR119 and Incretin Signaling: The model chosen should have a functional GPR119 receptor and intact downstream signaling pathways.

Question 3: We are designing a new study with this compound. Which MASH model should we choose to best evaluate its therapeutic potential?

Answer: The optimal model depends on the specific research question:

  • To assess metabolic effects: A diet-induced obese (DIO) model, such as the Gubra Amylin NASH (GAN) diet model, which develops key metabolic features of human MASH, would be appropriate.[3][4]

  • To investigate anti-inflammatory effects: Models with a robust inflammatory phenotype, like the MS-MASH or certain DIO-MASH models, would be suitable.[1][2]

  • To evaluate anti-fibrotic potential: A model with established but not end-stage fibrosis is recommended. The GAN DIO-MASH model with biopsy-confirmed F2-F3 fibrosis has been used for this purpose.[3] Toxin-induced models like CCl4 can also be used to specifically study anti-fibrotic effects, though they may not fully recapitulate the metabolic aspects of MASH.[3]

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a G-Protein-Coupled Receptor 119 (GPR119) agonist.[3] Its activation of GPR119 in the gut leads to the release of key gut peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[3] These peptides play a role in glucose metabolism, lipid metabolism, and weight management. Additionally, this compound has been shown to alleviate hepatic and systemic inflammation by inhibiting the NFκB signaling pathway.[2]

In which preclinical MASH models has this compound been evaluated?

This compound has been studied in several MASH mouse models with different etiologies, including:

  • Diet-Induced Obese (DIO)-MASH models: These models, such as the Gubra Amylin NASH (GAN) diet model, utilize a diet high in fat, fructose, and cholesterol to mimic the metabolic and histological features of human MASH.[3][4]

  • Genetically modified models: The preventive effects of this compound have been assessed in Ob-MASH mice.[1][2]

  • Metabolic syndrome-associated MASH (MS-MASH) models: The preventive effects of this compound have also been evaluated in this model.[1][2]

  • Toxin-induced models: A carbon tetrachloride (CCl4)-induced liver fibrosis model has been used to assess the anti-fibrotic effects of this compound.[3]

What were the key findings from the Phase 2a clinical trial of this compound?

In a Phase 2a clinical trial in patients with presumed MASH, this compound demonstrated hepatoprotective and glucose-regulating effects.[5] Treatment with this compound led to a significant reduction in Alanine Aminotransferase (ALT) levels and improvements in non-invasive markers of liver fibrosis and fat accumulation.[5] The drug was also well-tolerated.[5]

Quantitative Data Summary

The following table summarizes the available quantitative efficacy data for this compound monotherapy in different preclinical MASH models. Direct cross-study comparisons should be made with caution due to variations in experimental design.

MASH ModelKey Efficacy EndpointThis compound Monotherapy ResultReference
GAN DIO-MASH NAFLD Activity Score (NAS) Improvement (≥2-point)21% of mice[3]
DIO-MASH Biochemical ParametersSignificantly reduced parameters related to steatosis, inflammation, and fibrosis[1][2]
CCl4-Induced Fibrosis Plasma ALT levelsSignificantly lower than vehicle control[3]

Experimental Protocols

GAN Diet-Induced Obese (DIO)-MASH Mouse Model

  • Animal Strain: Male C57BL/6JRj mice.[3]

  • Diet: Gubra Amylin NASH (GAN) diet, which is high in fat, fructose, and cholesterol.[3][4]

  • Induction Phase: Mice are fed the GAN diet for 36 weeks to induce MASH with significant fibrosis.[3]

  • Subject Selection: Only mice with biopsy-confirmed MASH (steatosis score = 3, lobular inflammation score ≥2, and fibrosis stage F2-F3) are included in the treatment phase.[3]

  • Treatment: this compound is administered orally (e.g., 100 mg/kg, once daily) for a specified duration (e.g., 8 weeks).[3]

  • Key Endpoints:

    • Histopathological analysis of liver biopsies (pre- and post-treatment) for NAFLD Activity Score (NAS) and fibrosis stage.[3]

    • Plasma and liver biochemistry (e.g., ALT, AST, cholesterol).[3]

    • Liver histomorphometry and RNA sequencing.[3]

MS-MASH and Ob-MASH Mouse Models (Preventive Setting)

  • Experimental Approach: The preventive effect of this compound on MASH progression was assessed in these models.[1][2]

  • Endpoints: Histological and biochemical changes in the liver tissue were evaluated. Plasma and hepatic biomarkers related to inflammation and fibrosis were analyzed.[1][2] (Specific details on the diet, duration, and dosage for these models were not available in the searched documents.)

Visualizations

Signaling Pathway of this compound

DA1241_Mechanism cluster_gut Gut Enteroendocrine Cell cluster_liver Hepatocyte / Macrophage cluster_effects Therapeutic Effects in MASH DA1241 This compound GPR119 GPR119 DA1241->GPR119 activates GLP1 GLP-1, GIP, PYY Release GPR119->GLP1 stimulates Glucose Improved Glucose Control GLP1->Glucose NFkB NFκB Signaling Inflammation Hepatic Inflammation (Cytokine Secretion) NFkB->Inflammation promotes Inflammation_effect Reduced Inflammation NFkB->Inflammation_effect reduction leads to DA1241_liver This compound DA1241_liver->NFkB inhibits Steatosis Reduced Steatosis Fibrosis Reduced Fibrosis

Caption: Mechanism of action of this compound in MASH.

Experimental Workflow for Different MASH Models

MASH_Models_Workflow cluster_dio GAN DIO-MASH Model cluster_ms_ob MS-MASH / Ob-MASH Models (Preventive) cluster_ccl4 CCl4-Induced Fibrosis Model DIO_Diet GAN Diet (36 weeks) DIO_Biopsy Liver Biopsy (Confirm F2-F3 Fibrosis) DIO_Diet->DIO_Biopsy DIO_Treatment This compound Treatment (8 weeks) DIO_Biopsy->DIO_Treatment DIO_Endpoints Histology, Biochemistry, RNAseq DIO_Treatment->DIO_Endpoints MS_Induction Model Induction (Diet/Genetics) MS_Treatment This compound Co-administration MS_Induction->MS_Treatment MS_Endpoints Histology, Biochemistry MS_Treatment->MS_Endpoints CCl4_Induction CCl4 Administration (3 weeks) CCl4_Treatment This compound Treatment (4 weeks) CCl4_Induction->CCl4_Treatment CCl4_Endpoints Plasma ALT, Fibrosis Markers CCl4_Treatment->CCl4_Endpoints

References

Refinement of DA-1241 delivery methods for targeted therapy

Author: BenchChem Technical Support Team. Date: December 2025

DA-1241 Targeted Delivery Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals working on refining targeted delivery methods for this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a novel, selective G-protein-coupled receptor 119 (GPR119) agonist.[1][2][3] Its primary mechanism involves the activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal L-cells.[4][5] This activation stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic peptide (GIP), and polypeptide YY (PYY).[1][2][5] These hormones enhance glucose-dependent insulin (B600854) secretion, suppress glucagon, and reduce food intake, contributing to improved glycemic control.[4][6][7] Additionally, this compound has demonstrated direct hepatoprotective effects by reducing liver inflammation and steatosis.[6]

Q2: Why is targeted delivery being explored for this compound? A2: While this compound is administered orally for systemic effects, targeted delivery systems (e.g., lipid nanoparticles) are being investigated to enhance its concentration at specific sites, such as the liver, for treating conditions like Metabolic Dysfunction-Associated Steatohepatitis (MASH).[6][8] Targeted delivery aims to maximize therapeutic efficacy on hepatocytes, reduce potential off-target effects, and potentially lower the required overall dosage.

Formulation & Characterization

Q3: We are observing low encapsulation efficiency (<70%) when formulating this compound into lipid nanoparticles (LNPs). What are the common causes? A3: Low encapsulation efficiency is a frequent challenge. Common causes include:

  • Suboptimal Drug-to-Lipid Ratio: An excess of this compound relative to the lipid capacity can lead to poor encapsulation.

  • Incompatible Lipid Composition: The specific lipids used may not be ideal for retaining the molecular structure of this compound.

  • pH Mismatch: The pH of the buffers used during formulation can affect the charge of both the drug and the lipids, influencing encapsulation.

  • Inefficient Mixing/Homogenization: The method and speed of mixing aqueous and organic phases are critical. Inconsistent energy input can lead to poorly formed nanoparticles.

Q4: Our LNP-formulated this compound shows a high Polydispersity Index (PDI > 0.3) after synthesis. What does this indicate and how can we improve it? A4: A high PDI indicates a heterogeneous population of nanoparticles with a wide size distribution. This can lead to inconsistent batch-to-batch performance and unpredictable in vivo pharmacokinetics. To improve (i.e., lower) the PDI:

  • Optimize Homogenization: Increase the homogenization speed or duration, or consider using microfluidic mixing for more controlled and uniform particle formation.

  • Extrusion: Incorporate an extrusion step post-synthesis, passing the nanoparticle suspension through polycarbonate membranes with a defined pore size to standardize the particle diameter.

  • Review Lipid Composition: Certain lipids or helper lipids can influence the stability and uniformity of the resulting nanoparticles.

Q5: How do I measure the stability of my this compound nanoparticle formulation? A5: Stability should be assessed over time under defined storage conditions (e.g., 4°C, 25°C). Key parameters to measure at various time points (e.g., 0, 1, 3, 6 months) include:

  • Particle Size and PDI: Use Dynamic Light Scattering (DLS) to monitor for aggregation (increase in size) or degradation.

  • Zeta Potential: Measures the surface charge, which is an indicator of colloidal stability. A significant change can predict future aggregation.

  • Encapsulation Efficiency: Use techniques like HPLC after nanoparticle disruption to ensure the drug is not leaking out over time.

Troubleshooting Guides

Guide 1: Low Bioactivity of LNP-DA-1241 in In Vitro Assays

You have successfully formulated this compound into LNPs with good physical characteristics (size < 150 nm, PDI < 0.2, EE > 90%), but the formulation shows significantly lower activity compared to free this compound in a cell-based cAMP assay.

G start Low In Vitro Bioactivity Observed q1 Is drug release from LNP confirmed? start->q1 a1 Perform in vitro release assay (e.g., dialysis method). Compare fast vs. slow release. q1->a1 No q3 Does the LNP formulation show cellular uptake? q1->q3 Yes q2 Is the release rate too slow for the assay timeframe? a1->q2 a2 Modify LNP composition for faster release (e.g., add fusogenic lipids) or extend assay duration. q2->a2 Yes q2->q3 No end Bioactivity Issue Resolved a2->end a3 Use fluorescently labeled LNPs and confirm uptake via flow cytometry or microscopy. q3->a3 No q5 Are empty LNPs (placebo) causing cytotoxicity or interfering with the assay? q3->q5 Yes q4 Is cellular uptake poor? a3->q4 a4 Modify LNP surface with targeting ligands or cell-penetrating peptides. q4->a4 Yes q4->q5 No a4->end a5 Run a placebo LNP control in the same assay to check for background effects. q5->a5 No q5->end Yes, interference observed. Adjust assay protocol or LNP components. a5->end

Caption: Troubleshooting workflow for low in vitro bioactivity.

Problem IDPotential CauseRecommended Action & Rationale
IV-01 Slow Drug Release The LNP formulation may be too stable, preventing this compound from being released within the timeframe of the cell-based assay. Solution: Perform a drug release study using a dialysis method against a sink buffer. If release is less than 20% over 24 hours, consider reformulating with lipids that promote faster drug release (e.g., incorporating DOPE or cholesterol at different ratios).
IV-02 Poor Cellular Uptake The nanoparticles may not be efficiently internalized by the target cells (e.g., HepG2 or INS-1E cells). Solution: Label the LNPs with a fluorescent dye (e.g., DiO) and quantify uptake using flow cytometry or confocal microscopy. If uptake is low, consider adding a targeting moiety to the LNP surface.
IV-03 LNP-Induced Toxicity The "empty" nanoparticle components themselves might be causing cellular stress or toxicity, masking the specific effect of this compound. Solution: Always run a "placebo" LNP control (without this compound) at the same concentration to assess the baseline effect of the delivery vehicle on cell viability and assay readouts.
IV-04 Assay Interference The nanoparticles could interfere with the assay reagents or detection method (e.g., light scattering interference in a colorimetric assay). Solution: Run assay controls with placebo LNPs to check for interference. If observed, consider switching to an alternative assay format (e.g., from absorbance to fluorescence-based detection).

Key Experimental Protocols

Protocol 1: Preparation of this compound Loaded Lipid Nanoparticles (LNP) via Microfluidic Mixing

This protocol describes a standard method for producing reproducible this compound loaded LNPs.

Materials:

  • This compound stock solution in DMSO (10 mg/mL)

  • Lipid mixture in ethanol (B145695): DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000 (e.g., in a 50:10:38.5:1.5 molar ratio)

  • Aqueous Buffer: Sodium Acetate (B1210297) buffer (50 mM, pH 4.0)

  • Quenching/Dialysis Buffer: PBS (1x, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Workflow Diagram:

G cluster_prep Phase Preparation cluster_mix Formulation cluster_purify Purification & Maturation cluster_char Characterization p1 Dissolve Lipids in Ethanol m1 Load Syringes p1->m1 p2 Dissolve this compound in Aqueous Buffer (pH 4.0) p2->m1 m2 Microfluidic Mixing (e.g., 3:1 Aq:Org Flow Rate) m1->m2 d1 Dilute with PBS (pH 7.4) m2->d1 d2 Dialysis (24h) or TFF to remove Ethanol & unencapsulated drug d1->d2 c1 Measure Size, PDI, Zeta Potential (DLS) d2->c1 c2 Measure Encapsulation Efficiency (HPLC) d2->c2

Caption: Experimental workflow for LNP-DA-1241 formulation.

Methodology:

  • Preparation: Prepare the lipid stock in ethanol at a total lipid concentration of 20 mM. Prepare the this compound solution in the aqueous acetate buffer (pH 4.0).

  • Mixing: Set up the microfluidic system. Load the lipid-ethanol solution into one syringe and the aqueous this compound solution into another. Set the flow rate ratio of aqueous to organic phase to 3:1.

  • Collection: Initiate the pumping process. The two streams will combine in the microfluidic cartridge, leading to nanoprecipitation and self-assembly of LNPs. Collect the output suspension in a sterile vial.

  • Maturation & Purification: Immediately dilute the collected sample 1:1 with PBS (pH 7.4). Purify the LNPs and remove the organic solvent via tangential flow filtration (TFF) or overnight dialysis against PBS (pH 7.4) using a 10 kDa MWCO membrane.

  • Characterization: After purification, analyze the formulation for particle size, PDI, and zeta potential using DLS. Determine the encapsulation efficiency by disrupting a known amount of LNP solution (e.g., with 0.5% Triton X-100), followed by quantifying the this compound content using a validated HPLC method.

Signaling Pathway Visualization

This compound GPR119 Activation Pathway

Activation of GPR119 by this compound initiates a signaling cascade that leads to enhanced insulin secretion and other metabolic benefits.[4][9]

G cluster_outputs Cellular Outcomes drug This compound receptor GPR119 Receptor (Pancreatic β-cell / Intestinal L-cell) drug->receptor binds & activates gprotein Gαs Protein Activation receptor->gprotein enzyme Adenylate Cyclase (AC) gprotein->enzyme activates cAMP ↑ intracellular cAMP enzyme->cAMP converts ATP to pka Protein Kinase A (PKA) Activation cAMP->pka glp1 ↑ GLP-1 Secretion (L-cell) pka->glp1 insulin ↑ Glucose-Dependent Insulin Secretion (β-cell) pka->insulin

References

Validation & Comparative

DA-1241 Shows Promise in MASH Treatment Landscape, Outpacing Other GPR119 Agonists in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – DA-1241, a novel G-protein coupled receptor 119 (GPR119) agonist, is emerging as a promising therapeutic candidate for Metabolic Associated Steatohepatitis (MASH), with recent Phase 2a clinical trial data demonstrating significant improvements in liver health and metabolic markers. While other GPR119 agonists have been investigated for metabolic disorders, this compound (also known as vanoglipel) is currently the most advanced in clinical development specifically for MASH, showing a favorable profile compared to earlier-generation compounds that have seen limited progression.

GPR119 agonists exert their effects by stimulating the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose homeostasis and metabolism. The therapeutic rationale for their use in MASH extends beyond glycemic control to include potential direct and indirect effects on liver fat accumulation, inflammation, and fibrosis.

This compound: A Frontrunner in MASH Clinical Trials

Recent clinical data for this compound has generated considerable interest among researchers. A Phase 2a, 16-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with presumed MASH. The study assessed this compound as a monotherapy and in combination with sitagliptin (B1680988), a DPP-4 inhibitor.

Key Findings from the this compound Phase 2a Trial:

  • Reduction in Liver Enzymes: Treatment with 100mg of this compound led to a statistically significant reduction in alanine (B10760859) transaminase (ALT) levels at weeks 4 and 8, with a near-significant reduction at week 16.[1][2]

  • Improved Glycemic Control: this compound, both alone and in combination with sitagliptin, significantly reduced HbA1c levels compared to placebo.[1][2]

  • Reduction in Liver Fat: Significant improvements in the controlled attenuation parameter (CAP) score, a measure of liver fat, were observed with the 100mg dose of this compound.[1]

  • Favorable Safety Profile: this compound was well-tolerated with no significant safety concerns reported during the trial.[3]

These findings suggest that this compound has the potential to address multiple facets of MASH pathology, including inflammation and metabolic dysregulation.

Comparison with Other GPR119 Agonists

While several other GPR119 agonists have been developed, their focus has primarily been on type 2 diabetes, and none have advanced to late-stage clinical trials for MASH. Preclinical data for some of these compounds have shown promise in addressing aspects of liver disease, but direct comparative clinical data in MASH patients is lacking.

GPR119 AgonistDevelopment Stage for MASHKey Reported Findings in Liver Health
This compound (Vanoglipel) Phase 2a CompletedClinical: Significant reduction in ALT and CAP score in presumed MASH patients.[1][2] Preclinical: Reduced hepatic steatosis, inflammation, and fibrosis in mouse models.[4][5]
APD668 PreclinicalPreclinical: In combination with linagliptin, reduced plasma glucose, triglycerides, and hepatic triglycerides in a NASH mouse model.[6]
DS-8500a Phase II (Type 2 Diabetes)Preclinical: Showed greater glucose-lowering effects than other GPR119 agonists in diabetic rats.[7] No specific MASH data available.
MBX-2982 Preclinical (Hepatic Steatosis)Preclinical: Inhibited hepatic lipid accumulation in high-fat diet-fed mice.[4]
GSK1292263 Preclinical (Hepatic Steatosis)Preclinical: Inhibited protein expression of SREBP-1, a key transcription factor in lipogenesis.[4]

Mechanism of Action: The GPR119 Signaling Pathway

The therapeutic effects of GPR119 agonists are mediated through a well-defined signaling cascade. Activation of GPR119, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP has several downstream effects:

  • In intestinal L-cells: Promotes the secretion of GLP-1 and GIP.

  • In pancreatic β-cells: Enhances glucose-stimulated insulin (B600854) secretion.

  • In hepatocytes: Activates AMP-activated protein kinase (AMPK), which plays a central role in regulating cellular energy metabolism and can inhibit pathways involved in liver fat synthesis.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gs protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GPR119_Agonist GPR119 Agonist (e.g., this compound) GPR119_Agonist->GPR119 Binds to Gs->AC Activates ATP ATP PKA PKA cAMP->PKA Activates AMPK AMPK cAMP->AMPK Activates GLP1_GIP GLP-1 & GIP Secretion PKA->GLP1_GIP Promotes (in L-cells) Insulin Insulin Secretion PKA->Insulin Enhances (in β-cells) Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Inhibits (in Hepatocytes)

Experimental Protocols

This compound Phase 2a Clinical Trial Methodology

The Phase 2a clinical trial of this compound was a 16-week, multicenter, randomized, double-blind, placebo-controlled study in subjects with presumed MASH. The trial consisted of two parts:

  • Part 1: Evaluated this compound as a monotherapy at doses of 50 mg and 100 mg compared to placebo.

  • Part 2: Investigated the efficacy of this compound (100 mg) in combination with sitagliptin (100 mg) versus placebo.[8]

The primary efficacy endpoint was the change from baseline in ALT levels after 16 weeks of treatment. Secondary endpoints included changes in other liver enzymes (AST, GGT), CAP score, and HbA1c.[8]

Preclinical MASH Mouse Model Experimental Workflow

Preclinical evaluation of GPR119 agonists in MASH typically involves the use of diet-induced mouse models that recapitulate the key features of the human disease. A common experimental workflow is as follows:

Preclinical_MASH_Workflow start Start diet Induce MASH in mice (e.g., high-fat, high-fructose diet) start->diet randomization Randomize mice into treatment groups diet->randomization treatment Administer GPR119 agonist or vehicle (control) daily randomization->treatment monitoring Monitor body weight, food intake, and glucose levels treatment->monitoring endpoints Terminal endpoints after pre-defined treatment period monitoring->endpoints analysis Analyze liver tissue and blood samples endpoints->analysis end End analysis->end

Key parameters analyzed in preclinical models include:

  • Histological analysis of liver tissue: To assess steatosis, inflammation, and fibrosis.

  • Biochemical analysis of blood samples: To measure levels of liver enzymes (ALT, AST), glucose, insulin, and lipids.

  • Gene expression analysis: To evaluate changes in genes involved in inflammation, fibrosis, and lipid metabolism.

Conclusion

This compound stands out in the field of GPR119 agonists for MASH treatment due to its promising Phase 2a clinical trial data. The demonstrated improvements in liver enzymes, liver fat, and glycemic control, coupled with a good safety profile, position it as a viable candidate for further development. While other GPR119 agonists have shown potential in preclinical models, they have yet to translate this into successful clinical outcomes for MASH. The ongoing research and future clinical trials will be crucial in determining the ultimate role of this compound and the broader class of GPR119 agonists in the management of this complex and prevalent liver disease.

References

A Comparative Analysis of DA-1241 and Resmetirom for the Treatment of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD), presents a significant therapeutic challenge with a growing global prevalence. This guide provides a detailed comparison of two promising therapeutic agents, DA-1241 and the recently FDA-approved Resmetirom (B1680538), offering insights into their mechanisms of action, clinical efficacy based on available data, and the experimental protocols of their key clinical trials.

At a Glance: this compound vs. Resmetirom

FeatureThis compoundResmetirom
Drug Target G-protein coupled receptor 119 (GPR119) AgonistThyroid Hormone Receptor-β (THR-β) Agonist
Mechanism of Action Promotes the release of incretin (B1656795) hormones (GLP-1, GIP) and peptide YY (PYY), influencing glucose metabolism, lipid metabolism, and inflammation.Selectively activates THR-β in the liver, increasing fatty acid metabolism and reducing liver fat.
Developer NeuroBo PharmaceuticalsMadrigal Pharmaceuticals
Development Stage Phase 2a clinical trial completedFDA Approved

Mechanism of Action and Signaling Pathways

This compound: A GPR119 Agonist

This compound is a novel, orally administered small molecule that acts as a G-protein coupled receptor 119 (GPR119) agonist.[1][2][3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by this compound is believed to exert its therapeutic effects through multiple pathways:

  • Incretin Release: It stimulates the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells. These incretin hormones enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, and slow gastric emptying, thereby improving glycemic control.[1][2][3]

  • PYY Release: It also promotes the release of Peptide YY (PYY), which is involved in regulating appetite and food intake.[1][2]

  • Anti-inflammatory Effects: Preclinical studies suggest that this compound reduces liver inflammation.[3][4][5]

DA1241_Pathway cluster_effects Therapeutic Effects DA1241 This compound GPR119 GPR119 DA1241->GPR119 binds & activates Inflammation ↓ Liver Inflammation DA1241->Inflammation anti-inflammatory pathway L_cell Intestinal L-cell GPR119->L_cell expressed on Beta_cell Pancreatic β-cell GPR119->Beta_cell expressed on GLP1_GIP ↑ GLP-1 & GIP Release L_cell->GLP1_GIP PYY ↑ PYY Release L_cell->PYY Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Gluconeogenesis ↓ Hepatic Gluconeogenesis GLP1_GIP->Gluconeogenesis

Figure 1: Simplified signaling pathway of this compound.

Resmetirom: A THR-β Selective Agonist

Resmetirom (MGL-3196) is an oral, liver-directed, selective thyroid hormone receptor-β (THR-β) agonist.[4] The thyroid hormone receptor has two major subtypes, α and β. THR-β is the predominant form in the liver, while THR-α is more abundant in the heart, bone, and other tissues.[6] By selectively targeting THR-β, Resmetirom aims to provide the metabolic benefits of thyroid hormone in the liver while avoiding the potential adverse effects associated with systemic thyroid hormone excess.[6][7]

The key mechanisms of Resmetirom in the liver include:

  • Increased Fatty Acid Oxidation: It stimulates mitochondrial β-oxidation, leading to the breakdown of fatty acids.

  • Reduced Lipogenesis: It decreases the synthesis of new fatty acids.

  • Enhanced Cholesterol Metabolism: It promotes the conversion of cholesterol to bile acids and increases the expression of LDL receptors, leading to lower LDL-cholesterol levels.[2]

Resmetirom_Pathway cluster_effects Therapeutic Effects Resmetirom Resmetirom THR_beta THR-β Resmetirom->THR_beta selectively activates Hepatocyte Hepatocyte Resmetirom->Hepatocyte FattyAcidOxidation ↑ Fatty Acid Oxidation THR_beta->FattyAcidOxidation Lipogenesis ↓ Lipogenesis THR_beta->Lipogenesis LDL_C ↓ LDL-Cholesterol THR_beta->LDL_C Hepatocyte->THR_beta expressed in NASH_Resolution NASH Resolution FattyAcidOxidation->NASH_Resolution Lipogenesis->NASH_Resolution Fibrosis_Improvement Fibrosis Improvement NASH_Resolution->Fibrosis_Improvement

Figure 2: Simplified signaling pathway of Resmetirom.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials of this compound and Resmetirom have not been conducted. Therefore, this comparison is based on data from their respective clinical trials. It is important to note that this compound has completed a Phase 2a trial, while Resmetirom has undergone a more extensive Phase 3 program and received regulatory approval.

This compound Phase 2a Trial (NCT06054815) Top-Line Results

The Phase 2a trial of this compound was a 16-week, multicenter, randomized, double-blind, placebo-controlled study in patients with presumed NASH.[4][5][8] The trial consisted of two parts: Part 1 evaluated this compound as a monotherapy, and Part 2 assessed it in combination with sitagliptin (B1680988).[5]

Key Efficacy Endpoints (Top-Line Data):

EndpointThis compound (100 mg) vs. Placebo (at 16 weeks unless otherwise specified)
Change in Alanine Aminotransferase (ALT) Near statistically significant reduction (p=0.0506). Statistically significant reductions were observed at week 4 (p=0.0159) and week 8 (p=0.0342).[1][2]
Controlled Attenuation Parameter (CAP) Score Statistically significant improvement (p=0.0308).[1][2]
Hemoglobin A1c (HbA1c) Statistically significant reduction (p=0.0179).[2]
Cytokeratin 18 (CK-18) A 30.5% decrease was observed.[9]
Resmetirom Phase 3 MAESTRO-NASH Trial (NCT03900429) Results

The MAESTRO-NASH trial was a pivotal, 52-week, randomized, placebo-controlled study in adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[10][11]

Key Efficacy Endpoints (at 52 weeks):

EndpointResmetirom (80 mg)Resmetirom (100 mg)Placebo
NASH Resolution with No Worsening of Fibrosis 25.9% (p<0.001 vs. placebo)[2]29.9% (p<0.001 vs. placebo)[2]9.7%[2]
Fibrosis Improvement by ≥1 Stage with No Worsening of NASH 24.2% (p<0.001 vs. placebo)[2]25.9% (p<0.001 vs. placebo)[2]14.2%[2]
Change in LDL-Cholesterol (at 24 weeks) -13.6% (p<0.001 vs. placebo)-16.3% (p<0.001 vs. placebo)+0.1%

Experimental Protocols

This compound Phase 2a Clinical Trial (NCT06054815)
  • Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][5][8]

  • Population: Adults with presumed NASH.[4][5][8]

  • Intervention:

    • Part 1: this compound (50 mg or 100 mg) or placebo.[5]

    • Part 2: this compound (100 mg) in combination with sitagliptin (100 mg) or placebo.[5]

  • Primary Endpoint: Change from baseline in ALT levels at week 16.[5]

  • Secondary Endpoints: Included changes in other liver enzymes (AST, GGT), lipid parameters (total cholesterol, LDL-C, HDL-C, triglycerides), and glycemic control (HbA1c).[12]

DA1241_Trial_Workflow cluster_arms Treatment Arms (16 Weeks) Screening Screening (Presumed NASH) Randomization Randomization Screening->Randomization Arm1 This compound (50mg) Randomization->Arm1 Arm2 This compound (100mg) Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Arm4 This compound (100mg) + Sitagliptin (100mg) Randomization->Arm4 Arm5 Placebo (for combo) Randomization->Arm5 Endpoint Primary Endpoint Assessment (Change in ALT at Week 16) Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint Arm4->Endpoint Arm5->Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Lipids, HbA1c, etc.) Endpoint->Secondary_Endpoints

Figure 3: Simplified workflow of the this compound Phase 2a trial.

Resmetirom Phase 3 MAESTRO-NASH Trial (NCT03900429)
  • Study Design: A 52-week, multinational, double-blind, randomized, placebo-controlled study.[13][14][15]

  • Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.[10]

  • Intervention: Resmetirom (80 mg or 100 mg) or placebo, administered once daily.[10]

  • Primary Endpoints (at 52 weeks):

    • NASH resolution with no worsening of fibrosis.

    • Fibrosis improvement by at least one stage with no worsening of the NAFLD Activity Score (NAS).

  • Key Secondary Endpoint: Percent change from baseline in LDL-cholesterol at week 24.

  • Assessment: Liver biopsies were performed at screening and at week 52.[13][14]

Summary and Future Directions

Resmetirom has established a new benchmark in NASH treatment as the first FDA-approved therapy, demonstrating significant efficacy in both NASH resolution and fibrosis improvement in a large Phase 3 trial. Its mechanism as a THR-β agonist directly targets hepatic fat metabolism.

This compound, with its distinct mechanism as a GPR119 agonist, offers a different therapeutic approach by modulating incretin hormones and potentially exerting direct anti-inflammatory effects in the liver. The top-line results from its Phase 2a trial are encouraging, showing positive effects on liver enzymes, steatosis (as measured by CAP), and glycemic control.

Key Considerations for the Research Community:

  • Differentiation in Patient Populations: The distinct mechanisms of action may lend themselves to different patient profiles. For instance, this compound's effects on glycemic control could be particularly beneficial for NASH patients with type 2 diabetes.

  • Combination Therapies: The complex pathophysiology of NASH suggests that combination therapies may be necessary for a significant proportion of patients. The ongoing investigation of this compound in combination with a DPP-4 inhibitor, and preclinical data suggesting synergy with GLP-1R agonists, highlights this potential.[3]

  • Long-term Outcomes: While histologic improvement is a key endpoint, the ultimate goal is the prevention of adverse clinical outcomes such as cirrhosis, hepatic decompensation, and mortality. Long-term follow-up studies for both agents will be crucial.

The development of both this compound and Resmetirom represents significant progress in the field of NASH therapeutics. Further research, including the full data from the this compound Phase 2 program and real-world evidence for Resmetirom, will continue to shape the evolving landscape of NASH management.

References

A Head-to-Head Comparison of DA-1241 and Obeticholic Acid in the Context of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for metabolic dysfunction-associated steatohepatitis (MASH), formerly known as nonalcoholic steatohepatitis (NASH), is rapidly evolving. Among the agents that have garnered significant attention are DA-1241, a novel G-protein-coupled receptor 119 (GPR119) agonist, and Obeticholic Acid (OCA), a farnesoid X receptor (FXR) agonist. This guide provides an objective, data-driven comparison of these two compounds, summarizing their distinct mechanisms of action, preclinical efficacy, and clinical trial outcomes to inform research and development strategies.

At a Glance: Key Differences

FeatureThis compoundObeticholic Acid (OCA)
Target Receptor G-protein-coupled receptor 119 (GPR119) AgonistFarnesoid X Receptor (FXR) Agonist
Primary Mechanism Promotes release of incretin (B1656795) hormones (GLP-1, GIP, PYY)Regulates bile acid synthesis and metabolism
Key Effects Improves glucose metabolism, reduces liver inflammation and steatosis[1][2][3][4][5][6]Anti-inflammatory and anti-fibrotic effects in the liver[7][8][9][10]
Clinical Development (MASH) Phase 2a completed[11][12][13][14]Phase 3 (REGENERATE trial) completed, but faced regulatory hurdles for MASH indication[15]
Notable Side Effects Generally well-tolerated in clinical trials to date[2][3][13][16]Dose-dependent pruritus, adverse lipid profile (increased LDL, decreased HDL)[9][10][17][18]

Mechanism of Action: Two Distinct Pathways

The fundamental difference between this compound and Obeticholic Acid lies in their molecular targets and the subsequent signaling cascades they activate.

This compound: Targeting GPR119 to Modulate Incretin Pathways

This compound is a novel agonist of the G-protein-coupled receptor 119 (GPR119).[1][2][3][4][5][6] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[19][20][21] Activation of GPR119 by this compound stimulates the release of key gut peptides, including glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1][2][3][4][5][6] These incretin hormones play a crucial role in glucose homeostasis, lipid metabolism, and appetite regulation. The downstream effects include enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and delayed gastric emptying, collectively contributing to improved glycemic control and a reduction in hepatic steatosis.[19] Furthermore, this compound has demonstrated direct anti-inflammatory effects in the liver.[22]

Obeticholic Acid: An FXR Agonist Regulating Bile Acid Homeostasis

Obeticholic Acid is a semi-synthetic bile acid analog that potently and selectively activates the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[8][9] FXR is a master regulator of bile acid synthesis, transport, and metabolism.[23] Activation of FXR by OCA initiates a signaling cascade that reduces the intrahepatic concentration of bile acids. This is achieved by inhibiting the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, and by promoting bile acid efflux.[23] Beyond its effects on bile acid homeostasis, FXR activation by OCA has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver, which are central to its therapeutic rationale in MASH.[7][8][9][10]

Signaling Pathway Diagrams

GPR119_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane (Intestinal L-cell / Pancreatic β-cell) cluster_Intracellular Intracellular Space DA1241 This compound GPR119 GPR119 DA1241->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GLP1_GIP_PYY GLP-1, GIP, PYY Secretion PKA->GLP1_GIP_PYY Stimulates Insulin Insulin Secretion (β-cell) PKA->Insulin Stimulates

This compound activates GPR119, leading to incretin and insulin secretion.

FXR_Signaling_Pathway cluster_Extracellular Extracellular/Cytoplasm cluster_Nucleus Nucleus (Hepatocyte) OCA Obeticholic Acid FXR FXR OCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms heterodimer with RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces expression SREBP1c SREBP-1c SHP->SREBP1c Inhibits CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibits LXR LXRα Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Promotes

OCA activates FXR, leading to reduced bile acid synthesis and lipogenesis.

Preclinical and Clinical Data Summary

Preclinical Evidence
ParameterThis compound (in MASH models)Obeticholic Acid (in NASH models)
Animal Model Gubra Amylin NASH (GAN) diet-induced obese mice[1]Methionine-choline-deficient (MCD) diet-induced mice, Zucker fa/fa rats[7][8]
Hepatic Steatosis Reduced[1][2][3][4][5][6][22]Reduced[7][8]
Hepatic Inflammation Reduced[1][2][3][4][5][6][22]Reduced[7][8]
Hepatic Fibrosis Reduced[1][2][3][4][5][6][22]Reduced or prevented[7][8]
Glucose Metabolism Improved glucose control[1][2][3][4][5][6]Improved insulin sensitivity[8]
Lipid Profile Beneficial effects on lipid profile[1][2][3]Variable effects; can increase cholesterol in some models[24]
Clinical Trial Data

This compound: Phase 2a Trial in Presumed MASH (NCT06054815) [11][12][13][14]

Endpoint (at 16 weeks)This compound (100mg)Placebop-value
Change in ALT (U/L) Near statistically significant reduction-p=0.0506
Change in CAP (dB/m) Statistically significant improvement-p=0.0308
Change in HbA1c (%) Statistically significant reduction-p=0.0179
Safety Well-tolerated, no drug-related serious adverse events in treatment groups.[13]--

Obeticholic Acid: Phase 3 REGENERATE Trial in NASH with Fibrosis (NCT02548351) [15][17][18][25][26][27][28]

Endpoint (at 18 months)Obeticholic Acid (25mg)Placebop-value
Fibrosis Improvement (≥1 stage) with no worsening of NASH 22.4% - 23.1% of patients[18][25][26][28]9.6% - 12% of patients[18][28]<0.001
NASH Resolution with no worsening of fibrosis Not metNot met-
Adverse Events
Pruritus51% of patients[17][18]19% of patients[17][18]-
Gallbladder-related TEAEsHigher incidence than placebo[25]--

Experimental Protocols: A Brief Overview

This compound Preclinical MASH Model:

A common experimental model involves feeding male C57BL/6JRj mice a Gubra Amylin NASH (GAN) diet for an extended period (e.g., 36 weeks) to induce a MASH phenotype with significant steatosis, inflammation, and fibrosis.[4] Following disease induction, mice are treated with this compound or a vehicle control. Efficacy is assessed through histological analysis of liver biopsies for NAFLD Activity Score (NAS) and fibrosis staging, as well as measurement of plasma and liver biomarkers.[4]

DA1241_Preclinical_Workflow start C57BL/6JRj Mice diet GAN Diet (36 weeks) start->diet biopsy Biopsy Confirmation (Steatosis, Inflammation, Fibrosis) diet->biopsy randomization Randomization biopsy->randomization treatment This compound or Vehicle (e.g., 8 weeks) randomization->treatment analysis Efficacy Analysis: - Histology (NAS, Fibrosis) - Biomarkers treatment->analysis

Preclinical workflow for evaluating this compound in a MASH mouse model.

Obeticholic Acid Preclinical NASH Model:

The methionine-choline-deficient (MCD) diet model is frequently used to induce NASH in mice.[7] C57BL/6 mice are fed an MCD diet for a specified duration to induce steatohepatitis and fibrosis. Obeticholic Acid or a vehicle is then administered, and the therapeutic effects are evaluated by histological examination of liver tissue (e.g., H&E and Sirius Red staining) and analysis of inflammatory and fibrotic markers.[7]

OCA_Preclinical_Workflow start C57BL/6 Mice diet MCD Diet start->diet treatment OCA or Vehicle Administration diet->treatment analysis Efficacy Analysis: - Histology (H&E, Sirius Red) - Inflammatory/Fibrotic Markers treatment->analysis

Preclinical workflow for evaluating Obeticholic Acid in a NASH mouse model.

Discussion and Future Directions

This compound and Obeticholic Acid represent two distinct and promising approaches to the treatment of MASH. This compound, with its favorable effects on glucose metabolism and liver health, coupled with a good safety profile in early trials, holds potential as a multifaceted therapeutic agent, particularly for MASH patients with underlying type 2 diabetes.[1][2][3][4][5][6]

Obeticholic Acid has demonstrated significant anti-fibrotic effects in a large Phase 3 trial, a crucial endpoint in MASH treatment.[15][17][18][25][26][27][28] However, its clinical utility in MASH has been hampered by concerns regarding its side effect profile, including pruritus and adverse changes in lipid levels, and it has not yet received regulatory approval for this indication.[9][10][15][17][18]

Future research should focus on long-term safety and efficacy data for this compound. Head-to-head clinical trials, although challenging to conduct, would provide the most definitive comparison of these two agents. Combination therapies, potentially pairing agents with complementary mechanisms of action, may also represent a promising strategy for this complex and multifactorial disease. The distinct profiles of this compound and Obeticholic Acid suggest they may be suitable for different patient subpopulations within the broad spectrum of MASH.

References

Validating the Hepatoprotective Effects of DA-1241: A Comparative Analysis in Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the GPR119 agonist DA-1241 reveals promising hepatoprotective effects in rodent models and human clinical trials for Metabolic Dysfunction-Associated Steatohepatitis (MASH). However, a significant gap in the translational validation pathway persists, as there is currently no publicly available data on the efficacy and safety of this compound in non-human primate (NHP) models of liver disease.

This guide provides a comprehensive comparison of this compound's performance against placebo and other therapeutic alternatives, based on existing preclinical and clinical evidence. It is intended for researchers, scientists, and drug development professionals to objectively assess the current standing of this compound as a potential MASH therapeutic.

Executive Summary

This compound is a novel, orally available small molecule agonist of G-protein coupled receptor 119 (GPR119).[1] Its mechanism of action involves stimulating the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which in turn favorably modulates glucose and lipid metabolism.[2] Preclinical studies in mouse models of MASH and a Phase 2a clinical trial in patients with presumed MASH have demonstrated this compound's potential to reduce liver steatosis, inflammation, and fibrosis.[3][4][5] Despite these encouraging findings, the absence of data in non-human primates—a crucial step for de-risking clinical development and validating translational efficacy—remains a noteworthy consideration.

Comparative Efficacy of this compound

The following tables summarize the key efficacy data for this compound in comparison to placebo from preclinical mouse models and a Phase 2a human clinical trial.

Preclinical Efficacy in MASH Mouse Models
ParameterVehicle ControlThis compoundSemaglutideThis compound + SemaglutideReference
Body Weight Change -~ -2.8%~ -17% to -25%~ -19%[4]
Plasma ALT Levels ElevatedSignificantly LowerSignificantly LowerFurther Improvement[4]
Liver Cholesterol ElevatedAmelioratedAmelioratedFurther Improvement[4]
Collagen-Positive Area (Fibrosis) 25.8%17.8% (p < 0.05 vs. vehicle)17.1% (p < 0.05 vs. vehicle)6.05% (p < 0.05 vs. monotherapy)[4]
NAFLD Activity Score (NAS) Improvement (≥2-point) -21% of mice21% of mice80% of mice[4]
Clinical Efficacy in Phase 2a Trial (Presumed MASH)
ParameterPlaceboThis compound (50mg)This compound (100mg)This compound (100mg) + SitagliptinReference
Change in ALT (U/L) at Week 16 --Near statistically significant reduction (p=0.0506)-[5]
ALT Normalization (Odds Ratio) -10.500 (p=0.0487)--[5]
Change in Controlled Attenuation Parameter (CAP) (dB/m) at Week 16 --Significant improvement (p=0.0308)Significant improvement (p=0.0452)[5]
Change in Hemoglobin A1c (HbA1c) --Statistically significant reduction-[5]

Mechanism of Action and Signaling Pathway

This compound exerts its hepatoprotective effects through a multi-faceted mechanism centered on the activation of GPR119. This receptor is primarily expressed on pancreatic β-cells and intestinal L-cells.[6]

DA1241_Mechanism cluster_gut Intestinal L-Cell cluster_liver Hepatocyte DA-1241_gut This compound GPR119_gut GPR119 DA-1241_gut->GPR119_gut Activates GLP1_GIP_PYY GLP-1, GIP, PYY Secretion GPR119_gut->GLP1_GIP_PYY Systemic_Effects Improved Glucose Control & Weight Management GLP1_GIP_PYY->Systemic_Effects Systemic Circulation DA-1241_liver This compound GPR119_liver GPR119 DA-1241_liver->GPR119_liver Activates NFkB NF-κB Signaling GPR119_liver->NFkB Inhibits TFEB TFEB Nuclear Translocation GPR119_liver->TFEB Induces Inflammation ↓ Inflammation NFkB->Inflammation Liver_Health Hepatoprotective Effects (↓ Steatosis, ↓ Fibrosis) Inflammation->Liver_Health Autophagy ↑ Autophagy TFEB->Autophagy Lipid_Metabolism ↓ Lipogenesis ↑ Lipolysis Autophagy->Lipid_Metabolism Lipid_Metabolism->Liver_Health Systemic_Effects->Liver_Health GAN_Workflow start C57BL/6J Mice diet Gubra Amylin NASH (GAN) Diet (36 weeks) start->diet induction Induction of Advanced MASH Pathology (Steatosis, Inflammation, Fibrosis) diet->induction randomization Randomization induction->randomization treatment Treatment Phase (12 weeks) randomization->treatment vehicle Vehicle (Control) treatment->vehicle da1241 This compound (100 mg/kg, oral, QD) treatment->da1241 efx Efruxifermin (1 mg/kg, SC, QW) treatment->efx combo This compound + Efruxifermin treatment->combo endpoints Endpoint Analysis: - Liver Function Markers (ALT) - Hepatic Cholesterol - Histopathology (Fibrosis) vehicle->endpoints da1241->endpoints efx->endpoints combo->endpoints Phase2a_Workflow screening Patient Screening (Presumed MASH) enrollment Enrollment (N=109) screening->enrollment randomization Randomization (Double-blind, Placebo-controlled) enrollment->randomization part1 Part 1: Monotherapy randomization->part1 part2 Part 2: Combination Therapy randomization->part2 pbo1 Placebo part1->pbo1 da50 This compound 50mg QD part1->da50 da100 This compound 100mg QD part1->da100 pbo2 Placebo part2->pbo2 combo This compound 100mg + Sitagliptin QD part2->combo treatment 16-Week Treatment Period pbo1->treatment da50->treatment da100->treatment pbo2->treatment combo->treatment endpoints Efficacy & Safety Endpoints: - Primary: Change in ALT - Secondary: CAP, HbA1c, AST, GGT - Safety Monitoring treatment->endpoints

References

DA-1241 Combination Therapy vs. Monotherapy in Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DA-1241 combination therapy versus monotherapy for the treatment of Type 2 Diabetes (T2D), supported by available experimental data. This compound is a novel agonist of the G-protein-coupled receptor 119 (GPR119), a promising target for metabolic diseases. Its mechanism of action involves stimulating the release of key gut peptides such as GLP-1, GIP, and PYY, which play a vital role in glucose and lipid metabolism.[1][2][3][4][5] This guide will delve into the clinical evidence comparing its efficacy as a standalone treatment versus in combination with sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Executive Summary

Recent clinical trial data from a Phase 2a study (NCT06054815) suggests that both this compound monotherapy and its combination with sitagliptin offer significant improvements in glycemic control for patients with T2D.[6][7][8] The combination therapy, in particular, demonstrated a more pronounced reduction in HbA1c levels compared to both placebo and this compound monotherapy, highlighting a potential synergistic effect. This guide will present the quantitative data from this trial, detail the experimental protocols, and illustrate the underlying signaling pathways.

Data Presentation

The following tables summarize the key quantitative findings from the 16-week, multicenter, randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT06054815).[6][7][9]

Table 1: Change in HbA1c from Baseline at Week 16

Treatment GroupDoseMean Change in HbA1c from Baselinep-value vs. Placebo
This compound Monotherapy100mgStatistically Significant Reduction0.0179
This compound + Sitagliptin100mg + 100mgStatistically Significant Reduction0.0050
Placebo---

Data sourced from a Phase 2a clinical trial press release.[6][7]

Table 2: Additional Efficacy Endpoints at Week 16

Treatment GroupEndpointResult vs. Placebop-value
This compound 100mgChange in ALTNear Statistically Significant Reduction0.0506
This compound 100mgImprovement in CAP ScoreStatistically Significant0.0308
This compound 100mg + Sitagliptin 100mgImprovement in CAP ScoreStatistically Significant0.0452
This compound 100mg + Sitagliptin 100mgReduction in FAST ScoreStatistically Significant0.0416

ALT: Alanine (B10760859) Transaminase, CAP: Controlled Attenuation Parameter, FAST: FibroScan-AST Score. Data sourced from a Phase 2a clinical trial press release.[6][7]

Experimental Protocols

Phase 2a Clinical Trial (NCT06054815)

This study was a 16-week, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in subjects with presumed Metabolic Dysfunction-Associated Steatohepatitis (MASH) and T2D.[6][7][9][10]

  • Study Design: The trial consisted of two parts.[9]

    • Part 1 (Monotherapy): Explored the efficacy of this compound at doses of 50 mg and 100 mg compared to placebo. Participants were randomized in a 1:2:1 ratio.[9][11]

    • Part 2 (Combination Therapy): Investigated the efficacy of this compound (100 mg) in combination with sitagliptin (100 mg) compared to placebo. Participants were randomized in a 2:1 ratio.[9]

  • Participant Population: A total of 109 subjects were randomized, with 95 completing the dosing.[6][9] Eligible participants were adults aged 18 to 75 years with a diagnosis of T2D and presumed MASH.[12]

  • Inclusion Criteria (Abbreviated):

    • Signed informed consent.[12]

    • Male or female, aged 18 to 75 years.[12]

    • Diagnosis of T2D.

  • Exclusion Criteria (Abbreviated):

    • History of cirrhosis or portal hypertension.[12]

    • Bariatric surgery within the last 5 years.[12]

    • History of malignancy within the last 2 years.[12]

    • Clinically significant laboratory abnormalities at screening.[12]

  • Primary Endpoint: The primary efficacy endpoint for both parts of the trial was the change from baseline in alanine transaminase (ALT) levels at Week 16.[6][11]

  • Secondary Endpoints: Secondary endpoints included changes in HbA1c, Controlled Attenuation Parameter (CAP), and FibroScan-AST (FAST) score.[6][7]

Preclinical Study: this compound and Evogliptin (B1263388) (a DPP-4 Inhibitor) in NASH Mice

A preclinical study investigated the combination of this compound with evogliptin in a diet-induced, biopsy-proven mouse model of NASH.

  • Methodology: Mice were treated for 12 weeks with this compound alone, evogliptin alone, or a combination of both. Histological and biochemical analyses were performed.

  • Key Findings: The combination therapy demonstrated a synergistic effect, leading to a greater reduction in hepatic steatosis, inflammation (indicated by galectin-3-positive area), and fibrosis markers (collagen Iα1 and α-SMA) compared to either monotherapy. The combination also resulted in a more significant reduction in plasma liver enzymes (ALT and AST) and markers of hepatic stellate cell activation (PINP and TIMP1). Furthermore, the combination therapy led to a more than additive increase in plasma active GLP-1 levels.

Signaling Pathways and Mechanisms of Action

The synergistic effect of this compound and sitagliptin can be attributed to their complementary mechanisms of action targeting the incretin (B1656795) system.

cluster_DA1241 This compound (GPR119 Agonist) Pathway cluster_Sitagliptin Sitagliptin (DPP-4 Inhibitor) Pathway cluster_Synergy Synergistic Effect on Glycemic Control This compound This compound GPR119 GPR119 This compound->GPR119 Activates Adenylate Cyclase Adenylate Cyclase GPR119->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates GLP-1 Secretion GLP-1 Secretion PKA->GLP-1 Secretion Stimulates Insulin (B600854) Secretion (Direct) Insulin Secretion (Direct) PKA->Insulin Secretion (Direct) Stimulates Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Pancreatic Beta-Cells Pancreatic Beta-Cells Insulin Secretion (Direct)->Pancreatic Beta-Cells Sitagliptin Sitagliptin DPP-4 DPP-4 Sitagliptin->DPP-4 Inhibits Inactive GLP-1 Inactive GLP-1 Active GLP-1->Inactive GLP-1 Degradation by DPP-4 Active GLP-1->Pancreatic Beta-Cells Stimulates GLP-1R Increased Insulin Secretion Increased Insulin Secretion Pancreatic Beta-Cells->Increased Insulin Secretion Reduced Blood Glucose Reduced Blood Glucose Increased Insulin Secretion->Reduced Blood Glucose

Figure 1: Signaling pathways of this compound and Sitagliptin.

This compound, as a GPR119 agonist, directly stimulates pancreatic β-cells and intestinal L-cells to increase insulin and GLP-1 secretion, respectively.[1] Sitagliptin, a DPP-4 inhibitor, prevents the degradation of active GLP-1, thereby prolonging its action. The combination of these two agents leads to a more sustained and amplified GLP-1 signaling, resulting in enhanced glucose-dependent insulin secretion and improved glycemic control.

Experimental Workflow

The following diagram illustrates the general workflow of the Phase 2a clinical trial for evaluating this compound.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion/Exclusion Criteria Met->Randomization Eligible Patients Part 1: Monotherapy Part 1: Monotherapy Randomization->Part 1: Monotherapy Part 2: Combination Therapy Part 2: Combination Therapy Randomization->Part 2: Combination Therapy This compound (50mg) This compound (50mg) Part 1: Monotherapy->this compound (50mg) This compound (100mg) This compound (100mg) Part 1: Monotherapy->this compound (100mg) Placebo (Part 1) Placebo (Part 1) Part 1: Monotherapy->Placebo (Part 1) This compound (100mg) + Sitagliptin (100mg) This compound (100mg) + Sitagliptin (100mg) Part 2: Combination Therapy->this compound (100mg) + Sitagliptin (100mg) Placebo (Part 2) Placebo (Part 2) Part 2: Combination Therapy->Placebo (Part 2) 16-Week Treatment Period 16-Week Treatment Period This compound (50mg)->16-Week Treatment Period This compound (100mg)->16-Week Treatment Period Placebo (Part 1)->16-Week Treatment Period This compound (100mg) + Sitagliptin (100mg)->16-Week Treatment Period Placebo (Part 2)->16-Week Treatment Period Efficacy & Safety Assessments Efficacy & Safety Assessments 16-Week Treatment Period->Efficacy & Safety Assessments Primary & Secondary Endpoints Data Analysis Data Analysis Efficacy & Safety Assessments->Data Analysis

Figure 2: Phase 2a clinical trial workflow.

Logical Relationship: Monotherapy vs. Combination Therapy

The decision to explore a combination therapy stems from the potential for synergistic effects that can lead to improved therapeutic outcomes compared to monotherapy.

This compound Monotherapy This compound Monotherapy Enhanced Glycemic Control Enhanced Glycemic Control This compound Monotherapy->Enhanced Glycemic Control Increases Incretin Secretion Sitagliptin Monotherapy Sitagliptin Monotherapy Sitagliptin Monotherapy->Enhanced Glycemic Control Prolongs Incretin Action This compound + Sitagliptin Combination This compound + Sitagliptin Combination This compound + Sitagliptin Combination->Enhanced Glycemic Control Synergistic Effect Improved Patient Outcomes Improved Patient Outcomes Enhanced Glycemic Control->Improved Patient Outcomes

Figure 3: Rationale for combination therapy.

Conclusion

The available data suggests that this compound, both as a monotherapy and in combination with sitagliptin, is a promising therapeutic strategy for T2D. The combination therapy, in particular, appears to offer superior glycemic control, likely due to the synergistic actions of GPR119 agonism and DPP-4 inhibition. Further long-term studies are warranted to fully elucidate the durability and safety profile of this combination approach. The findings from the Phase 2a trial provide a strong rationale for continued development and investigation into the full potential of this compound in the management of T2D and related metabolic disorders.

References

A Comparative Review of Preclinical Data for the GPR119 Agonist DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for DA-1241, a novel G-protein coupled receptor 119 (GPR119) agonist, with other relevant GPR119 agonists. The information is intended to offer an objective overview of the current preclinical landscape for this therapeutic target, with a focus on metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).

Mechanism of Action: GPR119 Agonism

GPR119 is a Gs-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for metabolic diseases. GLP-1 itself promotes insulin secretion, suppresses glucagon (B607659) release, and has beneficial effects on satiety and weight management.

Below is a diagram illustrating the signaling pathway of GPR119 agonists.

GPR119_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Pancreatic_Beta_Cell Pancreatic β-Cell GPR119_L GPR119 AC_L Adenylyl Cyclase GPR119_L->AC_L Gsα cAMP_L cAMP AC_L->cAMP_L GLP1 GLP-1 Secretion cAMP_L->GLP1 Insulin Glucose-Dependent Insulin Secretion GLP1->Insulin Incretin (B1656795) Effect GPR119_Agonist_L GPR119 Agonist (e.g., this compound) GPR119_Agonist_L->GPR119_L GPR119_B GPR119 AC_B Adenylyl Cyclase GPR119_B->AC_B Gsα cAMP_B cAMP AC_B->cAMP_B cAMP_B->Insulin GPR119_Agonist_B GPR119 Agonist (e.g., this compound) GPR119_Agonist_B->GPR119_B

Caption: GPR119 Agonist Signaling Pathway.

Preclinical Efficacy of this compound in MASH Models

This compound has demonstrated significant efficacy in various preclinical models of MASH, addressing key pathological features of the disease including steatosis, inflammation, and fibrosis.[2][3][4]

Data Presentation: this compound in MASH Models

ParameterAnimal ModelTreatmentKey FindingsReference
Hepatic Steatosis Gubra Amylin NASH (GAN) diet-fed miceThis compound (100 mg/kg, oral, daily for 12 weeks)Reduced liver lipid area and number of steatotic hepatocytes.[2]
High-Fat Diet (HFD)-fed miceThis compoundMarkedly ameliorated fatty liver and reduced hepatic triglyceride levels.[3]
Inflammation GAN diet-fed miceThis compound (100 mg/kg) + Efruxifermin (1 mg/kg)Significantly reduced inflammatory markers (galectin-3).[2]
MASH mouse modelsThis compoundReduced liver inflammation and restored inflammation-related hepatic gene expression. Inhibits NFκB signaling.[4][5]
Fibrosis GAN diet-fed miceThis compound (100 mg/kg) + Semaglutide (30 nmol/kg)Combination treatment led to marked improvements in NAFLD Activity Score (NAS) (≥2-point improvement in 80% of mice).[6]
MASH mouse modelsThis compoundPrevented the development of fibrosis with a trend to decrease the area of fibrosis by 35.8% compared to placebo.[1]
Liver Enzymes HFD-fed miceThis compoundSignificant reduction in serum AST and ALT levels.[3]
GAN diet-fed miceThis compound (100 mg/kg)Reductions in plasma transaminases.[2]
Body Weight GAN diet-fed miceThis compound (100 mg/kg, daily for 12 weeks)Weight-neutral over the 12-week treatment period.[2]
HFD-fed miceThis compoundDecreased body weight without affecting food intake.[3]

Preclinical Efficacy of this compound in Type 2 Diabetes Models

In preclinical models of T2D, this compound has shown beneficial effects on glucose metabolism and insulin secretion.

Data Presentation: this compound in T2D Models

ParameterAnimal ModelTreatmentKey FindingsReference
Glucose Tolerance High-Fat Diet (HFD)-fed C57BL/6J miceThis compound (120 mg/kg, daily for 12 weeks)Improved oral glucose tolerance.[7]
Insulin Secretion HFD-fed C57BL/6J miceThis compound (120 mg/kg, daily for 12 weeks)Enhanced glucose-dependent insulin secretion.[7]
GLP-1 Secretion HFD-fed C57BL/6J miceThis compound (120 mg/kg)Increased serum total GLP-1 levels.[7]
Fasting Blood Glucose HFD-fed C57BL/6J miceThis compound (120 mg/kg, daily for 12 weeks)Decreased fasting blood glucose levels.[7]
Hepatic Gluconeogenesis HepG2 cells and mouse liverThis compoundReduced gluconeogenic enzyme expression.[5]

Comparison with Other GPR119 Agonists

Several other GPR119 agonists have been evaluated in preclinical studies. While direct head-to-head comparative studies with this compound are limited, the following table summarizes available data on some of these compounds.

Data Presentation: Comparison of GPR119 Agonists

CompoundKey Preclinical FindingsReference
AR231453 Potent GPR119 agonist that increases cAMP and insulin release in a glucose-dependent manner. Improves glycemic control in normal and diabetic mice.[7]
GSK252A In isolated rat islets, it stimulated glucose-dependent insulin secretion and in GLUTag cells, it stimulated the release of GLP-1.[8]
AS1269574 Potent, orally available GPR119 agonist (EC50 of 2.5 μM in HEK293 cells expressing human GPR119). Induces glucose-dependent insulin secretion.[9][10]

It is important to note that the preclinical success of GPR119 agonists in rodent models has not consistently translated into robust efficacy in human clinical trials for T2D.[1] However, the promising data for this compound in MASH models, a disease with a complex pathophysiology, suggests a potential for this compound in liver diseases.

Experimental Protocols

A common experimental workflow for evaluating a GPR119 agonist in a preclinical MASH model is outlined below.

MASH_Experimental_Workflow cluster_Induction Disease Induction cluster_Treatment Treatment Phase cluster_Analysis Endpoint Analysis Induction Induce MASH in mice (e.g., GAN diet for 36 weeks) Randomization Randomize mice into treatment groups: - Vehicle - this compound (e.g., 100 mg/kg) - Comparator/Combination Induction->Randomization Treatment Administer treatment for a defined period (e.g., 8-12 weeks) Randomization->Treatment Histology Liver Histology: - NAFLD Activity Score (NAS) - Fibrosis Staging Treatment->Histology Biomarkers Biochemical Analysis: - Plasma ALT/AST - Hepatic Triglycerides - Inflammatory markers Treatment->Biomarkers Metabolic Metabolic Assessment: - Glucose Tolerance Tests - Body Weight Monitoring Treatment->Metabolic

Caption: Typical Preclinical MASH Study Workflow.

Key Experimental Methodologies:

  • Animal Models: The Gubra Amylin NASH (GAN) diet-fed mouse is a commonly used model that induces advanced liver pathology consistent with human MASH.[2] High-fat diet (HFD)-fed mice are also frequently used to induce obesity and hepatic steatosis.[3]

  • Dosing: this compound is typically administered orally at doses ranging from 100 to 120 mg/kg once daily.[2][7]

  • Endpoints:

    • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.

    • Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST), triglycerides, and inflammatory cytokines are measured.

    • Gene Expression: Hepatic gene expression related to inflammation and fibrosis is analyzed using techniques like qPCR or RNA sequencing.

Conclusion

The preclinical data for this compound demonstrates its potential as a therapeutic agent for MASH and T2D. Its ability to favorably modulate key aspects of MASH pathology, including steatosis, inflammation, and fibrosis, in relevant animal models is promising. Furthermore, its beneficial effects on glucose metabolism and incretin secretion provide a strong rationale for its development in T2D. While the broader class of GPR119 agonists has faced challenges in clinical translation for diabetes, the unique profile of this compound, particularly its efficacy in MASH models, warrants further investigation. Future comparative studies with other therapeutic modalities will be crucial in defining the clinical potential of this compound.

References

Unveiling a Potent Partnership: Synergistic Effects of DA-1241 and FGF21 Analogues in MASH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective therapies for Metabolic Dysfunction-Associated Steatohepatitis (MASH) is a paramount challenge. This guide provides a comprehensive comparison of the novel G-protein-coupled receptor 119 (GPR119) agonist, DA-1241, and Fibroblast Growth Factor 21 (FGF21) analogues, with a focus on the compelling synergistic effects observed when these two pathways are targeted in combination. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental designs.

Introduction to this compound and FGF21 Analogues

This compound is a small molecule agonist of GPR119, a receptor primarily expressed in pancreatic beta cells and intestinal L-cells.[1] Its activation leads to the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY).[1] These hormones play a crucial role in glucose homeostasis, lipid metabolism, and appetite regulation. Preclinical and Phase 2a clinical trials have demonstrated the potential of this compound to improve liver inflammation, lipid profiles, and glucose control.[2][3][4][5][6][7]

FGF21 is a metabolic hormone that regulates glucose and lipid metabolism. FGF21 analogues are engineered versions of this hormone designed to have improved pharmacokinetic properties. They exert their effects by binding to a receptor complex composed of an FGF receptor (primarily FGFR1) and a co-receptor, β-klotho.[8][9] This signaling pathway has been shown to improve insulin (B600854) sensitivity and lipid profiles in clinical trials.[10][11][12][13]

Synergistic Mechanisms of Action: A Dual-Pronged Attack on MASH

The combination of this compound and an FGF21 analogue presents a compelling therapeutic strategy by targeting distinct yet complementary pathways involved in the pathophysiology of MASH. This compound indirectly addresses metabolic dysregulation through the incretin axis, while FGF21 analogues directly act on hepatic and adipose tissues to improve metabolic homeostasis. The preclinical data strongly suggest that this dual-pronged approach leads to additive or synergistic effects in reducing liver steatosis, inflammation, and fibrosis.

This compound Signaling Pathway

DA1241_Pathway DA1241 This compound GPR119 GPR119 DA1241->GPR119 binds to Intestinal_L_Cell Intestinal L-Cell / Pancreatic β-Cell GPR119->Intestinal_L_Cell activates in GLP1 GLP-1 Intestinal_L_Cell->GLP1 releases GIP GIP Intestinal_L_Cell->GIP releases PYY PYY Intestinal_L_Cell->PYY releases Metabolic_Effects Improved Glucose Homeostasis Reduced Liver Inflammation Improved Lipid Metabolism GLP1->Metabolic_Effects GIP->Metabolic_Effects PYY->Metabolic_Effects FGF21_Pathway FGF21_Analogue FGF21 Analogue FGFR1_KLB FGFR1/β-klotho Receptor Complex FGF21_Analogue->FGFR1_KLB binds to Hepatocytes Hepatocytes / Adipocytes FGFR1_KLB->Hepatocytes activates in Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Hepatocytes->Downstream_Signaling triggers Metabolic_Effects Improved Insulin Sensitivity Reduced Lipotoxicity Anti-fibrotic Effects Downstream_Signaling->Metabolic_Effects Synergistic_Pathway cluster_DA1241 This compound Pathway cluster_FGF21 FGF21 Analogue Pathway DA1241 This compound GPR119 GPR119 DA1241->GPR119 Incretins ↑ GLP-1, GIP, PYY GPR119->Incretins MASH_Pathology MASH Pathology (Steatosis, Inflammation, Fibrosis) Incretins->MASH_Pathology addresses metabolic dysregulation FGF21_Analogue FGF21 Analogue FGFR1_KLB FGFR1/β-klotho FGF21_Analogue->FGFR1_KLB Direct_Hepatic_Action Direct Hepatic/Adipose Action FGFR1_KLB->Direct_Hepatic_Action Direct_Hepatic_Action->MASH_Pathology directly targets liver Synergistic_Effects Synergistic Reduction in: - Liver Fat - Inflammation - Fibrosis MASH_Pathology->Synergistic_Effects Experimental_Workflow start Start: Male C57BL/6JRj Mice diet 36 Weeks on Gubra Amylin NASH (GAN) Diet start->diet treatment 12 Weeks of Treatment diet->treatment group1 Vehicle treatment->group1 group2 This compound (100 mg/kg/day, PO) treatment->group2 group3 Efruxifermin (1 mg/kg/week, SC) treatment->group3 group4 Combination Therapy treatment->group4 endpoints Endpoint Analysis group1->endpoints group2->endpoints group3->endpoints group4->endpoints analysis - Body Weight - Plasma Transaminases - Liver Histology (NAS) - Immunohistochemistry (Collagen) - Liver mRNA Gene Expression endpoints->analysis

References

A Comparative Analysis of DA-1241 and GLP-1 Receptor Agonists in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct and overlapping mechanisms, efficacy, and experimental validation of DA-1241 (a GPR119 agonist) and glucagon-like peptide-1 (GLP-1) receptor agonists.

This guide provides a comprehensive comparison of this compound and traditional GLP-1 receptor agonists, two classes of therapeutic agents under investigation for metabolic disorders such as type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH). By examining their distinct mechanisms of action, signaling pathways, and available experimental data, this document serves as a resource for scientists and clinicians in the field of metabolic disease research.

Introduction: Two Approaches to Incretin (B1656795) System Modulation

The incretin system, a cornerstone of glucose homeostasis, is primarily regulated by two gut hormones: GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). Both are released in response to nutrient intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. While GLP-1 receptor agonists directly activate the GLP-1 receptor, this compound takes an upstream approach by activating the G protein-coupled receptor 119 (GPR119), which in turn stimulates the release of endogenous incretins, including GLP-1.

This compound is a novel, orally administered GPR119 agonist.[1] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract.[2] Its activation leads to the release of key gut peptides such as GLP-1, GIP, and Peptide YY (PYY), thereby influencing glucose metabolism, lipid metabolism, and appetite.[3]

GLP-1 receptor agonists are a well-established class of injectable and oral medications that mimic the action of endogenous GLP-1.[4][5] By directly binding to and activating the GLP-1 receptor, they enhance insulin secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[4][5][6]

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and GLP-1 receptor agonists lies in their primary molecular targets and the subsequent signaling cascades they initiate.

This compound: GPR119-Mediated Incretin Release

This compound's mechanism is indirect. It activates GPR119, which is coupled to a stimulatory G protein (Gαs). This activation triggers adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]

  • In enteroendocrine L-cells: Increased cAMP levels stimulate the secretion of GLP-1 and GIP.[2]

  • In pancreatic β-cells: Direct GPR119 activation and the subsequent rise in cAMP, coupled with the effects of released incretins, enhance glucose-dependent insulin secretion.[1][7]

  • In the liver: this compound has been shown to reduce hepatic gluconeogenesis and triglyceride content.[1][8] It also ameliorates fatty liver by upregulating TFEB-mediated autophagy.[2] Furthermore, it mitigates hepatic inflammation by inhibiting NFκB signaling.[2][7]

DA1241_Signaling cluster_L_Cell Enteroendocrine L-Cell cluster_Beta_Cell Pancreatic β-Cell cluster_Hepatocyte Hepatocyte DA1241_L This compound GPR119_L GPR119 DA1241_L->GPR119_L binds Gas_L Gαs GPR119_L->Gas_L activates AC_L Adenylyl Cyclase Gas_L->AC_L activates cAMP_L ↑ cAMP AC_L->cAMP_L produces GLP1_GIP GLP-1, GIP, PYY Secretion cAMP_L->GLP1_GIP stimulates GLP1_R GLP-1R GLP1_GIP->GLP1_R acts on DA1241_B This compound GPR119_B GPR119 DA1241_B->GPR119_B binds Gas_B Gαs GPR119_B->Gas_B activates AC_B Adenylyl Cyclase Gas_B->AC_B activates cAMP_B ↑ cAMP AC_B->cAMP_B produces Insulin Insulin Secretion cAMP_B->Insulin GLP1_R->cAMP_B activates DA1241_H This compound GPR119_H GPR119 DA1241_H->GPR119_H TFEB TFEB Activation GPR119_H->TFEB NFkB NFκB Inhibition GPR119_H->NFkB Autophagy ↑ Autophagy TFEB->Autophagy Inflammation ↓ Inflammation NFkB->Inflammation

Caption: this compound signaling pathway.
GLP-1 Receptor Agonists: Direct Receptor Activation

GLP-1 receptor agonists directly bind to the GLP-1 receptor, a class B GPCR, which is also predominantly coupled to Gαs.[9][10][11] This leads to a robust increase in cAMP in target cells.

  • In pancreatic β-cells: The rise in cAMP enhances glucose-stimulated insulin secretion.[10][12]

  • In pancreatic α-cells: GLP-1 receptor activation inhibits glucagon secretion, which in turn reduces hepatic glucose output.[4][10]

  • In the central nervous system: GLP-1 receptor agonists act on neurons in the brain to increase satiety and reduce food intake.[4]

  • In the stomach: They slow gastric emptying, which blunts postprandial glucose excursions.[4]

While the primary signaling pathway is through Gαs/cAMP, there is evidence that the GLP-1 receptor can also couple to other G proteins like Gαq, leading to the mobilization of intracellular calcium.[9][13]

GLP1_Signaling cluster_Target_Cell Target Cell (e.g., Pancreatic β-Cell) cluster_Systemic Systemic Effects GLP1_agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_agonist->GLP1R binds Glucagon ↓ Glucagon Secretion GLP1_agonist->Glucagon Gastric ↓ Gastric Emptying GLP1_agonist->Gastric Satiety ↑ Satiety GLP1_agonist->Satiety Gas Gαs GLP1R->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response mediates

Caption: GLP-1 receptor agonist signaling.

Comparative Efficacy from Experimental Data

Direct head-to-head clinical trials comparing this compound with GLP-1 receptor agonists are not yet available. However, data from preclinical studies and separate clinical trials provide insights into their respective and potentially synergistic effects.

Glycemic Control
ParameterThis compoundGLP-1 Receptor Agonists
HbA1c Reduction -0.54% at 16 weeks (100 mg dose) from a baseline of 6.99%.Generally produce robust HbA1c reductions, often exceeding 1.0-1.5%.
Fasting Blood Glucose Significant reduction observed in HFD-fed mice.[8]Significant reductions are a hallmark of this class.
Glucose Tolerance Improved oral glucose tolerance in HFD-fed mice.[2][8]Markedly improve glucose tolerance.

Note: The HbA1c reduction for this compound was observed in a MASH patient population, nearly half of whom were non-diabetic.

Hepatic Effects (MASH)

This compound has shown promising direct hepatoprotective effects, a key differentiator from GLP-1 receptor agonists whose hepatic benefits are often considered secondary to weight loss and improved glycemic control.

ParameterThis compoundGLP-1 Receptor Agonists
ALT Reduction Significant reduction of 22.8 U/L at 16 weeks (100 mg dose).Also reduce ALT, often in correlation with weight loss and MASH resolution.
Hepatic Steatosis Reduced hepatic triglyceride levels and NAFLD activity score in animal models.[2][8]Shown to reduce liver fat content.
Hepatic Inflammation Reduced lobular inflammation scores and biomarkers (hs-CRP, CCL2).Improve MASH without worsening fibrosis.[14]
Hepatic Fibrosis Reduced fibrosis score and biomarkers (TIMP1). In preclinical models, combination with semaglutide (B3030467) showed additive effects in reducing fibrosis.[3]Associated with improvement in fibrosis stage.[14]
Body Weight
ParameterThis compoundGLP-1 Receptor Agonists
Weight Loss Preclinical studies show little to no effect on body weight.[3]A major therapeutic effect, with significant and sustained weight loss.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.

Oral Glucose Tolerance Test (OGTT) in Mice

This assay evaluates the ability of an animal to clear a glucose load, a measure of insulin sensitivity and secretion.

OGTT_Workflow start Fast mice overnight (approx. 16 hours) administer Administer this compound or GLP-1 agonist (or vehicle) via oral gavage or injection start->administer wait Wait for drug absorption (e.g., 30-60 min) administer->wait baseline Measure baseline blood glucose (t=0) from tail vein wait->baseline glucose Administer oral glucose load (e.g., 2 g/kg) baseline->glucose measure Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, 120 min) glucose->measure end Analyze data: Calculate Area Under the Curve (AUC) measure->end

Caption: Workflow for an Oral Glucose Tolerance Test.

Methodology:

  • Animal Model: High-fat diet (HFD)-fed C57BL/6J mice are commonly used to induce a diabetic phenotype.[8]

  • Acclimatization and Fasting: Mice are acclimatized and then fasted overnight (approximately 16 hours) with free access to water.

  • Drug Administration: this compound (e.g., 100 mg/kg) or a GLP-1 receptor agonist (e.g., semaglutide 30 nmol/kg) is administered via oral gavage or subcutaneous injection, respectively. A vehicle control group is included.[3]

  • Baseline Measurement: A baseline blood glucose reading (t=0) is taken from the tail vein.

  • Glucose Challenge: A solution of D-glucose (e.g., 2 g/kg body weight) is administered by oral gavage.

  • Serial Measurements: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between treatment groups.

In Vitro Insulin Secretion Assay

This assay determines the direct effect of a compound on insulin secretion from pancreatic β-cells or isolated islets.

Methodology:

  • Cell Culture: An insulinoma cell line (e.g., INS-1E) or isolated mouse islets are cultured under standard conditions.[8]

  • Pre-incubation: Cells/islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: The pre-incubation buffer is replaced with buffers containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus the test compound (this compound or GLP-1 agonist) at various concentrations.

  • Incubation: The cells/islets are incubated for a defined period (e.g., 1-2 hours) to allow for insulin secretion.

  • Sample Collection: The supernatant (containing secreted insulin) is collected.

  • Quantification: Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Insulin secretion is normalized to total protein or DNA content and compared across different stimulation conditions.

Summary and Future Directions

This compound and GLP-1 receptor agonists represent two distinct, yet related, therapeutic strategies for metabolic diseases.

  • This compound acts as an incretin secretagogue , stimulating the release of endogenous GLP-1, GIP, and PYY. Its unique profile includes direct hepatoprotective effects on inflammation and fibrosis, with a neutral effect on body weight.[3] This makes it a potentially valuable agent for MASH, particularly in patients where weight loss is not the primary therapeutic goal.

  • GLP-1 receptor agonists are potent, direct activators of the GLP-1 pathway, leading to robust improvements in glycemic control and significant weight loss. Their benefits in MASH are well-documented and are thought to be largely driven by these systemic metabolic improvements.[14]

The distinct mechanisms of action suggest a strong rationale for combination therapy. Preclinical data showing additive hepatoprotective effects when this compound is combined with semaglutide support this hypothesis.[3] Similarly, combining this compound with a DPP-4 inhibitor (like sitagliptin) to prolong the action of the GPR119-induced GLP-1 release has shown promise.[15][16]

Future research should focus on direct comparative clinical trials to elucidate the relative efficacy and safety of these two approaches. Furthermore, exploring the full potential of combination therapies will be crucial in developing personalized and more effective treatments for the complex patient populations affected by type 2 diabetes and MASH.

References

DA-1241 Safety Profile: A Comparative Analysis Against Other Metabolic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of DA-1241, an investigational G-protein-coupled receptor 119 (GPR119) agonist, with established metabolic drugs: sitagliptin, metformin (B114582), liraglutide, and semaglutide (B3030467). The information is intended to offer an objective overview for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases such as Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Executive Summary

This compound has demonstrated a favorable safety and tolerability profile in early-stage clinical trials.[1][2][3][4] Phase 1 and Phase 2a studies have consistently reported that this compound is "well tolerated" with no drug-related serious adverse events (SAEs) in the treatment groups.[1][5][6] The most frequently observed treatment-emergent adverse events (TEAEs) were mild gastrointestinal side effects.[7] This profile appears competitive when benchmarked against established metabolic therapies, each with its own distinct safety considerations.

Comparative Safety Profile

The following table summarizes the key safety findings for this compound and its comparators, based on data from clinical trials. It is important to note that direct comparison of adverse event rates across different clinical trial programs can be challenging due to variations in study design, patient populations, and duration of treatment.

Drug Mechanism of Action Common Adverse Events (Incidence >5%) Serious Adverse Events Key Safety Considerations
This compound GPR119 AgonistMild gastrointestinal side effects (specific percentages not yet publicly available).[7]No drug-related serious adverse events reported in Phase 1 and 2a trials.[5][6]Generally well-tolerated in early clinical development.[1][2][3][4]
Sitagliptin DPP-4 InhibitorHeadache, nasopharyngitis, upper respiratory tract infection.Acute pancreatitis, heart failure, severe and disabling arthralgia, bullous pemphigoid, serious hypersensitivity reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome).[8][9][10]Generally well-tolerated; however, rare but serious adverse events require monitoring. No increased risk of major adverse cardiovascular events (MACE) was observed in the TECOS trial.[8][9][10][11]
Metformin BiguanideGastrointestinal symptoms (e.g., diarrhea, nausea, vomiting, abdominal bloating, flatulence) are very common, especially at the beginning of treatment.[12][13][14]Lactic acidosis (rare but serious), Vitamin B12 deficiency with long-term use.[12][13][14]First-line therapy for T2D with a long history of use and a well-established safety profile. Gastrointestinal side effects are the most common reason for discontinuation. The risk of lactic acidosis is increased in patients with renal impairment.
Liraglutide GLP-1 Receptor AgonistNausea, diarrhea, vomiting, decreased appetite, constipation, headache.Pancreatitis, gallbladder disease (cholelithiasis, cholecystitis), risk of thyroid C-cell tumors (based on animal studies), hypoglycemia (when used with other insulin (B600854) secretagogues).[15][16][17][18][19]Gastrointestinal side effects are common and dose-dependent. Carries a boxed warning for the risk of thyroid C-cell tumors. The LEADER trial demonstrated a reduction in MACE.[15][16][17][18][19]
Semaglutide GLP-1 Receptor AgonistNausea, vomiting, diarrhea, abdominal pain, constipation, decreased appetite.Pancreatitis, gallbladder disease, risk of thyroid C-cell tumors, diabetic retinopathy complications (in patients with T2D).[20][21][22][23][24]Similar to liraglutide, gastrointestinal side effects are common. Carries a boxed warning for the risk of thyroid C-cell tumors. The SELECT trial showed a reduction in MACE in patients with pre-existing cardiovascular disease and obesity, without diabetes.[20][21][22][23][24]

Experimental Protocols

The safety of this compound and the comparator drugs was assessed in their respective clinical trials through standardized and rigorous methodologies, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[25][26][27][28][29]

General Safety Monitoring in Clinical Trials:

  • Adverse Event (AE) Monitoring and Reporting: All AEs, regardless of severity or perceived relationship to the study drug, are recorded at each study visit. AEs are typically graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the investigational product by the investigator. Serious Adverse Events (SAEs) are subject to expedited reporting to regulatory authorities.

  • Laboratory Safety Assessments: A comprehensive panel of laboratory tests is conducted at pre-specified intervals throughout the trial. This typically includes hematology, clinical chemistry (including liver function tests, renal function tests, and electrolytes), and urinalysis.

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and comprehensive physical examinations are performed to detect any clinically significant changes.

  • Electrocardiograms (ECGs): ECGs are performed at baseline and at various time points during the study to monitor for any cardiac effects, such as changes in QT interval.

  • Data and Safety Monitoring Boards (DSMBs): Independent DSMBs are often employed, particularly in later-phase and large-scale trials, to review accumulating safety data and make recommendations regarding the continuation, modification, or termination of the trial.

Specifics of the this compound Phase 2a MASH Trial Protocol:

The Phase 2a clinical trial of this compound in patients with presumed MASH was a 16-week, multicenter, randomized, double-blind, placebo-controlled study.[6] The design included two parts:

  • Part 1: Explored the efficacy and safety of this compound as a monotherapy compared to placebo.

  • Part 2: Investigated the efficacy and safety of this compound in combination with sitagliptin.

Safety was a key component of the trial, with ongoing monitoring of AEs, laboratory parameters, and other safety assessments as per standard clinical trial protocols.

Signaling Pathways and Experimental Workflows

To visualize the mechanistic differences between this compound and its comparators, the following diagrams illustrate their primary signaling pathways.

Comparative Signaling Pathways of Metabolic Drugs cluster_DA1241 This compound Pathway cluster_Sitagliptin Sitagliptin Pathway cluster_GLP1RA Liraglutide/Semaglutide Pathway cluster_Metformin Metformin Pathway DA1241 This compound GPR119 GPR119 Receptor (in L-cells of the gut) DA1241->GPR119 Incretins ↑ GLP-1, GIP, PYY Release GPR119->Incretins Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 ActiveIncretins ↑ Active GLP-1 & GIP DPP4->ActiveIncretins Inhibition of Incretin Degradation GLP1RA Liraglutide/ Semaglutide GLP1R GLP-1 Receptor (Pancreas, Brain, etc.) GLP1RA->GLP1R GLP1_Effects Insulin Secretion, Glucagon Suppression, Delayed Gastric Emptying, Appetite Suppression GLP1R->GLP1_Effects Metformin Metformin Liver Liver Metformin->Liver Muscle Muscle/Adipose Tissue Metformin->Muscle Gluconeogenesis ↓ Hepatic Gluconeogenesis Liver->Gluconeogenesis GlucoseUptake ↑ Peripheral Glucose Uptake Muscle->GlucoseUptake

Caption: Mechanisms of Action for this compound and Comparator Metabolic Drugs.

The following diagram outlines a typical workflow for safety data management in a clinical trial.

Clinical Trial Safety Data Workflow Patient Trial Participant Investigator Investigator Site Patient->Investigator Reports Adverse Events, Undergoes Assessments Sponsor Sponsor/ CRO Investigator->Sponsor Records & Reports Safety Data (e.g., AEs, Labs) Sponsor->Investigator Communicates Safety Information Regulatory Regulatory Authorities Sponsor->Regulatory Expedited Reporting of Serious Adverse Events DSMB Data & Safety Monitoring Board Sponsor->DSMB Provides Regular Safety Data Updates DSMB->Sponsor Makes Recommendations

Caption: Standard Workflow for Safety Data Management in Clinical Trials.

References

GPR119 Agonists in the Clinical Arena: A Comparative Analysis Featuring DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the clinical trial data of GPR119 agonists reveals a landscape of varied outcomes, with the novel agonist DA-1241 demonstrating a promising profile for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). This guide provides a comparative meta-analysis of clinical trial data for this compound and other notable GPR119 agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

G protein-coupled receptor 119 (GPR119) has been a target of interest for metabolic diseases due to its role in glucose homeostasis and incretin (B1656795) hormone secretion.[1][2] Agonism of GPR119 is expected to stimulate insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), offering a dual mechanism for managing type 2 diabetes and potentially other metabolic disorders.[1][2] While numerous GPR119 agonists have entered clinical development, many have been discontinued (B1498344) due to a lack of robust efficacy.[1][3] This comparative guide focuses on the clinical data of this compound, a novel GPR119 agonist, in the context of other key players in this class, including MBX-2982, DS-8500a, and AR231453.

Comparative Clinical Efficacy of GPR119 Agonists

The clinical development of GPR119 agonists has seen mixed results. While preclinical studies have often shown promise, this has not always translated to significant efficacy in human trials.[1] this compound, however, has recently shown positive results in a Phase 2a trial for MASH, a condition for which there are currently no FDA-approved therapies.[4]

This compound: Promising Results in MASH

A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with presumed MASH.[5][6] The trial consisted of two parts: Part 1 assessed this compound as a monotherapy, while Part 2 investigated its efficacy in combination with sitagliptin (B1680988), a DPP-4 inhibitor.[5]

Key findings from the 16-week treatment period include:

  • Liver Enzymes: this compound (100mg) demonstrated a statistically significant reduction in alanine (B10760859) transaminase (ALT) levels at weeks 4 and 8, with a near statistically significant reduction at week 16.[5][6] Similar trends were observed for aspartate aminotransferase (AST) and gamma-glutamyl transferase (GGT).[5]

  • Liver Fat and Fibrosis: Significant improvements in the controlled attenuation parameter (CAP) score, a measure of liver fat, were seen with this compound 100mg.[5][6] When combined with sitagliptin, this compound 100mg also showed a statistically significant reduction in the FAST score, a non-invasive measure of fibrosis and inflammation.[5]

  • Glycemic Control: this compound led to statistically significant reductions in hemoglobin A1c (HbA1c).[5][7]

  • Inflammatory Biomarkers: Preclinical data suggests this compound has a positive effect on reducing liver inflammation.[4][8]

Other GPR119 Agonists in Clinical Development

A number of other GPR119 agonists have been evaluated in clinical trials, primarily for type 2 diabetes.

  • MBX-2982: Phase 1 clinical trials of MBX-2982, a potent and selective GPR119 agonist, showed positive results in subjects with pre-diabetes.[9] It demonstrated dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.[10] In a multiple ascending dose study, MBX-2982 significantly reduced glucose excursions following a mixed meal and an oral glucose challenge.[9] However, its development appears to have stalled.[11]

  • DS-8500a: This GPR119 agonist showed dose-dependent lowering of HbA1c in a 12-week, randomized, double-blind, placebo-controlled study in Japanese patients with type 2 diabetes.[12][13] At 50mg and 75mg doses, DS-8500a also significantly lowered fasting plasma glucose (FPG) and postprandial glucose.[12] Furthermore, it demonstrated favorable changes in lipid profiles, reducing total cholesterol, LDL-cholesterol, and triglycerides, while increasing HDL-cholesterol.[12][13] Despite these positive findings, the development of DS-8500a was discontinued.[1]

  • AR231453: While AR231453 is a well-characterized GPR119 agonist in preclinical studies, detailed clinical trial data in humans is less readily available in the public domain.[14][15][16] Preclinical studies have shown its ability to stimulate β-cell replication and improve islet graft function in diabetic mice.[17] Early clinical trials were initiated, but like many others in its class, it did not progress to later stages.[11]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical trials of this compound, MBX-2982, and DS-8500a.

Table 1: this compound Phase 2a MASH Trial Results (16 Weeks)

EndpointThis compound 50mgThis compound 100mgThis compound 100mg + Sitagliptin 100mgPlacebop-value (vs. Placebo)
ALT Normalization (Odds Ratio) 10.500---0.0487[6]
ALT Reduction (U/L) at Week 16 -Near significant reduction[5][6]--0.0506[6]
CAP Score Improvement -Significant[5][6]Significant[5][6]-0.0308 (100mg) / 0.0452 (combo)[6]
FAST Score Reduction --Significant[5][6]-0.0416[6]
HbA1c Reduction -Significant[5]Significant[7]-Statistically Significant[5]

Table 2: MBX-2982 Phase 1 Trial Results in Pre-diabetics

EndpointMBX-2982 (25-600mg)Placebo
Glucose Excursion Reduction (Mixed Meal) 34% to 51% reduction[9]-
Glucose Excursion Reduction (Oral Glucose Challenge) Similar decreases to mixed meal[9]-

Table 3: DS-8500a Phase 2b Trial Results in Type 2 Diabetes (12 Weeks)

EndpointDS-8500a 25mgDS-8500a 50mgDS-8500a 75mgPlacebop-value (vs. Placebo)
Change in HbA1c from Baseline -0.23%[12][13]-0.37%[12][13]-0.44%[12][13]-0.0173 (25mg) / 0.0001 (50mg) / <0.0001 (75mg)[12][13]
Fasting Plasma Glucose (FPG) -Significant Reduction[12]Significant Reduction[12]--
2-hour Postprandial Glucose (2hr-PPG) -Significant Reduction[12]Significant Reduction[12]--
Total Cholesterol -Significant Reduction[12][13]Significant Reduction[12][13]--
LDL-Cholesterol -Significant Reduction[12][13]Significant Reduction[12][13]--
Triglycerides -Significant Reduction[12][13]Significant Reduction[12][13]--
HDL-Cholesterol -Significant Increase[12][13]Significant Increase[12][13]--

Experimental Protocols

A general overview of the experimental protocols for the key clinical trials is provided below.

This compound Phase 2a MASH Trial
  • Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]

  • Participants: 109 subjects with presumed MASH.

  • Intervention:

    • Part 1: this compound (50mg or 100mg) or placebo, once daily.[18]

    • Part 2: this compound (100mg) in combination with sitagliptin (100mg) or placebo, once daily.[18]

  • Primary Endpoint: Change in ALT levels from baseline to 16 weeks.

  • Secondary Endpoints: Changes in other liver enzymes (AST, GGT), CAP score, FAST score, and HbA1c.[5][6]

DS-8500a Phase 2b Type 2 Diabetes Trial
  • Study Design: A 12-week, randomized, double-blind, parallel-group comparison study.[12][13]

  • Participants: Japanese patients with type 2 diabetes and HbA1c between ≥ 7.0% and < 10.0%.[12][13]

  • Intervention: Placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg, once daily for 12 weeks.[12][13]

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to week 12.[12][13]

  • Secondary Endpoints: Changes in fasting plasma glucose (FPG), glucose AUC during a meal tolerance test, 2-hour postprandial glucose (2hr-PPG), and lipid parameters.[12][13]

Signaling Pathways and Experimental Workflows

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones. The diagram below illustrates this pathway.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_bloodstream Bloodstream GPR119_Agonist GPR119 Agonist (e.g., this compound) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to G_Protein Gαs Protein GPR119->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Glucose_Homeostasis Improved Glucose Homeostasis Secretion->Glucose_Homeostasis Leads to

Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.

Clinical Trial Workflow

The following diagram outlines a typical workflow for a Phase 2 clinical trial of a GPR119 agonist.

Clinical_Trial_Workflow cluster_planning Trial Planning & Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development IRB IRB/Ethics Committee Approval Protocol->IRB Site Clinical Site Selection & Initiation IRB->Site Screening Patient Screening & Enrollment Site->Screening Randomization Randomization Screening->Randomization Dosing Drug Administration (GPR119 Agonist or Placebo) Randomization->Dosing Monitoring Patient Monitoring (Safety & Efficacy) Dosing->Monitoring Collection Data Collection & Management Monitoring->Collection Analysis Statistical Analysis Collection->Analysis Reporting Clinical Study Report & Publication Analysis->Reporting

Caption: Generalized workflow for a Phase 2 clinical trial of a GPR119 agonist.

Comparative Overview of GPR119 Agonists

This diagram provides a logical relationship overview of the GPR119 agonists discussed.

GPR119_Agonist_Comparison cluster_agents Investigational Agents cluster_status Development Status cluster_indication Primary Indication GPR119 GPR119 Agonists DA1241 This compound GPR119->DA1241 MBX2982 MBX-2982 GPR119->MBX2982 DS8500a DS-8500a GPR119->DS8500a AR231453 AR231453 GPR119->AR231453 Active Active (Phase 2) DA1241->Active MASH MASH DA1241->MASH Stalled Stalled/Discontinued MBX2982->Stalled T2D Type 2 Diabetes MBX2982->T2D DS8500a->Stalled DS8500a->T2D AR231453->Stalled AR231453->T2D

Caption: Comparative overview of the development status and primary indication of key GPR119 agonists.

References

Independent Validation of DA-1241's Effect on TFEB Nuclear Translocation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DA-1241, a novel G protein-coupled receptor 119 (GPR119) agonist, and its reported effects on the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. While comprehensive independent validation of this compound's specific effects on TFEB is emerging, this document serves to contextualize the existing data by comparing its proposed mechanism of action with other well-established TFEB activators.

Overview of this compound and TFEB Activation

This compound is a small molecule agonist of GPR119, a receptor predominantly expressed in pancreatic β-cells, enteroendocrine cells, and the liver.[1] Research indicates that this compound stimulates the nuclear translocation of TFEB, leading to the induction of autophagy and a reduction in hepatic fat accumulation in both in vitro and in vivo models.[1][2] The anti-steatotic effects of this compound have been shown to be dependent on both GPR119 and TFEB.[1][2]

The activation of TFEB is a critical cellular response to various stresses, including nutrient starvation, and is a promising therapeutic target for a range of diseases, from lysosomal storage disorders to neurodegenerative diseases and metabolic conditions. TFEB's activity is primarily regulated by its subcellular localization; its translocation from the cytoplasm to the nucleus allows it to activate the expression of genes involved in lysosomal function and autophagy.

Comparative Analysis of TFEB Activators

To provide a framework for evaluating this compound, we compare its reported mechanism with two other classes of TFEB activators: an mTORC1-dependent inhibitor (Torin1) and a calcium-dependent activator (Sulforaphane).

FeatureThis compoundTorin1 (mTORC1 Inhibitor)Sulforaphane (SFN)
Primary Target GPR119mTORC1NRF2 activator, affects ROS
Reported Mechanism of TFEB Activation GPR119 activation, reported to be mTORC1-independent.Direct inhibition of mTORC1, preventing TFEB phosphorylation at Ser211 and promoting nuclear translocation.[3]Induces TFEB nuclear translocation via a ROS-Ca2+-calcineurin-dependent, mTOR-independent pathway.[4][5]
Cellular Context of Action Primarily studied in hepatocytes for ameliorating fatty liver.[1][2]Broadly applicable across various cell types as a tool compound for studying mTORC1 signaling.Investigated for its neuroprotective effects and in mitigating cholesterol accumulation in Niemann-Pick disease type C.[4][5]
Downstream Effects Increased autophagy, lysosomal biogenesis, and reduced hepatic lipid accumulation.[1][2]General induction of autophagy and lysosomal gene expression.Amelioration of cholesterol accumulation, neuroprotection.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of findings. Below are summaries of key experimental protocols for assessing TFEB nuclear translocation.

TFEB Nuclear Translocation Assay (Immunofluorescence)

This method is a standard for visualizing and quantifying the subcellular localization of TFEB.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HepG2, or primary hepatocytes) on glass coverslips in a 24-well plate.

    • Grow cells to 60-70% confluency.

    • Treat cells with the compound of interest (e.g., this compound, Torin1, SFN) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be run in parallel.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against TFEB overnight at 4°C.

    • Wash cells three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

    • Mount coverslips on microscope slides.

  • Imaging and Quantification:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. An increase in this ratio indicates nuclear translocation.

Western Blotting for Subcellular Fractionation

This technique provides a quantitative measure of TFEB protein levels in the cytoplasm and nucleus.

  • Cell Lysis and Fractionation:

    • Treat cells as described above.

    • Harvest cells and use a subcellular fractionation kit to separate cytoplasmic and nuclear extracts according to the manufacturer's protocol.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against TFEB.

    • Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers to verify the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of this compound and alternative TFEB activators, as well as a typical experimental workflow for assessing TFEB nuclear translocation.

DA1241_TFEB_Pathway DA1241 This compound GPR119 GPR119 DA1241->GPR119 Downstream Downstream Signaling (mTORC1-Independent) GPR119->Downstream TFEB_cyto TFEB (Cytoplasm) Downstream->TFEB_cyto Inhibits cytoplasmic retention TFEB_nucleus TFEB (Nucleus) TFEB_cyto->TFEB_nucleus Translocation Autophagy Autophagy & Lysosomal Biogenesis TFEB_nucleus->Autophagy Gene Expression

Figure 1: Proposed signaling pathway for this compound-induced TFEB nuclear translocation.

Alternative_TFEB_Pathways cluster_mTORC1 mTORC1-Dependent Pathway cluster_Calcium Calcium-Dependent Pathway Torin1 Torin1 mTORC1 mTORC1 Torin1->mTORC1 Inhibits TFEB_p p-TFEB (Cytoplasm) mTORC1->TFEB_p Phosphorylates TFEB_nucleus_alt TFEB (Nucleus) TFEB_p->TFEB_nucleus_alt Translocation SFN Sulforaphane (SFN) ROS ROS SFN->ROS Ca_release Ca²⁺ Release ROS->Ca_release Calcineurin Calcineurin Ca_release->Calcineurin Activates Calcineurin->TFEB_p Dephosphorylates

Figure 2: Simplified signaling pathways for alternative TFEB activators.

Experimental_Workflow cluster_assays Assessment of TFEB Nuclear Translocation start Cell Culture (e.g., Hepatocytes) treatment Treatment with This compound or Alternatives start->treatment if_assay Immunofluorescence treatment->if_assay wb_assay Western Blot of Nuclear/Cytoplasmic Fractions treatment->wb_assay quantification Image Analysis & Densitometry if_assay->quantification wb_assay->quantification data_analysis Data Analysis & Comparison quantification->data_analysis conclusion Conclusion on TFEB Nuclear Translocation data_analysis->conclusion

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling DA-1241, a novel G-Protein-Coupled Receptor 119 (GPR119) agonist, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This document provides step-by-step guidance for the proper disposal of this compound, in line with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This compound may be fatal if swallowed and enters airways, and it may cause an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat or other protective clothing

Step-by-Step Disposal Protocol for this compound

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material and its container should be treated as hazardous waste.[1]

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all solid waste, including contaminated consumables (e.g., gloves, wipes, absorbent pads), in a dedicated, clearly labeled hazardous waste container.

    • For liquid waste containing this compound, use a dedicated, sealed, and properly labeled waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.

    • Indicate the date of waste accumulation.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure containers are kept closed to prevent spills or the release of vapors.

  • Final Disposal:

    • Arrange for the collection and disposal of this compound waste through an approved and licensed hazardous waste disposal company.

    • One recommended disposal method is to dissolve the product in a combustible solvent or absorb it onto a combustible material for incineration in a chemical incinerator.[1]

    • Never dispose of this compound down the drain or in general trash.[1]

  • Disposal of Empty Containers:

    • Contaminated packaging and empty containers should be disposed of in the same manner as the unused product.[1]

Quantitative Data Summary

ParameterValueUnitsSource
Occupational Exposure Limit N/AN/AManufacturer's SDS
Reportable Quantity (RQ) N/AN/ALocal Regulations & SDS
Effluent Concentration Limit N/AN/ALocal Regulations & SDS

Experimental Protocols

Currently, there are no publicly available, validated experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is high-temperature incineration by a licensed waste disposal facility.

This compound Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Contaminated Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Sealed, Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid dispose_container Dispose as Unused Product empty_container->dispose_container store Store in Designated Secure Area collect_solid->store collect_liquid->store dispose_container->store arrange_disposal Arrange for Professional Disposal (Licensed Vendor) store->arrange_disposal end End: Waste Disposed arrange_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for DA-1241

Author: BenchChem Technical Support Team. Date: December 2025

When handling the investigational compound DA-1241, a GPR119 agonist, prioritizing safety through appropriate personal protective equipment (PPE) and adherence to established laboratory protocols is paramount. Although specific safety data sheet (SDS) information is not publicly available, a precautionary approach based on the compound's nature as a research chemical is essential for minimizing exposure and ensuring a safe laboratory environment. In clinical trials, this compound has been noted for its favorable safety profile and good tolerability.[1][2][3] However, the potential hazards associated with direct contact or aerosol inhalation in a laboratory setting warrant robust protective measures.

Immediate Safety and Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense for researchers and scientists. The following table summarizes the recommended PPE for handling this compound based on standard laboratory safety practices for investigational compounds.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Hands Disposable Nitrile GlovesDouble-gloving is recommended to prevent contamination.[4] Change gloves immediately if contaminated or every 30-60 minutes.[4] Avoid latex gloves due to potential allergies.
Eyes Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Face Face ShieldRecommended in conjunction with safety glasses or goggles when there is a higher risk of splashes or aerosol generation.
Body Laboratory CoatA buttoned, long-sleeved lab coat provides a primary barrier against contamination.
Respiratory N95 Respirator or HigherRecommended when handling the compound as a powder or when aerosolization is possible to prevent inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Clean Workspace: Ensure the work area is clean and free of clutter before beginning any procedure.

  • Spill Kit: A spill kit appropriate for chemical spills should be readily accessible.

2. Weighing and Aliquoting (for solid compound):

  • Ventilation: Perform all weighing and aliquoting of powdered this compound within a certified chemical fume hood to prevent inhalation of fine particles.

  • Anti-Static Weighing Dishes: Use anti-static weighing dishes to minimize the dispersal of the powder.

  • Careful Transfer: Transfer the compound carefully to minimize the creation of dust.

3. Solution Preparation:

  • Contained System: Whenever possible, prepare solutions in a closed system to minimize the release of vapors or aerosols.

  • Slow Addition: When dissolving the compound, add it slowly to the solvent to avoid splashing.

4. Experimental Use:

  • Clear Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and responsible researcher's name.

  • Avoid Hand-to-Mouth Contact: Do not eat, drink, or apply cosmetics in the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

2. Waste Disposal:

  • Follow Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.

  • Waste Pickup: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task What is the physical form and quantity of this compound? start->task powder Powder or potential for aerosol generation? task->powder liquid Liquid solution with low volatility? task->liquid base_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) powder->base_ppe No respirator Add N95 Respirator and Face Shield powder->respirator Yes liquid->base_ppe Yes enhanced_ppe Enhanced PPE: - Lab Coat - Goggles & Face Shield - Nitrile Gloves (Double) liquid->enhanced_ppe No (Splash risk) disposal Follow Institutional Chemical Waste Disposal Procedures base_ppe->disposal respirator->disposal enhanced_ppe->disposal

PPE Selection Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.